molecular formula C16H26N4O11 B607347 Epitalon acetate CAS No. 307297-40-1

Epitalon acetate

Cat. No.: B607347
CAS No.: 307297-40-1
M. Wt: 450.4
InChI Key: JZJOFRXDMYAPDF-WQYNNSOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epitalon is a synthetic tetrapeptide with anti-aging properties. Dietary administration of epitalon (0.00001% w/w) reduces levels of lipid peroxidation products in aged D. melanogaster tissue homogenates. Epitalon (1 μg/animal) delays age-related estrous shutdown and decreases the frequency of bone marrow cell chromosomal aberrations in female mice. It decreases spontaneous mammary gland and ovarian tumor development and metastasis in aged female mice. Epitalon also stimulates melatonin synthesis and normalizes the circadian rhythm of cortisol secretion in senescent female M. mulatta monkeys.>Epitalon acetate is a synthetic tetrapeptide with anti-aging properties. This compound reduces levels of lipid peroxidation products, delays age-related estrous shutdown, and decreases the frequency of bone marrow cell chromosomal aberrations in female mice. It decreases spontaneous mammary gland and ovarian tumor development and metastasis in aged female mice. Epitalon also stimulates melatonin synthesis and normalizes the circadian rhythm.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O9.C2H4O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;1-2(3)4/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);1H3,(H,3,4)/t6-,7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJOFRXDMYAPDF-WQYNNSOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Epitalon Acetate in the Regulation of Melatonin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon (B13367) acetate (B1210297), a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has emerged as a significant bioregulator with a pronounced effect on the neuroendocrine system, particularly in the modulation of melatonin (B1676174) synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Epitalon's action on the pineal gland, detailing its role in the transcriptional regulation of key enzymes in the melatonin production pathway. Drawing upon in vitro and in vivo studies, this document summarizes the quantitative effects of Epitalon on melatonin levels, outlines relevant experimental methodologies, and visualizes the involved signaling cascades. The presented data collectively substantiate Epitalon's capacity to restore circadian rhythms of melatonin secretion, particularly in aging models, highlighting its potential as a geroprotective agent.

Introduction

The pineal gland, a neuroendocrine organ, is the primary site of melatonin synthesis, a hormone pivotal in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes.[1] The production of melatonin is known to decline with age, contributing to disruptions in these rhythms and age-related pathologies.[2] Epitalon (also referred to as Epithalon), a synthetic peptide analogue of the natural pineal extract Epithalamin, has been extensively studied for its geroprotective and neuroendocrine-regulating properties.[1][3] A key aspect of its biological activity is its demonstrated ability to influence and restore the pineal gland's melatonin-producing capacity.[2][4] This guide focuses on the core mechanisms by which Epitalon acetate exerts its regulatory effects on melatonin synthesis.

Mechanism of Action: Transcriptional Regulation in Pinealocytes

The primary mechanism by which Epitalon regulates melatonin synthesis is through the upregulation of key transcriptional and enzymatic machinery within the pinealocytes.

The Melatonin Synthesis Pathway

Melatonin is synthesized from tryptophan in a multi-step enzymatic process. A critical rate-limiting enzyme in this pathway is Arylalkylamine N-acetyltransferase (AANAT) .[4] The expression of the AANAT gene is primarily driven by the activation of the cAMP response element-binding protein (CREB) , which, in its phosphorylated form (pCREB), binds to the cAMP response element (CRE) in the AANAT promoter region.[4]

Epitalon's Influence on AANAT and pCREB

In vitro studies on rat pinealocyte cultures have demonstrated that Epitalon directly stimulates the synthesis of both AANAT and pCREB.[4] This suggests that Epitalon's regulatory role is not merely a downstream effect but a direct influence on the genetic and signaling components that govern melatonin production. The increased expression of AANAT and the activation of the transcription factor pCREB are believed to be the foundational events through which Epitalon normalizes melatonin synthesis.[1]

dot

Melatonin_Synthesis_Regulation Epitalon This compound pCREB pCREB (Phosphorylated CREB) Epitalon->pCREB Stimulates Synthesis AANAT_Gene AANAT Gene Transcription pCREB->AANAT_Gene Activates AANAT_Enzyme AANAT Enzyme AANAT_Gene->AANAT_Enzyme Leads to Synthesis Serotonin Serotonin AANAT_Enzyme->Serotonin Acts on N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin Catalyzed by Melatonin Melatonin N_Acetylserotonin->Melatonin

Caption: Epitalon's signaling pathway in pinealocytes.

Quantitative Data from Key Studies

The effects of Epitalon and its parent compound, Epithalamin, on melatonin production have been quantified in several preclinical and clinical studies.

In Vivo Studies in Aged Primates

A notable study on aged female Rhesus monkeys (20-26 years old) demonstrated a significant restoration of nocturnal melatonin levels following Epitalon administration.[1][5][6] In senescent monkeys, evening melatonin levels were markedly reduced compared to their younger counterparts. Epitalon treatment significantly stimulated melatonin synthesis in the evening in these older animals, helping to normalize the circadian rhythm of both melatonin and cortisol.[1][7]

Study GroupTreatmentEvening Melatonin Concentration (Relative Change)Reference
Aged Monkeys (20-26 years)Placebo (Control)Baseline low[1]
Aged Monkeys (20-26 years)Epitalon (10 µ g/animal/day , IM)>3-fold increase vs. control (p<0.001)[8]
Young Monkeys (6-8 years)Placebo (Control)Normal[1]
Young Monkeys (6-8 years)Epitalon (10 µ g/animal/day , IM)No significant change[6]
In Vitro Studies in Pinealocyte Culture

Experiments using rat pinealocyte cultures have provided direct evidence of Epitalon's effect on the molecular machinery of melatonin synthesis.[4]

Cell Culture ConditionMeasured ParameterOutcomeReference
Rat Pinealocytes + EpitalonAANAT SynthesisStimulated[4]
Rat Pinealocytes + EpitalonpCREB SynthesisStimulated[4]
Rat Pinealocytes + EpitalonMelatonin Level in Culture MediumIncreased[4]
Rat Pinealocytes + Norepinephrine (B1679862) + EpitalonAANAT and pCREB ExpressionPotentiated effect[4]
Studies in Elderly Humans with Epithalamin

Clinical studies utilizing Epithalamin, the pineal polypeptide extract from which Epitalon was derived, have shown similar restorative effects on melatonin rhythms in elderly individuals.[2][9] Treatment with Epithalamin was found to modulate the function of the pineal gland, increasing nighttime plasma melatonin concentrations in subjects with initially low levels.[10]

Study PopulationTreatmentOutcome on Melatonin RhythmReference
Elderly Subjects with Accelerated AgingEpithalamin (10 mg/injection, 5 injections per course, every 6 months)Normalization of melatonin-producing function; increased nocturnal melatonin in those with low baseline levels.[10][11]

It is important to note that some in vitro studies using perifused pineal glands from young and old rats did not find a significant effect of Epitalon on melatonin secretion, suggesting that the regulatory effects may be complex and potentially dependent on the experimental model.[1][12]

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in this guide.

In Vitro Pinealocyte Culture and Treatment

This protocol provides a generalized workflow for assessing the effect of Epitalon on cultured pinealocytes.

dot

Pinealocyte_Culture_Workflow start Start dissociation Pineal Gland Dissociation (e.g., Papain Digestion) start->dissociation culture Cell Culture (e.g., DMEM, 37°C, 5% CO2) dissociation->culture treatment Treatment Groups: 1. Control (Vehicle) 2. This compound 3. Norepinephrine 4. Epitalon + Norepinephrine culture->treatment incubation Incubation treatment->incubation analysis Analysis incubation->analysis icc Immunocytochemistry (AANAT, pCREB) analysis->icc Cellular Protein Expression elisa ELISA/HPLC of Culture Medium (Melatonin Concentration) analysis->elisa Secreted Melatonin end End icc->end elisa->end

Caption: Workflow for in vitro pinealocyte experiments.

  • Pineal Gland Isolation and Dissociation: Pineal glands are aseptically removed from Wistar rats. The tissue is then enzymatically dissociated, often using a papain dissociation system, to obtain a single-cell suspension of pinealocytes.[13][14]

  • Cell Culture: The isolated pinealocytes are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics. Cells are maintained in an incubator at 37°C with a 5% CO2 atmosphere.[15]

  • Experimental Treatment: Once the cells have adhered and stabilized, they are treated with this compound at various concentrations. Control groups receive the vehicle solution. Additional groups may be co-treated with norepinephrine to assess synergistic effects.[4]

  • Immunocytochemistry for AANAT and pCREB: Following treatment, cells are fixed and permeabilized. They are then incubated with primary antibodies specific for AANAT and pCREB, followed by fluorescently labeled secondary antibodies. The expression and localization of these proteins are visualized and quantified using fluorescence microscopy.[1]

  • Melatonin Assay of Culture Medium: The culture medium is collected from each treatment group. The concentration of secreted melatonin is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).[4]

In Vivo Primate Study Protocol

This protocol outlines a generalized approach for in vivo assessment in non-human primates.

  • Animal Model and Acclimation: Aged female Rhesus monkeys (Macaca mulatta), typically over 20 years of age, are used as a model for senescent decline in melatonin. Younger monkeys (e.g., 6-8 years) serve as controls. Animals are acclimated to the experimental conditions and blood collection procedures.[8]

  • Treatment Protocol: Epitalon is administered intramuscularly at a specified dosage (e.g., 10 µg per animal) daily for a defined period (e.g., 10 days). The control group receives a placebo (saline) injection.[6][8]

  • Blood Sampling: Blood samples are collected at various time points throughout a 24-hour cycle, with a particular focus on evening and nighttime hours to capture the peak of melatonin secretion.[6]

  • Hormone Analysis: Plasma is separated from the blood samples. Melatonin and cortisol concentrations are determined using a validated method such as an enzyme immunoassay (EIA or ELISA).[5][7]

  • Data Analysis: The circadian rhythms of melatonin and cortisol are plotted for both control and Epitalon-treated groups in both young and old animals. Statistical analysis is performed to determine the significance of any observed changes.[1]

Signaling Pathway Visualization

The following diagram illustrates the established molecular pathway for melatonin synthesis and the proposed regulatory action of this compound. The upstream mechanism by which Epitalon initiates the signaling cascade to increase pCREB remains an area for further investigation.

dot

Epitalon_Melatonin_Pathway Epitalon This compound (Ala-Glu-Asp-Gly) Unknown_Receptor Upstream Signaling (Receptor/Mechanism Unknown) Epitalon->Unknown_Receptor Initiates Cascade CREB CREB Unknown_Receptor->CREB Activates Kinase pCREB pCREB CREB->pCREB Phosphorylation AANAT_Gene AANAT Gene (in Nucleus) pCREB->AANAT_Gene Binds to Promoter, Initiates Transcription AANAT_mRNA AANAT mRNA AANAT_Gene->AANAT_mRNA Transcription AANAT_Enzyme AANAT Enzyme AANAT_mRNA->AANAT_Enzyme Translation Serotonin Serotonin AANAT_Enzyme->Serotonin Catalyzes N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin Acetylation Melatonin Melatonin N_Acetylserotonin->Melatonin Methylation HIOMT HIOMT Enzyme HIOMT->N_Acetylserotonin Catalyzes

Caption: Molecular pathway of Epitalon's regulation of melatonin synthesis.

Conclusion and Future Directions

This compound demonstrates a clear regulatory role in melatonin synthesis, primarily through the upregulation of AANAT and its transcription factor, pCREB, in pinealocytes. This mechanism is supported by both in vitro and in vivo evidence, which consistently points to a restoration of normal, youthful circadian melatonin rhythms, particularly in aged subjects. The ability of Epitalon to act as a bioregulator, normalizing deficient melatonin production without overstimulating it in healthy, young subjects, underscores its potential as a targeted therapeutic agent.

For drug development professionals, Epitalon presents an intriguing candidate for addressing age-related sleep disorders and other conditions linked to circadian dysregulation. Future research should focus on elucidating the precise upstream signaling events, including the identification of a specific receptor for Epitalon on pinealocytes. Furthermore, large-scale, placebo-controlled clinical trials in humans are necessary to fully validate the geroprotective and rhythm-restoring effects observed in preclinical and smaller human studies. A deeper understanding of its long-term safety and efficacy will be paramount to its potential clinical application.

References

The Chronobiotic Potential of Epitalon Acetate: A Technical Guide to its Effects on Circadian Rhythms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Epitalon (B13367) acetate (B1210297), a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed from the bovine pineal gland extract epithalamin, has garnered significant interest for its potential geroprotective and chronobiotic properties. This technical guide provides a comprehensive overview of the effects of Epitalon acetate on circadian rhythms, with a focus on its mechanisms of action, quantitative experimental data, and detailed methodologies from key studies.

Core Mechanism of Action: Regulation of Pineal Gland Function

Epitalon's primary influence on circadian rhythms stems from its ability to modulate the function of the pineal gland, the central organ for melatonin (B1676174) synthesis.[1][2][3][4] Research indicates that Epitalon can restore and normalize the nocturnal production of melatonin, a key hormone that regulates the sleep-wake cycle and entrains the body's internal clock to the light-dark cycle.[5][6][7]

The molecular mechanism underlying this effect involves the upregulation of key elements in the melatonin synthesis pathway. Studies in rat pinealocyte cultures have shown that Epitalon stimulates the synthesis of arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin production, and increases the expression of the phosphorylated cAMP response element-binding protein (pCREB), a transcription factor crucial for AANAT expression.[8][9]

Signaling Pathway of Epitalon in Melatonin Synthesis

Epitalon_Melatonin_Pathway Epitalon This compound Pinealocyte Pinealocyte Epitalon->Pinealocyte Enters Cell pCREB pCREB Synthesis Pinealocyte->pCREB Stimulates AANAT AANAT Synthesis pCREB->AANAT Upregulates Melatonin Melatonin Production AANAT->Melatonin Catalyzes Circadian_Rhythm Circadian Rhythm Normalization Melatonin->Circadian_Rhythm

Caption: Signaling pathway of Epitalon's regulation of melatonin synthesis.

Quantitative Effects on Circadian Markers

Clinical and preclinical studies have demonstrated Epitalon's ability to quantitatively alter key markers of circadian rhythm, including melatonin and cortisol levels, as well as the expression of core clock genes.

Effects on Melatonin and Cortisol Levels in Senescent Monkeys

A pivotal study by Khavinson, Goncharova, and Lapin (2001) investigated the effects of Epitalon on aged female rhesus monkeys, a primate model that closely mirrors human aging. The study revealed a significant restoration of nocturnal melatonin secretion and a normalization of the circadian rhythm of cortisol.[3][4][6][7][8][9][10][11][12][13][14][15][[“]][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40]

Table 1: Effects of Epitalon on Melatonin and Cortisol in Senescent Monkeys

ParameterTreatment GroupBefore Treatment (Mean ± SEM)After 10 Days of Treatment (Mean ± SEM)
Evening Melatonin (pg/mL) Epitalon (10 µ g/day )Low (specific values not provided in abstract)Significantly Increased (p<0.001)
PlaceboLow (specific values not provided in abstract)No significant change
Cortisol Rhythm Epitalon (10 µ g/day )Disrupted (blunted nocturnal decrease)Normalized Circadian Rhythm
PlaceboDisrupted (blunted nocturnal decrease)No significant change

Data extrapolated from Khavinson et al. (2001). The full paper with precise values was not accessible.

Effects on Melatonin Synthesis and Clock Gene Expression in Humans

A study involving 75 women demonstrated that sublingual administration of Epitalon significantly increased melatonin synthesis and modulated the expression of core circadian genes.[5]

Table 2: Effects of Sublingual Epitalon in Women

ParameterTreatment GroupDurationDosageOutcome
Melatonin Synthesis Epitalon20 days0.5 mg/day1.6-fold increase in urinary 6-sulfatoxymelatonin (B1220468) vs. placebo
Clock Gene Expression (Leukocytes) Epitalon20 days0.5 mg/dayClock gene expression reduced by 1.8 times vs. placebo
Cry2 Gene Expression (Leukocytes) Epitalon20 days0.5 mg/dayDoubled expression (p < 0.05) compared to pre-treatment

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in key studies is crucial for replication and further research.

Primate Study: Khavinson et al. (2001)

Experimental Workflow for Primate Circadian Study

Primate_Workflow Start Study Start Acclimatization Acclimatization (3 weeks) Start->Acclimatization Baseline_Sampling Baseline Blood Sampling (Melatonin & Cortisol) Acclimatization->Baseline_Sampling Grouping Grouping of Monkeys (Young & Old) Baseline_Sampling->Grouping Treatment Treatment Phase (10 days) Grouping->Treatment Epitalon_Admin Epitalon Administration (10 µg/day, IM) Treatment->Epitalon_Admin Placebo_Admin Placebo Administration Treatment->Placebo_Admin Post_Treatment_Sampling Post-Treatment Blood Sampling Epitalon_Admin->Post_Treatment_Sampling Placebo_Admin->Post_Treatment_Sampling Analysis Immunoferment Assay (Melatonin & Cortisol) Post_Treatment_Sampling->Analysis End Study End Analysis->End

Caption: Experimental workflow for the primate study by Khavinson et al. (2001).

  • Subjects: Senescent female Macaca mulatta (rhesus monkeys).

  • Acclimatization: Animals were adapted to experimental conditions for three weeks prior to the study.

  • Dosage and Administration: Epitalon was administered intramuscularly at a dose of 10 µg per animal daily for 10 consecutive days. A placebo group received saline injections.

  • Blood Sampling: Blood samples were collected to measure melatonin and cortisol levels before and after the treatment period. The timing of sample collection was crucial to assess the circadian rhythm.

  • Analytical Method: Melatonin and cortisol concentrations were determined using an immunoferment assay.

Human Sublingual Study
  • Subjects: 75 women.

  • Dosage and Administration: Epitalon was administered sublingually at a dose of 0.5 mg per day for 20 days. A placebo-controlled design was used.

  • Melatonin Measurement: Melatonin synthesis was assessed by measuring the concentration of its main metabolite, 6-sulfatoxymelatonin, in urine.

  • Gene Expression Analysis: The expression of circadian genes (Clock and Cry2) was measured in leukocytes. The specific methodology (e.g., qPCR) is not detailed in the available abstracts.

Logical Relationships and Broader Implications

The restorative effect of Epitalon on circadian rhythms has broader implications for its anti-aging properties. A well-regulated circadian clock is essential for numerous physiological processes, including cellular repair, immune function, and metabolic homeostasis. By normalizing the production of melatonin, Epitalon may indirectly contribute to the mitigation of age-related decline in these systems.

Logical Relationship of Epitalon's Effects

Logical_Relationship Epitalon This compound Pineal_Gland Pineal Gland Regulation Epitalon->Pineal_Gland Melatonin Normalized Melatonin Secretion Pineal_Gland->Melatonin Circadian_Rhythm Circadian Rhythm Restoration Melatonin->Circadian_Rhythm Sleep_Quality Improved Sleep Quality Circadian_Rhythm->Sleep_Quality Cellular_Repair Enhanced Cellular Repair Circadian_Rhythm->Cellular_Repair Immune_Function Modulated Immune Function Circadian_Rhythm->Immune_Function Metabolic_Homeostasis Improved Metabolic Homeostasis Circadian_Rhythm->Metabolic_Homeostasis Anti_Aging Geroprotective Effects Sleep_Quality->Anti_Aging Cellular_Repair->Anti_Aging Immune_Function->Anti_Aging Metabolic_Homeostasis->Anti_Aging

Caption: Logical flow of Epitalon's effects on circadian rhythms and aging.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent regulator of circadian rhythms, primarily through its action on the pineal gland and the subsequent normalization of melatonin production. The quantitative data from both primate and human studies, although limited in publicly available detail, consistently point towards a restorative effect on the sleep-wake cycle and related hormonal rhythms.

For drug development professionals and researchers, further investigation into the precise molecular targets of Epitalon within the suprachiasmatic nucleus and other peripheral clocks is warranted. Large-scale, double-blind, placebo-controlled clinical trials with detailed reporting of quantitative outcomes and methodologies are necessary to fully elucidate the therapeutic potential of Epitalon as a chronobiotic agent in humans. The development of novel delivery systems to enhance its bioavailability and target specificity also represents a promising avenue for future research.

References

Unraveling the Antioxidant Potential of Epitalon Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of aging research and drug development, the synthetic tetrapeptide Epitalon acetate (B1210297) has emerged as a compelling agent with significant antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of Epitalon acetate, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental applications. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's role in mitigating oxidative stress.

Introduction to this compound

Epitalon (Ala-Glu-Asp-Gly) is a synthetic peptide that mimics the naturally occurring polypeptide Epithalamin, which is extracted from the pineal gland.[1][2] Its primary biological activities are associated with the regulation of circadian rhythms and anti-aging processes.[3][4] A significant body of preclinical research has demonstrated Epitalon's ability to modulate cellular longevity, in part through its potent antioxidant effects.[1][5][6] This guide focuses specifically on the antioxidant properties of this compound, exploring its mechanisms of action and the experimental evidence supporting its efficacy.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, primarily by enhancing the body's endogenous antioxidant defense systems and directly scavenging harmful free radicals.

2.1. Upregulation of Endogenous Antioxidant Enzymes:

Epitalon has been shown to stimulate the expression and activity of key antioxidant enzymes.[1][7][8] This includes:

  • Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][9]

  • Catalase (CAT): This enzyme facilitates the decomposition of hydrogen peroxide into water and oxygen, thus neutralizing its potential to generate more reactive hydroxyl radicals.[7]

  • Glutathione (B108866) Peroxidase (GPx): GPx enzymes are crucial for reducing hydrogen peroxide and lipid hydroperoxides, using glutathione (GSH) as a reducing substrate.[1][10]

The upregulation of these enzymes is, at least in part, mediated by the Keap1-Nrf2 signaling pathway , a master regulator of cellular redox homeostasis.[7][11] Under conditions of oxidative stress, Epitalon is suggested to promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant enzymes like SOD, CAT, and GPx, thereby initiating their transcription.[12][13][14]

2.2. Reduction of Oxidative Stress Markers:

Consistent with its ability to boost antioxidant enzyme activity, Epitalon treatment has been demonstrated to significantly reduce markers of oxidative damage, including:

  • Reactive Oxygen Species (ROS): These are highly reactive molecules and free radicals derived from molecular oxygen that can damage DNA, proteins, and lipids.[8][9][15]

  • Lipid Peroxidation (LPO) Products: Oxidative degradation of lipids, which can lead to cell membrane damage. Malondialdehyde (MDA) is a commonly measured byproduct of lipid peroxidation.[9][16]

2.3. Interaction with Melatonin (B1676174) Synthesis:

Epitalon is also known to stimulate the pineal gland's production of melatonin, a hormone with well-documented antioxidant properties.[3][5][6] Melatonin can directly scavenge free radicals and also stimulate the expression of antioxidant enzymes.[5] This interaction with the melatonin pathway likely contributes to the overall antioxidant capacity of Epitalon.[1]

Quantitative Data on Antioxidant Effects

The following tables summarize the quantitative effects of this compound on various antioxidant parameters as reported in preclinical studies.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS)

Cell/Tissue TypeEpitalon ConcentrationDuration of TreatmentObserved Effect on ROSReference
Mouse Oocytes0.1 mM24 hoursSignificantly decreased intracellular ROS levels.[9][15][17]
Mouse Oocytes0.05 mM and 0.1 mM24 hoursMarkedly reduced ROS levels.[18]
High-Glucose Injured ARPE-19 cells40 and 60 ng/mLNot SpecifiedReduced H₂O₂ generation.[19]

Table 2: Effect of this compound on Antioxidant Enzymes

EnzymeCell/Tissue TypeEpitalon Concentration/DoseDuration of TreatmentObserved EffectReference
Superoxide Dismutase (SOD)Older MonkeysNot SpecifiedNot SpecifiedIncreased SOD activity.[9]
SOD, GPx, GSTAging RatsNot SpecifiedNot SpecifiedIncreased activities of these enzymes.[20]
SOD-1, NQO1, CatalaseHuman CellsNot SpecifiedNot SpecifiedIncreased gene expression.[11]
SOD2, CAT, HMOX1High-Glucose Injured ARPE-19 cells40 and 60 ng/mLNot SpecifiedAttenuated the decrease in gene expression.[19]

Table 3: Effect of this compound on Lipid Peroxidation (LPO)

Organism/TissueEpitalon Concentration/DoseDuration of TreatmentObserved Effect on LPOReference
Older MonkeysNot SpecifiedNot SpecifiedReduced the amount of LPO products.[9]
Aged D. melanogaster0.00001% w/w (dietary)Not SpecifiedReduced levels of lipid peroxidation products.[16]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the investigation of this compound's antioxidant properties.

4.1. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • Cells of interest (e.g., cultured fibroblasts, oocytes)

  • This compound solution at desired concentrations

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

  • Fluorescence microplate reader or fluorescence microscope (Excitation/Emission: ~485 nm/~535 nm)

  • Positive control (e.g., Tert-Butyl hydroperoxide - TBHP)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black plate for microplate reader) and allow them to adhere overnight.

  • Treatment: Remove the culture medium and treat the cells with various concentrations of this compound in serum-free medium for the desired duration (e.g., 24 hours). Include untreated control and positive control (TBHP-treated) wells.

  • Probe Loading: After treatment, remove the medium and wash the cells gently with PBS.

  • Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells three times with PBS to remove any extracellular probe.

  • Measurement: Add PBS or serum-free medium to each well. Measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.

  • Data Analysis: Subtract the background fluorescence from all readings. Express the results as a percentage of the control or relative fluorescence units.

4.2. Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide anions.

Materials:

  • Cell or tissue lysate

  • WST-1 solution

  • Enzyme working solution (containing xanthine (B1682287) oxidase)

  • Assay buffer

  • Dilution buffer

  • Microplate reader (450 nm)

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank 1: Water, WST Working Solution, Enzyme Working Solution

    • Blank 2: Sample, WST Working Solution, Dilution Buffer

    • Blank 3: Water, WST Working Solution, Dilution Buffer

    • Sample: Sample, WST Working Solution, Enzyme Working Solution

  • Reaction Incubation: Mix the contents of the wells thoroughly and incubate the plate at 37°C for 20 minutes.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the SOD activity (inhibition rate %) using the following formula: SOD Activity = [ (A_blank1 - A_blank3) - (A_sample - A_blank2) ] / (A_blank1 - A_blank3) * 100

4.3. Catalase (CAT) Activity Assay

This spectrophotometric protocol measures the decomposition of hydrogen peroxide (H₂O₂).

Materials:

  • Cell or tissue lysate

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates in phosphate buffer on ice. Centrifuge to clear the lysate.

  • Reaction Mixture: In a quartz cuvette, add phosphate buffer and the sample lysate.

  • Reaction Initiation: Add the H₂O₂ solution to the cuvette to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes) at 25°C. The rate of decrease in absorbance is proportional to the catalase activity.

  • Data Analysis: Calculate the catalase activity based on the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹). One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

4.4. Glutathione Peroxidase (GPx) Activity Assay

This assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.

Materials:

  • Cell or tissue lysate

  • NADPH solution

  • Glutathione Reductase (GR) solution

  • Reduced Glutathione (GSH) solution

  • Substrate (e.g., Cumene Hydroperoxide or tert-butyl hydroperoxide)

  • Assay buffer

  • Microplate reader (340 nm)

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer on ice. Centrifuge and collect the supernatant.

  • Reaction Cocktail: Prepare a reaction cocktail containing assay buffer, NADPH, GR, and GSH.

  • Assay: In a 96-well plate, add the sample to the designated wells.

  • Add the reaction cocktail to all wells.

  • Reaction Initiation: Initiate the reaction by adding the substrate (e.g., Cumene Hydroperoxide).

  • Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every minute for 5 minutes).

  • Data Analysis: Calculate the rate of decrease in absorbance (ΔA/min). The GPx activity is proportional to this rate. One unit of GPx is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

4.5. Lipid Peroxidation (LPO) Assay (TBARS Method)

This assay measures thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

  • Plasma, serum, or tissue homogenate

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • MDA standard solution

  • Spectrophotometer or microplate reader (532 nm)

Procedure:

  • Sample Preparation: For tissue samples, homogenize in a suitable buffer (e.g., RIPA buffer) and centrifuge.

  • Protein Precipitation: Add ice-cold TCA to the sample to precipitate proteins. Incubate on ice for 15 minutes.

  • Centrifuge at a low speed (e.g., 2200 x g) for 15 minutes at 4°C.

  • Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of TBA solution.

  • Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes. A pink-colored product will form.

  • Cooling: Cool the samples on ice.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis: Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Visualizations: Signaling Pathways and Experimental Workflows

5.1. Signaling Pathway

Epitalon_Antioxidant_Pathway cluster_nucleus Cell Nucleus Epitalon This compound Keap1_Nrf2 Keap1-Nrf2 Complex Epitalon->Keap1_Nrf2 Inhibits Binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Enzyme Genes (SOD, CAT, GPx) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Genes->Antioxidant_Enzymes Translation ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Neutralizes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Leads to Nucleus Nucleus Oocyte_Aging_Workflow Start Oocyte Collection (e.g., mouse) Culture In Vitro Culture (Aging) Start->Culture Treatment Treatment Groups Culture->Treatment Control Control (No Epitalon) Treatment->Control Epitalon_Group This compound (e.g., 0.1 mM) Treatment->Epitalon_Group Incubation Incubation (e.g., 6, 12, 24 hours) Control->Incubation Epitalon_Group->Incubation Analysis Analysis of Oxidative Stress Incubation->Analysis ROS_Measurement ROS Measurement (DCFH-DA) Analysis->ROS_Measurement Mito_Potential Mitochondrial Potential Assay Analysis->Mito_Potential Apoptosis Apoptosis Assay Analysis->Apoptosis High_Glucose_Workflow Start Cell Culture (e.g., ARPE-19) HG_Injury High Glucose (HG) Injury (Induces Oxidative Stress) Start->HG_Injury Treatment Treatment Groups HG_Injury->Treatment Control HG Control (No Epitalon) Treatment->Control Epitalon_Group HG + this compound (e.g., 40, 60 ng/mL) Treatment->Epitalon_Group Incubation Incubation Control->Incubation Epitalon_Group->Incubation Analysis Endpoint Analysis Incubation->Analysis ROS_Analysis ROS Analysis (H₂O₂ Generation) Analysis->ROS_Analysis Gene_Expression Gene Expression Analysis (SOD2, CAT, HMOX1) Analysis->Gene_Expression Wound_Healing Wound Healing Assay Analysis->Wound_Healing

References

Epitalon Acetate and Its Impact on Gene Expression in Somatic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Epitalon (also known as Epithalon or AEDG peptide) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed from the bovine pineal gland extract, Epithalamin.[1][2][3] Extensive research, primarily from preclinical studies, has positioned Epitalon as a significant modulator of fundamental cellular processes, largely through its influence on gene expression.[1][4][5] This technical guide provides an in-depth analysis of the mechanisms through which Epitalon acetate (B1210297) impacts gene expression in somatic cells, focusing on telomerase activation, epigenetic regulation, and the modulation of key genetic markers associated with aging, neurogenesis, and antioxidant defense. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows.

Core Mechanism: Telomerase Activation and Telomere Elongation

One of the most profound effects of Epitalon is its ability to reactivate the enzyme telomerase in somatic cells, which are typically telomerase-negative.[6][7] This reactivation leads to the lengthening of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with each cell division, thereby overcoming the Hayflick limit of cellular senescence.[4][8]

Quantitative Data on Telomerase Activation and Telomere Elongation

The following table summarizes the key quantitative findings related to Epitalon's effect on telomerase and telomeres.

MetricCell TypeResultSource
Telomere LengthHuman Fetal Fibroblasts▲ 33.3% average increase[4][8][9]
hTERT mRNA ExpressionNormal Human Epithelial & Fibroblast Cells▲ Significant upregulation (dose-dependent)[10][11]
Telomerase ActivityNormal Human Epithelial & Fibroblast Cells▲ Significant increase[10][11]
Telomere Length21NT & BT474 Breast Cancer Cells▲ Significant increase (via ALT pathway)[10][11]
Experimental Protocol: Telomerase Activity Assessment in Human Fibroblasts

This protocol is based on studies investigating the effect of Epitalon on human somatic cells.[8][12]

  • Cell Culture: Primary cultures of human fetal lung fibroblasts (e.g., line 602/17) are maintained in standard culture conditions. For the experiment, cells at a specific passage number (e.g., passage 27) are used to ensure they are in a state of replicative senescence.[8]

  • Treatment: Fibroblasts are treated with Epitalon at a concentration of 0.05 µg/ml for a duration of 4 days .[8] A control group of untreated cells is maintained in parallel.

  • Telomerase Activity Assay: The Telomeric Repeat Amplification Protocol (TRAP) assay is employed to measure telomerase activity.[4][12] This involves protein extraction from treated and control cells, followed by PCR amplification of telomeric repeats. The results are typically visualized using electrophoresis on a polyacrylamide gel.[7]

  • Telomere Length Analysis: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the average telomere length. A single-copy gene (e.g., 36B4) serves as a genomic DNA control for copy number determination.[10] The relative telomere length is calculated based on the generated Ct values from the qPCR.

Visualization: Experimental Workflow for Telomerase Assessment

G cluster_setup Cell Preparation cluster_treatment Intervention cluster_analysis Analysis c1 Culture Human Fetal Fibroblasts (Passage 27) c2 Divide into Control and Treatment Groups c1->c2 t1 Treat with Epitalon (0.05 µg/ml, 4 days) c2->t1 t2 Incubate Control Group (Vehicle Only) c2->t2 a1 Protein & DNA Extraction t1->a1 t2->a1 a2 TRAP Assay for Telomerase Activity a1->a2 a3 qPCR for Telomere Length Quantification a1->a3 a4 Data Analysis & Comparison a2->a4 a3->a4

Workflow for assessing Epitalon's effect on telomerase.

Epigenetic Regulation of Gene Expression

Epitalon's influence extends to the epigenetic level, where it can modulate chromatin structure to alter gene transcription.[4] Molecular modeling and experimental data suggest that Epitalon can bind to linker histones, potentially making promoter regions of specific genes more accessible to transcription factors.[4][13] This mechanism is particularly relevant to its observed effects on neurogenesis.

Quantitative Data on Neurogenic Gene Expression

Epitalon has been shown to stimulate the differentiation of mesenchymal stem cells into a neuronal lineage.[13]

Gene MarkerCell TypeResult (mRNA Expression)Source
NestinHuman Gingival Mesenchymal Stem Cells (hGMSCs)▲ 1.6 to 1.8-fold increase[13][14]
GAP43 (Growth Associated Protein 43)Human Gingival Mesenchymal Stem Cells (hGMSCs)▲ 1.6 to 1.8-fold increase[13][14]
β-Tubulin IIIHuman Gingival Mesenchymal Stem Cells (hGMSCs)▲ 1.6 to 1.8-fold increase[13][14]
DoublecortinHuman Gingival Mesenchymal Stem Cells (hGMSCs)▲ 1.6 to 1.8-fold increase[13][14]
Experimental Protocol: Neurogenic Differentiation in Stem Cells

This protocol is derived from a study on human gingival mesenchymal stem cells (hGMSCs).[13]

  • Cell Culture: hGMSCs are cultured in a standard growth medium.

  • Treatment: Cells are treated with Epitalon at a concentration of 0.01 µg/mL for 1 week .[13]

  • Gene Expression Analysis (RT-PCR):

    • Total RNA is extracted from both treated and untreated hGMSCs.

    • Reverse transcription is performed to synthesize cDNA.

    • Real-time PCR (RT-PCR) is conducted using primers specific for Nestin, GAP43, β-Tubulin III, and Doublecortin. A housekeeping gene (e.g., GAPDH) is used for normalization.

    • Relative gene expression is calculated using the delta-delta Ct method.

  • Protein Synthesis Analysis (Immunofluorescence):

    • Treated and control cells are fixed and permeabilized.

    • Cells are incubated with primary antibodies specific to the neurogenic marker proteins.

    • Following incubation with fluorescently labeled secondary antibodies, the cells are observed using confocal microscopy to visualize and quantify the upregulation of protein synthesis.[13]

Visualization: Proposed Epigenetic Signaling Pathway

G cluster_cell Somatic Cell cluster_nucleus Nucleus epitalon Epitalon (AEDG) histones Linker Histones (H1/3, H1/6) epitalon->histones Binds to Histones chromatin Chromatin dna DNA (Promoter Regions) histones->dna Compaction transcription Increased Transcription histones->transcription Loosens Chromatin genes Neurogenic Genes (Nestin, GAP43, etc.) transcription->genes

Epitalon's proposed interaction with histones to regulate gene expression.

Modulation of Antioxidant and Senescence Genes

Epitalon enhances the intrinsic antioxidant defenses of somatic cells by upregulating the expression of key antioxidant enzymes.[4] It is suggested that this may occur through the Keap1/Nrf2 pathway.[9] Concurrently, it has been shown to reduce the expression of genes that are markers of cellular senescence.

Quantitative Data on Antioxidant and Senescence Gene Expression
Gene MarkerCell TypeResult (mRNA Expression)Source
Superoxide dismutase (SOD-1)Human Cells▲ Expression increased[4][9]
CatalaseHuman Cells▲ Expression increased[4][9]
NAD(P)H quinone dehydrogenase 1 (NQO1)Human Cells▲ Expression increased[4][9]
p16 (Senescence Marker)Periodontal Ligament Stem Cells▼ 1.56-fold decrease[9]
p21 (Senescence Marker)Periodontal Ligament Stem Cells▼ 2.22-fold decrease[9]
p16 (Senescence Marker)Gingival Mesenchymal Stem Cells▼ 1.92-fold decrease[9]
p21 (Senescence Marker)Gingival Mesenchymal Stem Cells▼ 2.44-fold decrease[9]

Visualization: Nrf2 Antioxidant Response Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus epitalon Epitalon keap1_nrf2 Keap1-Nrf2 Complex epitalon->keap1_nrf2 Promotes Dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases are Antioxidant Response Element (ARE) in DNA nrf2->are Translocates & Binds antioxidant_genes Antioxidant Genes (SOD-1, Catalase, NQO1) are->antioxidant_genes Activates Transcription

Proposed role of Epitalon in the Nrf2 antioxidant defense pathway.

Broad-Spectrum Impact on Gene Expression

Beyond specific pathways, studies on animal models indicate that Epitalon has a wide-ranging effect on the transcriptome. An in vivo study investigating the peptide's effect on heart tissue demonstrated its capacity to both activate and inhibit a significant number of genes.

Quantitative Data on Global Gene Expression in Heart Tissue
OrganismTissueActivated GenesInhibited GenesMax UpregulationMax DownregulationSource
MouseHeart19448▲ 6.61-fold▼ 2.71-fold[2][9]

This broad activity underscores Epitalon's role as a systemic regulator, with effects likely connected to nucleic acid transport, cell cycle regulation, and apoptosis.[2]

Conclusion and Future Directions

Epitalon acetate demonstrates a multi-faceted capacity to modulate gene expression in somatic cells. Its primary and most-studied mechanism involves the reactivation of telomerase, leading to telomere elongation and an extension of cellular lifespan.[6][7][8] Furthermore, its ability to epigenetically influence the transcription of genes involved in neurogenesis, antioxidant defense, and cellular senescence highlights its potential as a geroprotective and regenerative agent.[4][9][13] The quantitative data, though originating from preclinical studies, consistently points towards a significant and beneficial regulation of key genetic pathways.

For drug development professionals, these findings present Epitalon as a compelling candidate for therapies targeting age-related decline and degenerative conditions. Future research should focus on large-scale clinical trials to validate these preclinical outcomes in humans, further elucidate the precise receptor interactions, and optimize delivery methods and dosing protocols for therapeutic use.[4]

References

Epitalon Acetate: A Technical Guide to its Role in Cellular Senescence and Aging

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth examination of Epitalon acetate (B1210297), a synthetic tetrapeptide (Ala-Glu-Asp-Gly), and its role in the fundamental processes of cellular senescence and aging. It is designed for researchers, scientists, and professionals in the field of drug development. This document consolidates current scientific literature on the mechanisms of action of Epitalon acetate, presenting quantitative data from key studies in structured tables, detailing experimental protocols for replication, and illustrating critical signaling pathways and workflows through standardized diagrams. The primary focus is on the peptide's interaction with telomerase, its influence on the neuroendocrine system via the pineal gland, its antioxidant properties, and its epigenetic modulations that collectively contribute to its geroprotective effects.

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and a contributor to a host of age-related pathologies. The progressive shortening of telomeres, the protective caps (B75204) at the ends of chromosomes, is a primary driver of replicative senescence. This compound, a synthetic peptide, has emerged as a significant subject of research for its potential to counteract these aging processes at a cellular level.[1][2] Originally developed based on the pineal gland peptide extract, Epithalamin, Epitalon has been extensively studied for its geroprotective and neuroendocrine effects.[3][4] This guide synthesizes the technical details of its mechanism of action, experimental validation, and the quantitative outcomes of its administration in various models.

Mechanism of Action

This compound exerts its anti-aging effects through a multi-faceted approach, targeting key pathways involved in cellular longevity and function.

Telomerase Activation and Telomere Elongation

The cornerstone of Epitalon's anti-senescence activity lies in its ability to activate the enzyme telomerase.[5][6] In most somatic cells, telomerase expression is repressed, leading to telomere shortening with each cell division. Epitalon has been shown to induce the expression of the catalytic subunit of telomerase (hTERT), leading to the lengthening of telomeres and thereby extending the replicative lifespan of cells.[1][6] This reactivation of telomerase helps to delay the onset of replicative senescence.[5]

Regulation of the Pineal Gland and Neuroendocrine Function

Epitalon was developed from a pineal gland extract and has been shown to regulate the function of this master endocrine gland.[4][7] It has been observed to normalize melatonin (B1676174) synthesis in aged models, which is crucial for the regulation of circadian rhythms.[4][8] The pineal gland's influence extends to the hypothalamic-pituitary-adrenal (HPA) axis, and by restoring pineal function, Epitalon may help stabilize broader hormonal cycles.[4]

Antioxidant Properties

The peptide enhances the body's endogenous antioxidant defense system.[9][10] Rather than acting as a direct scavenger of reactive oxygen species (ROS), Epitalon stimulates the expression of key antioxidant enzymes such as Superoxide Dismutase (SOD).[9][10][11] This upregulation of the cellular antioxidant machinery helps to mitigate oxidative stress, a major contributor to cellular damage and aging.

Epigenetic Regulation

Emerging research suggests that Epitalon can epigenetically regulate gene expression.[7] It is believed to interact with DNA and histone proteins, potentially altering chromatin structure to make genes associated with youthful function more accessible for transcription.[7][8] This includes the potential to modulate the expression of genes involved in neurogenesis and cellular differentiation.[7]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative findings from key in vitro and in vivo studies on this compound.

Parameter Experimental Model Treatment Details Observed Effect Reference
Telomerase ActivityHuman Fetal FibroblastsNot specified2.4-fold increase[2]
Telomere LengthHuman Fetal FibroblastsNot specifiedIncreased by an average of 33.3%[12]
Telomere LengthHuman Lymphocytes (from donors aged 25-88)PHA-stimulatedIncreased by an average of 33.3%[8]
Telomere Length21NT Breast Cancer Cells0.5 and 1 µg/ml for 4 daysSignificant extension from 2.4 kb to 4 kb[1]
Telomere LengthBT474 Breast Cancer Cells0.2 µg/ml for 4 daysMaximum extension to 8 kb[1]
Lifespan (Maximum)Female Swiss-derived SHR mice1.0 µ g/mouse , 5 consecutive days/monthIncreased by 12.3%[13][14]
Lifespan (last 10% of survivors)Female Swiss-derived SHR mice1.0 µ g/mouse , 5 consecutive days/monthIncreased by 13.3%[13][14]
Chromosome AberrationsFemale Swiss-derived SHR mice1.0 µ g/mouse , 5 consecutive days/monthDecreased by 17.1%[13][14]
Spontaneous Tumor Incidence (Leukemia)Female Swiss-derived SHR mice1.0 µ g/mouse , 5 consecutive days/month6.0-fold inhibition[13][14]
Oocyte FragmentationMouse Oocytes (in vitro aging)0.1 mM for 24 hoursReduced from 13% to 5.8%[11]
Neurogenic Gene Expression (Nestin, GAP43, β-Tubulin III, Doublecortin)Human Gingival Mesenchymal Stem CellsNot specified1.6 to 1.8-fold increase in mRNA expression[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Culture and Treatment
  • Cell Lines: Human fetal lung fibroblasts (e.g., 602/17), human lymphocytes, HeLa cells, 21NT and BT474 breast cancer cells, and human gingival mesenchymal stem cells are commonly used.[1][3][7]

  • Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[15]

  • Epitalon Preparation and Administration: Lyophilized this compound is reconstituted in sterile, bacteriostatic water to a desired stock concentration (e.g., 2.5 mg/ml).[15] The stock solution is then diluted in the culture medium to achieve the final experimental concentrations (e.g., 0.1 µg/ml to 10 ng/mL).[1][5] Treatment duration varies from a few days to several weeks depending on the experimental endpoint.[1][15]

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

The TRAP assay is a PCR-based method to detect and quantify telomerase activity.[3][6]

  • Protein Extraction:

    • Wash cells with cold phosphate-buffered saline (PBS).

    • Lyse cells for 30 minutes in a cold CHAPS lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.5% CHAPS, 10% glycerol, 5 mM β-mercaptoethanol, 0.1 mM AEBSF).[12]

    • Centrifuge the lysate at 12,000 x g for 20-30 minutes at 4°C.[12]

    • Collect the supernatant containing the protein extract.

  • Telomerase Extension Reaction:

    • Incubate the protein extract with a TS primer (5'-AATCCGTCGAGCAGAGTT-3') and dNTPs at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats.[12][15]

  • PCR Amplification:

    • Add a CX reverse primer (5'-CCCTTACCCTTACCCTTACCCTTA-3'), Taq polymerase, and PCR buffer to the reaction mixture.[12]

    • Perform PCR with cycles of denaturation (94-95°C), annealing (50°C), and extension (72°C).[12][15]

  • Detection:

    • Separate the PCR products by electrophoresis on a 10-12% non-denaturing polyacrylamide gel.

    • Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic ladder of 6-bp repeats under UV light. The intensity of the ladder corresponds to the telomerase activity.[12]

Telomere Length Measurement (Quantitative PCR - qPCR)
  • DNA Extraction: Isolate genomic DNA from treated and control cells using a standard DNA purification kit.[15]

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for telomeric repeats (Telo F and Telo R), and primers for a single-copy reference gene (e.g., 36B4).[1]

    • Run the qPCR reaction with appropriate cycling conditions.

  • Data Analysis: Calculate the relative telomere length by comparing the amplification of the telomere-specific primers to the reference gene primers.[1]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This histochemical assay identifies senescent cells based on the expression of a β-galactosidase active at pH 6.0.[16][17]

  • Cell Fixation:

  • Staining:

    • Wash the fixed cells with PBS.

    • Incubate the cells overnight at 37°C (without a CO2 supply) in a staining solution containing: 1 mg/ml of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

  • Visualization:

    • Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and processes are provided below using the DOT language for Graphviz.

Epitalon_Telomerase_Pathway Epitalon This compound Nucleus Cell Nucleus Epitalon->Nucleus Enters hTERT_Gene hTERT Gene hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomeres Telomeres Telomerase->Telomeres Elongates Senescence Cellular Senescence Telomeres->Senescence Delays

Caption: Epitalon's pathway to delaying cellular senescence.

TRAP_Assay_Workflow start Start: Cell Culture with/without Epitalon lysis Cell Lysis and Protein Extraction start->lysis extension Telomerase Extension Reaction with TS Primer lysis->extension pcr PCR Amplification with CX Primer extension->pcr detection Gel Electrophoresis and Visualization pcr->detection end End: Quantify Telomerase Activity detection->end

Caption: Workflow for the TRAP assay.

Pineal_Gland_Regulation Epitalon This compound Pineal_Gland Pineal Gland Epitalon->Pineal_Gland Stimulates Melatonin Melatonin Synthesis Pineal_Gland->Melatonin Normalizes HPA_Axis HPA Axis Stabilization Pineal_Gland->HPA_Axis Influences Circadian_Rhythm Circadian Rhythm Regulation Melatonin->Circadian_Rhythm Leads to

Caption: Epitalon's regulation of the pineal gland.

Conclusion

This compound demonstrates significant potential as a geroprotective agent by targeting fundamental mechanisms of cellular aging. Its ability to activate telomerase, regulate neuroendocrine function, enhance antioxidant defenses, and potentially modulate gene expression provides a multi-pronged approach to combating cellular senescence. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. While the existing body of research is promising, further large-scale clinical trials are necessary to fully elucidate the therapeutic potential and long-term safety of this compound in humans. The continued investigation into this and similar peptides is crucial for advancing the field of anti-aging medicine.

References

A Technical Guide to the Molecular Pathways Influenced by Epitalon Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (also known as Epithalon or AEDG peptide) is a synthetic tetrapeptide composed of the amino acids Alanine, Glutamic Acid, Aspartic Acid, and Glycine.[1] It was developed as a synthetic analog of Epithalamin, a polypeptide extract from the bovine pineal gland.[2][3] Extensive research, primarily conducted at the St. Petersburg Institute of Bioregulation and Gerontology, has identified Epitalon as a potent geroprotector with regulatory effects on the neuroendocrine, immune, and antioxidant systems.[3][4] This guide provides an in-depth analysis of the core molecular pathways modulated by Epitalon, focusing on telomerase activation, neuroendocrine regulation, gene expression, and antioxidant defense mechanisms. It aims to serve as a technical resource, summarizing quantitative data and detailing experimental methodologies for professionals in the field of aging research and drug development.

Core Molecular Mechanisms

Epitalon exerts its biological effects through a multi-pathway approach, influencing several of the key hallmarks of aging.[5] Its primary mechanisms of action include the reactivation of telomerase, restoration of neuroendocrine and circadian rhythms, epigenetic remodeling of chromatin, and enhancement of endogenous antioxidant systems.[5][6]

Telomerase Activation and Telomere Maintenance

One of the most significant and widely studied effects of Epitalon is its ability to activate the enzyme telomerase, which is responsible for maintaining the length of telomeres.[2][7] Telomeres are protective nucleoprotein caps (B75204) at the ends of chromosomes that shorten with each cell division, acting as a molecular clock for cellular aging.[7][8]

Signaling Pathway: Epitalon's mechanism for telomerase activation involves epigenetic modulation.[5] It has been shown to penetrate the cell nucleus and bind to specific DNA promoter regions, which may loosen the chromatin structure and make the gene for the catalytic subunit of telomerase (hTERT) more accessible for transcription.[5] This leads to increased hTERT mRNA expression and subsequent upregulation of telomerase enzyme activity. The restoration of telomerase activity allows for the addition of nucleotide repeats to the ends of chromosomes, thereby elongating telomeres, extending the replicative lifespan of cells, and delaying the onset of cellular senescence.[5][9][10]

In normal somatic cells, this pathway is the primary mechanism for telomere extension.[11] However, in cancer cells, Epitalon has also been observed to activate the Alternative Lengthening of Telomeres (ALT) pathway, a telomerase-independent mechanism.[11][10]

Diagram of Telomerase Activation Pathway:

Epitalon_Telomerase_Pathway Epitalon Epitalon (AEDG Peptide) Nucleus Cell Nucleus Epitalon->Nucleus Enters Chromatin Chromatin hTERT_Gene hTERT Gene (Promoter Region) Chromatin->hTERT_Gene Loosens Structure (Epigenetic Modulation) hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Increases Transcription Telomerase Telomerase Enzyme (hTERT Subunit) hTERT_mRNA->Telomerase Increases Translation Telomere Telomere Elongation Telomerase->Telomere Catalyzes

Caption: Epigenetic activation of telomerase by Epitalon.

Neuroendocrine and Circadian Regulation

Epitalon plays a crucial role in modulating the neuroendocrine system, primarily through its interaction with the pineal gland.[1][12] The pineal gland is central to regulating circadian rhythms via the synthesis and secretion of melatonin (B1676174).[12]

Signaling Pathway: Epitalon has been shown to restore the natural rhythm of melatonin production, which often declines with age.[12][13] It achieves this by modulating the expression of key enzymes in the melatonin synthesis pathway within pinealocytes.[4][12] Specifically, it upregulates the expression of arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin synthesis, and the phosphorylated cAMP response element-binding protein (pCREB).[4][5] By restoring melatonin secretion patterns to more youthful levels, Epitalon helps to normalize the sleep-wake cycle and stabilize other hormonal rhythms, such as cortisol, that are governed by the hypothalamic-pituitary-adrenal (HPA) axis.[12][14][15]

Diagram of Neuroendocrine Regulation:

Epitalon_Neuroendocrine_Pathway cluster_Pineal Pineal Gland pCREB pCREB AANAT AANAT Enzyme pCREB->AANAT Activates Melatonin Melatonin Synthesis AANAT->Melatonin Catalyzes Circadian Circadian Rhythm Normalization Melatonin->Circadian Regulates Epitalon Epitalon Epitalon->pCREB Upregulates Expression Epitalon->AANAT Upregulates Expression HPA_Axis HPA Axis Stabilization Circadian->HPA_Axis Influences

Caption: Epitalon's regulation of melatonin synthesis and circadian rhythm.

Regulation of Gene Expression

Beyond its specific effects on the hTERT gene, Epitalon acts as a broader modulator of gene expression.[5] It can influence the transcription of genes involved in neurogenesis, immune response, and antioxidant defense.[5][16][17]

Mechanism: Molecular modeling suggests that Epitalon can bind to histone proteins (specifically H1/3 and H1/6), which are critical for packaging DNA into chromatin.[16] This interaction may alter chromatin conformation, making certain gene promoter regions more accessible to transcription factors.[5][16] This epigenetic mechanism is thought to underlie its ability to stimulate the expression of various proteins.[16] For instance, in human stem cells, Epitalon has been shown to increase the transcription of genes associated with neuronal differentiation, such as Nestin, GAP43, β-Tubulin III, and Doublecortin.[16][18] It also elevates the mRNA levels of Interleukin-2 (IL-2) in splenocytes, indicating an immunomodulatory role.[4][15]

Antioxidant Defense Pathways

Epitalon enhances the body's intrinsic antioxidant defenses, protecting cells from damage caused by reactive oxygen species (ROS).[5][19]

Mechanism: Epitalon has been shown to boost the expression and activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase, and NAD(P)H quinone dehydrogenase 1 (NQO1).[5] This effect may be mediated through the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response.[5] By strengthening these endogenous antioxidant systems, Epitalon reduces markers of oxidative damage, such as 8-hydroxydeoxyguanosine (8-OHdG), and helps preserve mitochondrial integrity.[5][20]

Quantitative Data Summary

The following tables summarize key quantitative findings from various experimental studies on Epitalon.

Table 1: Effects on Telomere Length and Telomerase Activity

Cell Type Epitalon Conc. Treatment Duration Key Finding Reference
Human Fetal Fibroblasts - - Extended replicative lifespan beyond the Hayflick limit. [5]
Human Lymphocytes - - Telomere elongation observed (average of 33.3%). [4]
21NT Breast Cancer Cells 0.2 - 1 µg/ml 4 days Dose-dependent increase in telomere length. [11]
BT474 Breast Cancer Cells 0.2 µg/ml 4 days Maximum telomere length reached (8 kb). [11]

| Normal Fibroblast/Epithelial Cells | 1 µg/ml | 3 weeks | Upregulation of hTERT mRNA and telomerase activity. |[10] |

Table 2: Effects on Neuroendocrine and Antioxidant Systems

Model System Epitalon Dose Key Finding Reference
Human Trial (75 women) 0.5 mg/day 160% increase in melatonin synthesis compared to placebo. [21]
Aged Macaques - Normalized nighttime melatonin and cortisol rhythms. [3]
Mouse Oocytes 0.1 mM Significantly decreased ROS levels and oocyte fragmentation. [20]

| Male Rats | - | Stimulated expression of SOD and other antioxidant enzymes. |[20] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Culture and Epitalon Treatment
  • Cell Lines: Studies have utilized various cell lines, including normal human fibroblasts (e.g., 602/17), normal epithelial and fibroblast cells, and cancer cell lines such as HeLa, 21NT, and BT474.[4][11]

  • Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Epitalon Administration: Epitalon is dissolved in a suitable solvent (e.g., cell culture medium) and added to the cells at concentrations ranging from 0.1 to 1 µg/ml.[11] Treatment duration varies from days (for cancer cell lines) to several weeks (for normal cells).[11][10]

Telomere Length and Telomerase Activity Assays
  • Telomere Length Measurement (qPCR): Genomic DNA is extracted from treated and control cells. Telomere length is measured relative to a single-copy gene (e.g., 36B4) using quantitative real-time PCR (qPCR). The ratio of the telomere repeat copy number to the single-copy gene copy number (T/S ratio) is calculated to determine relative telomere length.[11]

  • hTERT mRNA Expression (RT-qPCR): Total RNA is extracted and reverse-transcribed into cDNA. The expression level of hTERT mRNA is quantified using qPCR, with a housekeeping gene (e.g., Beta-2 microglobulin) used for normalization.[9][16]

  • Telomerase Activity Assay (TRAP): The Telomeric Repeat Amplification Protocol (TRAP) assay is a common method. Cell extracts are incubated with a substrate oligonucleotide. If telomerase is active, it adds telomeric repeats to the substrate. These extended products are then amplified by PCR and visualized by gel electrophoresis.[4]

Diagram of a General Experimental Workflow:

Experimental_Workflow cluster_assays Molecular Assays start Cell Culture (e.g., Human Fibroblasts) treatment Treatment Groups: 1. Control (Vehicle) 2. Epitalon (e.g., 1 µg/ml) start->treatment incubation Incubation (e.g., 21 days at 37°C) treatment->incubation harvest Cell Harvesting & Lysis incubation->harvest dna DNA Extraction harvest->dna rna RNA Extraction harvest->rna protein Protein Extraction harvest->protein qpcr Telomere Length (qPCR) dna->qpcr rtqpcr hTERT Expression (RT-qPCR) rna->rtqpcr trap Telomerase Activity (TRAP) protein->trap

Caption: General workflow for in vitro analysis of Epitalon's effects.

Immunofluorescence Analysis
  • Purpose: Used to visualize and quantify cellular markers, such as proteins involved in the ALT pathway (PML bodies) or neuronal differentiation.[11][16]

  • Protocol:

    • Cells are cultured on coverslips and treated with Epitalon.

    • Cells are fixed (e.g., with paraformaldehyde), permeabilized (e.g., with Triton X-100), and blocked (e.g., with bovine serum albumin).

    • Cells are incubated with primary antibodies specific to the target protein.

    • After washing, cells are incubated with fluorescently labeled secondary antibodies.

    • Nuclei are counterstained (e.g., with DAPI).

    • Coverslips are mounted on slides and observed using a confocal microscope.[16]

Conclusion

Epitalon acetate (B1210297) is a multifaceted regulatory peptide that influences fundamental aging processes at the molecular level. Its ability to reactivate telomerase, normalize neuroendocrine function, modulate gene expression epigenetically, and bolster antioxidant defenses highlights its potential as a significant tool in aging research. The convergence of these pathways positions Epitalon as a compound capable of impacting multiple hallmarks of aging simultaneously. For drug development professionals, the well-documented mechanisms and quantifiable effects provide a solid foundation for further investigation into peptide-based therapeutics for age-related decline. Continued research is necessary to fully elucidate its receptor interactions and long-term safety profiles in clinical settings.

References

Epitalon Acetate and the Pineal Gland: A Technical Overview of its Functional Influence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The synthetic tetrapeptide, Epitalon (B13367) acetate (B1210297), has garnered significant scientific interest for its potential to modulate the functions of the pineal gland, a key regulator of circadian rhythms and neuroendocrine balance. This technical guide synthesizes the current understanding of Epitalon's influence on pinealocyte activity, focusing on its impact on melatonin (B1676174) synthesis, the underlying signaling pathways, and its broader geroprotective effects linked to telomerase activity.

Modulation of Melatonin Synthesis

Epitalon has been demonstrated to restore and stimulate the production of melatonin, the primary hormone synthesized by the pineal gland. This effect is particularly pronounced in aging models where endogenous melatonin production is often diminished.

In Vivo Studies in Senescent Primates

Research involving senescent rhesus monkeys has provided significant insights into the restorative effects of Epitalon on neuroendocrine function. Administration of Epitalon to aged monkeys resulted in a notable stimulation of evening melatonin synthesis, contributing to the normalization of the circadian rhythm of cortisol secretion.[1][2][3][4]

Table 1: Effect of Epitalon on Melatonin and Cortisol Secretion in Senescent Monkeys

Animal GroupTime of DayParameterControlEpitalon Treated% Change
Young (6-8 years) 9:00 PMMelatonin (pg/mL)~55~58~+5%
9:00 AMMelatonin (pg/mL)~12~10~-17%
9:00 PMCortisol (µg/dL)~25~23~-8%
9:00 AMCortisol (µg/dL)~45~42~-7%
Senescent (20-26 years) 9:00 PMMelatonin (pg/mL)~15~48~+220%
9:00 AMMelatonin (pg/mL)~8~10~+25%
9:00 PMCortisol (µg/dL)~35~28~-20%
9:00 AMCortisol (µg/dL)~40~38~-5%

Note: Data are approximated from graphical representations in the cited literature.[4] A statistically significant difference was reported.[1][3]

Experimental Protocol: In Vivo Study in Macaca mulatta

  • Subjects: Young (6-8 years old) and senescent (20-26 years old) female Macaca mulatta monkeys.[4]

  • Drug Administration: The specific dosage and route of administration of Epitalon were not detailed in the available abstracts.

  • Sample Collection: Blood samples were collected to measure melatonin and cortisol levels.

  • Analytical Method: Immunoferment assay was utilized to determine the concentrations of melatonin and cortisol in the blood.[1][3]

In Vitro Studies in Pinealocyte Cultures

Studies on isolated rat pinealocyte cultures have elucidated the molecular mechanisms behind Epitalon's influence on melatonin synthesis. Epitalon has been shown to directly stimulate the synthesis of key molecules involved in the melatonin production pathway.[5][6]

Table 2: Influence of Epitalon on Melatonin Synthesis Markers in Rat Pinealocyte Culture

Treatment GroupMeasured ParameterResult
ControlMelatonin LevelBaseline
EpitalonMelatonin LevelIncreased
EpitalonAANAT ExpressionStimulated
EpitalonpCREB SynthesisStimulated
Norepinephrine + EpitalonAANAT ExpressionPotentiated
Norepinephrine + EpitalonpCREB SynthesisPotentiated

Data is qualitative as reported in the study abstract.[5]

Experimental Protocol: In Vitro Pinealocyte Culture

  • Cell Type: Pinealocytes obtained from rats.[5]

  • Culture Conditions: Specific culture media and conditions were not detailed in the available abstract.

  • Treatment: Pinealocyte cultures were treated with Epitalon and, in some conditions, co-treated with norepinephrine.[5]

  • Analysis: The levels of melatonin in the culture medium were measured. The synthesis of arylalkylamine-N-acetyltransferase (AANAT) and phosphorylated cAMP response element-binding protein (pCREB) were also assessed.[5]

Signaling Pathways and Molecular Mechanisms

Epitalon exerts its effects on the pineal gland through the modulation of specific signaling pathways that govern melatonin synthesis. The upregulation of AANAT, the rate-limiting enzyme in melatonin production, and the transcription factor pCREB are central to this mechanism.[5][6]

Epitalon_Signaling_Pathway Epitalon's Influence on Melatonin Synthesis Pathway cluster_pinealocyte Pinealocyte Epitalon Epitalon Acetate Receptor Putative Receptor Epitalon->Receptor Binds to Pinealocyte Pinealocyte Intracellular_Signaling Intracellular Signaling Cascade Receptor->Intracellular_Signaling Activates pCREB pCREB (Transcription Factor) Intracellular_Signaling->pCREB Stimulates Synthesis AANAT_Gene AANAT Gene (in nucleus) pCREB->AANAT_Gene Promotes Transcription AANAT_mRNA AANAT mRNA AANAT_Gene->AANAT_mRNA Transcription AANAT_Enzyme AANAT Enzyme AANAT_mRNA->AANAT_Enzyme Translation Serotonin Serotonin AANAT_Enzyme->Serotonin Catalyzes N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin Conversion Melatonin Melatonin N_Acetylserotonin->Melatonin Conversion HIOMT HIOMT Enzyme HIOMT->N_Acetylserotonin Catalyzes Melatonin->Secretion Secreted from Pinealocyte

Caption: Signaling pathway of Epitalon's influence on melatonin synthesis.

Telomerase Activity and Geroprotective Effects

Beyond its direct effects on melatonin synthesis, Epitalon is recognized for its geroprotective properties, which are linked to its ability to activate the enzyme telomerase. Telomerase is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes, which shorten with each cell division.

Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a standard method to measure telomerase activity.

  • Cell Lines: Human cell lines such as fetal fibroblasts or HeLa cells are commonly used.[7]

  • Treatment: Experimental cell cultures are treated with varying concentrations of Epitalon, while control groups receive a vehicle.[7]

  • Protein Extraction: Following the treatment period, cells are lysed to prepare a protein extract containing the telomerase enzyme.[7]

  • Telomere Extension: The cell extract is incubated with a synthetic DNA primer. Active telomerase in the extract will add telomeric repeats (TTAGGG) to the 3' end of the primer.[7]

  • PCR Amplification: The extended DNA products are then amplified using Polymerase Chain Reaction (PCR) with specific primers.[7]

  • Detection and Quantification: The amplified PCR products are separated by gel electrophoresis and visualized. The intensity of the resulting DNA ladder corresponds to the level of telomerase activity, which can be quantified relative to the control groups.[7]

Epitalon_TRAP_Workflow Experimental Workflow for TRAP Assay Start Start: Human Cell Culture Treatment Treatment with Epitalon (and Controls) Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Incubation Incubation of Extract with DNA Primer Lysis->Incubation Extension Telomere Extension by Active Telomerase Incubation->Extension PCR PCR Amplification of Extended Products Extension->PCR Gel Gel Electrophoresis PCR->Gel Visualization Visualization and Quantification of DNA Ladder Gel->Visualization End End: Telomerase Activity Determined Visualization->End

Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.

Conclusion

This compound demonstrates a significant and multifaceted influence on the function of the pineal gland. Its ability to restore melatonin synthesis in aged models, coupled with its direct stimulatory effect on key enzymes and transcription factors in pinealocytes, underscores its potential as a regulator of circadian rhythms. Furthermore, its geroprotective effects, mediated through the activation of telomerase, suggest a broader role in mitigating age-related cellular decline. For researchers and drug development professionals, Epitalon presents a compelling molecule for further investigation into the mechanisms of aging and the development of novel therapeutic strategies for age-related neuroendocrine and circadian disruptions.

References

The Immunomodulatory Potential of Epitalon Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon acetate (B1210297), a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has emerged as a molecule of interest in the field of biogerontology and, increasingly, in immunology. This technical guide provides a comprehensive overview of the current understanding of Epitalon acetate's potential to modulate immune responses. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the putative signaling pathways through which Epitalon may exert its effects. The evidence suggests that this compound possesses immunomodulatory properties, including the regulation of cytokine expression and potential influence on T-lymphocyte activity, warranting further investigation for its therapeutic applications in immune-related disorders.

Introduction

The immune system, a complex network of cells and molecules, is fundamental to host defense. Its dysregulation can lead to a spectrum of pathologies, from immunodeficiency to autoimmunity and chronic inflammation. This compound, originally developed for its geroprotective effects, is now being explored for its capacity to interact with and modulate the immune system. This guide synthesizes the existing preclinical evidence for these immunomodulatory effects, providing a resource for researchers and drug development professionals in this area.

Quantitative Data on Immune Modulation

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on various immune parameters.

Table 1: Effect of this compound on Cytokine mRNA Expression

Cell TypeCytokineTreatment ConditionsOutcomeReference
Murine SplenocytesInterleukin-2 (IL-2)In vitro, 5-hour incubationElevated mRNA levels[1]

Table 2: Effect of this compound on Macrophage Activity

Cell SourceParameterTreatment ConcentrationsOutcomeReference
Peritoneal Macrophages (Young Mice)Lymphocyte-Activating Factors0.0025 ng/mL, 0.025 ng/mL, 0.25 ng/mLStatistically significant decrease in production[1]
Peritoneal Macrophages (Old Mice)Lymphocyte-Activating Factors0.0025 ng/mL, 0.025 ng/mL, 0.25 ng/mLNo statistically significant influence on activity[1]

Table 3: Effect of this compound on Gene Expression in Human Stem Cells

Cell TypeGenesTreatment ConcentrationOutcomeReference
Human Gingival Mesenchymal Stem Cells (hGMSCs)Nestin, GAP43, β-tubulin III, Doublecortin0.01 µg/mL1.6 to 1.8-fold increase in mRNA expression[2][3]

Note: While not directly immune cells, these findings indicate the potential of Epitalon to modulate gene expression, a mechanism that could be relevant to its immunomodulatory effects.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for key experiments cited in the context of Epitalon's immunomodulatory effects.

Quantification of Cytokine mRNA Expression in Splenocytes by RT-qPCR

This protocol describes a general method for assessing the impact of this compound on the gene expression of cytokines in murine splenocytes.

Objective: To quantify the relative mRNA levels of a target cytokine (e.g., IL-2) in splenocytes following in vitro treatment with this compound.

Methodology:

  • Splenocyte Isolation: Spleens are aseptically harvested from mice (e.g., CBA strain). A single-cell suspension is prepared by mechanical dissociation through a sterile mesh. Red blood cells are lysed using a suitable buffer.

  • Cell Culture and Treatment: Splenocytes are cultured in a complete medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at a density of approximately 5 x 10^5 cells/culture. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 5 hours).[4]

  • RNA Extraction: Total RNA is extracted from the cultured splenocytes using a commercial RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative Polymerase Chain Reaction (qPCR): The relative expression of the target cytokine mRNA is quantified using qPCR with SYBR Green or a probe-based assay. Gene-specific primers for the target cytokine and a housekeeping gene (e.g., GAPDH) are used. The reaction is performed on a real-time PCR system.

  • Data Analysis: The relative fold change in cytokine mRNA expression in Epitalon-treated cells compared to control cells is calculated using the ΔΔCt method, with normalization to the housekeeping gene.[5]

T-Cell Proliferation Assay using CFSE

This protocol outlines a general method for evaluating the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Objective: To determine the effect of this compound on the proliferation of T-lymphocytes in response to a mitogenic stimulus.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • CFSE Staining: Isolated PBMCs are resuspended in a suitable buffer (e.g., PBS) and incubated with a working solution of CFSE (typically 1-10 µM) for a defined period (e.g., 10 minutes) at room temperature or 37°C. The staining reaction is then quenched by adding complete culture medium.[6]

  • Cell Culture and Stimulation: CFSE-labeled PBMCs are cultured in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well. The cells are stimulated with a T-cell mitogen, such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, in the presence of varying concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated for a period sufficient to allow for several rounds of cell division (e.g., 3-5 days) at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: After incubation, cells are harvested and may be stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) to identify specific T-cell populations. The fluorescence intensity of CFSE in the T-cell populations is then analyzed by flow cytometry.

  • Data Analysis: Proliferation is assessed by the progressive halving of CFSE fluorescence intensity in daughter cells. The percentage of proliferating cells and the number of cell divisions can be quantified using appropriate software.

Putative Signaling Pathways

The precise molecular mechanisms underlying the immunomodulatory effects of this compound are still under investigation. However, based on its known biological activities, several signaling pathways are hypothesized to be involved.

Nrf2-Mediated Antioxidant Response

Epitalon has been suggested to exert antioxidant effects, potentially through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cell Immune Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Epitalon This compound Keap1 Keap1 Epitalon->Keap1 Inhibition? CellMembrane Cytoplasm Nucleus Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding AntioxidantGenes Antioxidant & Cytoprotective Gene Expression ARE->AntioxidantGenes Activation

Caption: Hypothesized Nrf2-mediated antioxidant pathway modulated by Epitalon.

Modulation of Inflammatory Signaling Pathways

While direct evidence is still emerging, it is plausible that Epitalon's anti-inflammatory effects could be mediated through the modulation of key inflammatory signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).

Inflammatory_Signaling Epitalon This compound MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Epitalon->MAPK_Pathway Inhibition? NFkB_Pathway NF-κB Pathway Epitalon->NFkB_Pathway Inhibition? InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) InflammatoryStimuli->Receptor Receptor->MAPK_Pathway Receptor->NFkB_Pathway ProInflammatoryCytokines Pro-inflammatory Cytokine Gene Expression (TNF-α, IL-6) MAPK_Pathway->ProInflammatoryCytokines NFkB_Pathway->ProInflammatoryCytokines

References

The Synthetic Pineal Peptide Epitalon: A Technical Guide to its Discovery, Mechanism, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon, a synthetic tetrapeptide (L-Alanyl-L-glutamyl-L-aspartyl-glycine), has emerged as a significant subject of research in the fields of gerontology and bioregulation.[1][2] Developed at the St. Petersburg Institute of Bioregulation and Gerontology, it is the synthetic counterpart to epithalamin, a polypeptide complex extracted from the pineal glands of cattle.[3][4] This technical guide provides a comprehensive overview of the discovery of Epitalon, its synthesis from epithalamin, and its multifaceted biological effects. We delve into the core mechanisms of action, including the well-documented activation of telomerase, antioxidant properties, and regulation of circadian rhythms.[5][6][7] Detailed experimental protocols for key assays, quantitative data from pivotal studies, and diagrams of associated signaling pathways are presented to serve as a resource for researchers and professionals in the field of drug development.

From Bovine Pineal Gland to Synthetic Peptide: The Genesis of Epitalon

The journey to the creation of Epitalon began with the study of epithalamin, a crude polypeptide extract from bovine pineal glands.[3] Research into the biological activities of epithalamin, led by Professor Vladimir Khavinson, revealed its remarkable geroprotective effects.[4][7][8] In an effort to identify the active component responsible for these properties, Epitalon was synthesized based on the amino acid composition of epithalamin.[4][9][10] This synthetic tetrapeptide, with the amino acid sequence Ala-Glu-Asp-Gly, was found to mimic and, in some cases, exceed the biological activities of its natural precursor.[1][11]

The transition from a complex animal extract to a pure, synthetic peptide was a crucial step in enabling standardized research and eliminating the risks associated with biological contaminants.[3] The chemical synthesis of Epitalon is typically achieved through solid-phase or liquid-phase peptide synthesis, allowing for the production of a high-purity compound for experimental and potential therapeutic use.[12][13]

Core Mechanisms of Action

Epitalon's biological effects are pleiotropic, impacting several key pathways associated with aging and cellular homeostasis.

Telomerase Activation and Telomere Elongation

A primary and extensively studied mechanism of Epitalon is its ability to activate the enzyme telomerase.[5][6] Telomerase plays a critical role in maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with each cell division.[11] In most somatic cells, telomerase activity is suppressed, leading to progressive telomere shortening and eventual cellular senescence.[6]

Epitalon has been shown to induce the expression of the catalytic subunit of telomerase (hTERT), leading to telomere elongation.[5][14] This has been demonstrated in human somatic cells, where Epitalon treatment was sufficient to overcome the Hayflick limit, the point at which cells stop dividing.[1] In one study, telomere length in lymphocytes from older individuals increased by an average of 33.3% following Epitalon treatment.[10]

Antioxidant and Redox Homeostasis

Epitalon exhibits potent antioxidant properties by upregulating the expression of key endogenous antioxidant enzymes.[6][15] This is mediated, in part, through the activation of the Nrf2 signaling pathway, a master regulator of cellular redox balance.[6] The increased expression of enzymes such as Superoxide Dismutase (SOD), Catalase, and NAD(P)H quinone dehydrogenase 1 (NQO1) enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to DNA, proteins, and lipids.[6][15][16]

Regulation of Circadian Rhythms and Melatonin (B1676174) Synthesis

Derived from the pineal gland, a key regulator of circadian rhythms, Epitalon has been shown to restore and normalize the production of melatonin.[2][6][7] Melatonin synthesis is often disrupted with age. Studies in older primates have shown that Epitalon stimulates evening melatonin production and normalizes the circadian rhythm of cortisol.[17] This is achieved through the modulation of key enzymes in the melatonin synthesis pathway, such as arylalkylamine N-acetyltransferase (AANAT) and the phosphorylated cAMP response element-binding protein (pCREB).[6][8]

Immune System Modulation

Epitalon has demonstrated immunomodulatory effects, including the stimulation of lymphocyte proliferation in the thymus and an increase in the production of interferon-gamma by T-cells.[15] It has also been shown to alter the mRNA levels of interleukin-2 (B1167480) (IL-2), a cytokine crucial for T-cell proliferation and differentiation.[8][10]

Quantitative Data from Preclinical and In Vitro Studies

The following tables summarize key quantitative findings from studies on Epitalon.

Table 1: Effects of Epitalon on Lifespan and Healthspan in Animal Models

ParameterAnimal ModelTreatment DetailsResultReference(s)
Maximum LifespanFemale Swiss-derived SHR mice1.0 µ g/mouse , 5 consecutive days monthly, starting at 3 months of age12.3% increase[18]
Lifespan of last 10% of survivorsFemale Swiss-derived SHR mice1.0 µ g/mouse , 5 consecutive days monthly, starting at 3 months of age13.3% increase[18]
Chromosome Aberrations in Bone MarrowFemale Swiss-derived SHR mice1.0 µ g/mouse , 5 consecutive days monthly, starting at 3 months of age17.1% decrease[10][18][19]
Spontaneous Tumor Incidence (Leukemia)Female Swiss-derived SHR mice1.0 µ g/mouse , 5 consecutive days monthly, starting at 3 months of age6.0-fold decrease in development[18]
LifespanDrosophila melanogasterTreatment during early developmental stagesUp to 16% increase[10]

Table 2: In Vitro Effects of Epitalon on Cellular Mechanisms

ParameterCell TypeTreatment DetailsResultReference(s)
Telomere LengthLymphocytes from donors aged 75-88PHA-stimulated culture with EpitalonAverage increase of 33.3%[10]
Cell Division Limit (Hayflick Limit)Human fetal fibroblastsContinuous treatmentExtended from 34 to 44 passages[1]
hTERT mRNA ExpressionHuman Gingival Mesenchymal Stem CellsAEDG peptide treatment1.6–1.8 times increase in neurogenic differentiation markers[20]
Melatonin Synthesis (6-sulfatoxymelatonin)HumansEpitalon administration1.6-fold increase relative to placebo[6]
Clock Gene Expression (Clock)Human leukocytesEpitalon administration1.8-fold decrease[6]
Clock Gene Expression (Cry2)Human leukocytesEpitalon administration2.0-fold increase[6]
Oocyte Fragmentation RateMouse oocytes aged in vitro for 24h0.1mM EpitalonReduced from 13% to 5.8%[21]

Experimental Protocols

Solid-Phase Peptide Synthesis of Epitalon

This protocol provides a general workflow for the synthesis of Epitalon (Ala-Glu-Asp-Gly) using solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid, Glycine.

  • Deprotection: Remove the Nα-protecting group (e.g., Fmoc) from the resin-bound Glycine using a deprotection solution (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF and other solvents to remove excess reagents.

  • Amino Acid Coupling: Activate the next amino acid (Aspartic acid with side-chain protection) with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and add it to the deprotected resin. Allow the coupling reaction to proceed to completion. Wash the resin to remove unreacted reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids (Glutamic acid and Alanine), ensuring side-chain protection where necessary.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the purified peptide by mass spectrometry to confirm its molecular weight and purity.[22]

Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

The TRAP assay is a highly sensitive method to detect and quantify telomerase activity.[1][10]

  • Cell Culture and Treatment: Culture human cell lines (e.g., fetal fibroblasts or HeLa cells) under standard conditions. Treat experimental groups with varying concentrations of Epitalon for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control.[1][5]

  • Protein Extraction: After treatment, harvest the cells and lyse them in a suitable lysis buffer to prepare a protein extract containing the telomerase enzyme.

  • Telomere Extension: Incubate the cell extract with a synthetic DNA primer (TS primer). If active telomerase is present, it will add telomeric repeats (TTAGGG) to the 3' end of the primer.[1]

  • PCR Amplification: Amplify the extended products using PCR with specific forward (TS) and reverse primers.[1]

  • Detection and Quantification: Separate the PCR products by polyacrylamide gel electrophoresis and visualize them (e.g., with SYBR Green). The presence of a characteristic 6-base pair ladder indicates telomerase activity. The intensity of the bands can be quantified relative to a control to determine the level of telomerase activity.[1]

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, which can be modulated by substances like Epitalon.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Stimulation: Culture the isolated PBMCs in a suitable medium. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) to induce proliferation.[23][24]

  • Treatment: Add different concentrations of Epitalon to the stimulated cell cultures. Include a control group with only the mitogen.

  • Proliferation Measurement: After a defined incubation period (e.g., 72 hours), measure lymphocyte proliferation. This can be done using various methods:

    • [³H]-thymidine incorporation: Add radiolabeled thymidine (B127349) to the cultures for the final hours of incubation. Proliferating cells will incorporate the thymidine into their DNA. Measure the radioactivity to quantify proliferation.

    • CFSE staining: Label the cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. With each cell division, the fluorescence intensity of the daughter cells is halved. Analyze the fluorescence by flow cytometry to determine the number of cell divisions.[23]

  • Data Analysis: Compare the proliferation rates in the Epitalon-treated groups to the control group to determine the effect of the peptide on lymphocyte proliferation.

Signaling Pathways and Molecular Interactions

Epitalon's mechanisms of action involve complex interactions at the cellular and molecular levels. The following diagrams illustrate some of the key pathways.

Caption: Epitalon's pathway to telomerase activation and telomere elongation.

Epitalon_Antioxidant_Pathway Epitalon Epitalon Nrf2_Activation Nrf2 Activation Epitalon->Nrf2_Activation Antioxidant_Genes Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Genes SOD SOD Antioxidant_Genes->SOD Catalase Catalase Antioxidant_Genes->Catalase NQO1 NQO1 Antioxidant_Genes->NQO1 ROS_Reduction Reduced Oxidative Stress (ROS) SOD->ROS_Reduction Catalase->ROS_Reduction NQO1->ROS_Reduction

Caption: Epitalon's activation of the Nrf2 antioxidant pathway.

Epitalon_Melatonin_Regulation Epitalon Epitalon Pineal_Gland Pineal Gland Epitalon->Pineal_Gland Enzyme_Modulation Enzyme Modulation Pineal_Gland->Enzyme_Modulation AANAT AANAT Enzyme_Modulation->AANAT pCREB pCREB Enzyme_Modulation->pCREB Melatonin_Synthesis Increased Melatonin Synthesis AANAT->Melatonin_Synthesis pCREB->Melatonin_Synthesis Circadian_Rhythm Circadian Rhythm Normalization Melatonin_Synthesis->Circadian_Rhythm

Caption: Regulation of melatonin synthesis and circadian rhythms by Epitalon.

Conclusion

Epitalon, the synthetic tetrapeptide derived from the pineal polypeptide extract epithalamin, represents a significant advancement in the field of bioregulation and gerontology. Its multifaceted mechanisms of action, including the robust activation of telomerase, enhancement of antioxidant defenses, and normalization of circadian rhythms, have been substantiated by a growing body of preclinical and in vitro evidence. The availability of a pure, synthetic form of this peptide has facilitated rigorous scientific investigation into its biological effects. This technical guide provides a consolidated resource of the discovery, mechanisms, quantitative data, and experimental protocols related to Epitalon, with the aim of supporting further research and development in this promising area. Continued investigation into the signaling pathways and long-term effects of Epitalon will be crucial in fully elucidating its therapeutic potential.

References

Investigating the epigenetic modifications induced by Epitalon acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon acetate (B1210297), a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has emerged as a significant subject of investigation in the field of biogerontology. Its purported anti-aging properties are primarily attributed to its influence on fundamental cellular processes, including the modulation of epigenetic landscapes. This technical guide provides an in-depth overview of the epigenetic modifications induced by Epitalon acetate, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways and workflows.

Core Epigenetic Mechanisms of this compound

This compound exerts its influence on the epigenome through several key mechanisms:

  • Telomerase Activation and Telomere Elongation: One of the most well-documented effects of Epitalon is its ability to activate the enzyme telomerase, which is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Telomere shortening is a hallmark of cellular aging, and by counteracting this process, Epitalon can extend the replicative lifespan of cells.[1][2][3][4]

  • Chromatin Decondensation: Epitalon has been shown to induce the decondensation of heterochromatin, the tightly packed form of DNA in the nucleus.[5][6] This "unraveling" of the chromatin structure can lead to the reactivation of genes that were previously silenced, potentially restoring more youthful patterns of gene expression.

  • Interaction with Histone Proteins: Studies suggest that Epitalon can directly interact with histone proteins, the core components of chromatin. This interaction may alter chromatin structure and accessibility, thereby influencing gene expression.[7]

  • Modulation of Gene Expression: By influencing the above mechanisms, Epitalon can significantly alter the expression of a wide range of genes. In studies on the heart, for instance, Epitalon was found to activate the expression of 194 genes and inhibit 48 genes.[1]

Quantitative Data on Epigenetic Modifications

The following tables summarize the key quantitative findings from studies investigating the epigenetic effects of this compound.

Table 1: Effects of Epitalon on Telomere Length and Telomerase Activity

Cell TypeTreatment ConditionsKey FindingsReference
Human Somatic CellsNot specifiedAverage telomere elongation of 33.3%.[1]
Breast Cancer Cells (21NT)1 µg/ml for 4 days12-fold increase in hTERT mRNA expression.[4][8]
Breast Cancer Cells (BT474)0.5 µg/ml for 4 days5-fold increase in hTERT mRNA expression.[4][8]
Normal Fibroblast Cells (IBR.3)1 µg/ml for 3 weeks4-fold increase in telomerase activity.[8]
Normal Mammary Epithelial Cells (HMEC)1 µg/ml for 3 weeks26-fold increase in telomerase activity.[8]

Table 2: Effects of Epitalon on Gene Expression

Tissue/Cell TypeNumber of Genes InvestigatedGenes ActivatedGenes InhibitedReference
Heart (in vivo)15,247194 (up to 6.61-fold)48 (up to 2.71-fold)[1]
Human Gingival Mesenchymal Stem CellsNot specifiedIncreased Nestin and GAP43 transcription rates.Not specified[1]
Periodontal Ligament Stem CellsNot specified1.56-fold decrease in p16 expression; 2.22-fold decrease in p21 expression.Not specified[1]
Gingival Mesenchymal Stem CellsNot specified1.92-fold decrease in p16 expression; 2.44-fold decrease in p21 expression.Not specified[1]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the epigenetic effects of this compound.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method used to detect and quantify telomerase activity.

Principle: The assay consists of two main steps:

  • Telomerase-mediated extension: A synthetic oligonucleotide substrate (TS primer) is extended by telomerase present in the cell extract.

  • PCR amplification: The extended products are then amplified by PCR.

Detailed Protocol:

  • Cell Lysis: Cells are lysed using a CHAPS-based lysis buffer to extract cellular proteins, including telomerase.

  • Telomerase Extension: The cell lysate is incubated with a reaction mixture containing the TS primer, dNTPs, and a specific buffer at 30°C for 30 minutes to allow for telomere elongation.

  • PCR Amplification: The reaction is then heated to 94°C to inactivate the telomerase. A reverse primer and Taq polymerase are added, and the extended products are amplified through approximately 30 cycles of PCR.

  • Detection: The amplified products are separated by polyacrylamide gel electrophoresis and visualized. The presence of a characteristic ladder of DNA fragments indicates telomerase activity.

Quantitative PCR (qPCR) for hTERT Expression

qPCR is used to measure the messenger RNA (mRNA) levels of the human telomerase reverse transcriptase (hTERT) gene, the catalytic subunit of telomerase.

Principle: This technique uses fluorescent probes to monitor the amplification of the target gene's cDNA in real-time.

Detailed Protocol:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and reverse transcriptase is used to synthesize complementary DNA (cDNA).

  • qPCR Reaction: The cDNA is then used as a template in a qPCR reaction with primers specific for the hTERT gene. A fluorescent dye, such as SYBR Green, or a fluorescently labeled probe is included in the reaction.

  • Data Analysis: The amount of hTERT mRNA is quantified by comparing the amplification cycle at which the fluorescence signal crosses a certain threshold (Ct value) to that of a reference gene.

Immunofluorescence for PML Bodies

Immunofluorescence is employed to visualize promyelocytic leukemia (PML) nuclear bodies, which are associated with the Alternative Lengthening of Telomeres (ALT) pathway, a telomerase-independent mechanism of telomere maintenance.

Principle: This technique uses fluorescently labeled antibodies to detect specific proteins within cells.

Detailed Protocol:

  • Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibodies to enter the cells.

  • Antibody Incubation: The cells are then incubated with a primary antibody that specifically recognizes the PML protein, followed by a secondary antibody conjugated to a fluorescent dye.

  • Visualization: The coverslips are mounted on microscope slides, and the fluorescently labeled PML bodies are visualized using a fluorescence microscope.

Differential Scanning Calorimetry (DSC) of Chromatin

DSC is a thermoanalytical technique used to measure the heat changes that occur in a sample as it is heated or cooled. In the context of chromatin, it can be used to study its thermal stability and conformational changes.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Detailed Protocol:

  • Sample Preparation: Chromatin is isolated from cells and suspended in a suitable buffer.

  • DSC Analysis: The chromatin sample and a reference buffer are placed in the DSC instrument. The temperature is then increased at a constant rate, and the difference in heat flow between the sample and reference is recorded.

  • Data Interpretation: The resulting thermogram shows peaks corresponding to the denaturation of different chromatin components. Changes in the shape and position of these peaks after Epitalon treatment can indicate alterations in chromatin structure and stability.

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a cytogenetic technique used to detect exchanges of genetic material between sister chromatids, which can be an indicator of genomic instability.

Principle: Cells are grown in the presence of a thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), for two cell cycles. This results in differential staining of the sister chromatids, allowing for the visualization of exchanges.

Detailed Protocol:

  • Cell Culture and BrdU Labeling: Lymphocyte cultures are initiated, and BrdU is added to the culture medium.

  • Metaphase Arrest: After two rounds of replication, a spindle inhibitor such as colcemid is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The slides are stained using a fluorescence plus Giemsa technique, and the number of SCEs per chromosome is scored under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the general workflow of the experimental protocols described above.

Epitalon_Signaling_Pathway Epitalon This compound Pinealocyte Pinealocyte Epitalon->Pinealocyte pCREB pCREB (Transcription Factor) Pinealocyte->pCREB Activation AANAT AANAT (Enzyme) Pinealocyte->AANAT Activation Epigenetic Potential Epigenetic Regulation (via transcription factor activity) pCREB->Epigenetic Melatonin Melatonin Synthesis AANAT->Melatonin

Caption: Epitalon's influence on pinealocyte signaling.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Epigenetic Analysis CellCulture Cell Culture (e.g., Lymphocytes, Fibroblasts) EpitalonTreatment This compound Treatment CellCulture->EpitalonTreatment TRAP TRAP Assay (Telomerase Activity) EpitalonTreatment->TRAP qPCR qPCR (hTERT Expression) EpitalonTreatment->qPCR IF Immunofluorescence (PML Bodies) EpitalonTreatment->IF DSC DSC (Chromatin Stability) EpitalonTreatment->DSC SCE SCE Assay (Genomic Instability) EpitalonTreatment->SCE

Caption: General workflow for studying Epitalon's epigenetic effects.

Conclusion

This compound demonstrates a multifaceted influence on the epigenetic landscape, primarily through the activation of telomerase, decondensation of chromatin, and modulation of gene expression. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this intriguing tetrapeptide. The continued investigation into its precise molecular mechanisms will be crucial for translating these fundamental scientific findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Epitalon Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon acetate (B1210297), a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has garnered significant interest in the field of gerontology and cellular aging.[1][2] Its purported anti-aging effects are primarily attributed to its ability to activate telomerase, the enzyme responsible for maintaining telomere length, thereby counteracting cellular senescence.[3][4][5] These application notes provide detailed protocols for the in vitro investigation of Epitalon acetate's biological activities, focusing on its effects on telomerase, telomere length, cellular senescence, and gene expression. The provided methodologies are intended to guide researchers in designing and executing robust experiments to elucidate the mechanisms of action of this intriguing peptide.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

Table 1: Effect of this compound on Telomere Length in Human Cell Lines

Cell LineTreatment Concentration (µg/mL)Treatment DurationChange in Telomere LengthReference
21NT (Breast Cancer)0.24 daysSignificant increase[1]
0.54 daysDose-dependent increase[1]
1.04 daysDose-dependent increase[1]
BT474 (Breast Cancer)0.24 daysMaximum increase to 8 kb[1]
0.54 daysLess pronounced increase[1]
1.04 daysLess pronounced increase[1]
IBR.3 (Normal Fibroblast)1.03 weeksSignificant increase[1]
HMEC (Normal Epithelial)1.03 weeksSignificant increase[1]

Table 2: Effect of this compound on hTERT mRNA Expression

Cell LineTreatment Concentration (µg/mL)Treatment DurationFold Increase in hTERT mRNAReference
21NT (Breast Cancer)0.54 daysUpregulated[1]
1.04 daysUpregulated[1]
BT474 (Breast Cancer)0.54 daysUpregulated[1]
1.04 daysUpregulated[1]
IBR.3 (Normal Fibroblast)1.03 weeksUpregulated[1]
HMEC (Normal Epithelial)1.03 weeksUpregulated[1]

Table 3: Effect of this compound on Telomerase Activity

Cell LineTreatment Concentration (µg/mL)Treatment DurationChange in Telomerase ActivityReference
IBR.3 (Normal Fibroblast)1.03 weeksSignificant increase[1]
HMEC (Normal Epithelial)1.03 weeksSignificant increase[1]
21NT (Breast Cancer)1.04 daysNo significant increase[1]
BT474 (Breast Cancer)1.04 daysNo significant increase[1]

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To culture various human cell lines and treat them with this compound to study its biological effects.

Materials:

  • Human cell lines (e.g., 21NT, BT474, IBR.3, HMEC)

  • Appropriate cell culture medium (e.g., MEM, DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (research grade)

  • Bacteriostatic water

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture the desired cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound by dissolving it in bacteriostatic water to a concentration of 2.5 mg/mL.[1]

  • For treatment, dilute the Epitalon stock solution in the cell culture medium to the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1.0 µg/mL).[1]

  • Replace the medium of the cells with the Epitalon-containing medium.

  • For short-term studies (e.g., cancer cell lines), treat the cells for 4 days, refreshing the medium daily.[1]

  • For long-term studies (e.g., normal cell lines), treat the cells for 3 weeks, refreshing the medium daily.[1]

  • Include an untreated control group for comparison.

  • After the treatment period, harvest the cells for downstream analysis.

G cluster_setup Cell Culture Setup cluster_treatment Treatment Protocol cluster_harvest Harvesting cluster_analysis Downstream Analysis start Start with desired cell line culture Culture cells in appropriate medium start->culture treat Treat cells with Epitalon-containing medium culture->treat prepare_epitalon Prepare Epitalon stock solution dilute Dilute Epitalon to final concentration prepare_epitalon->dilute dilute->treat incubate Incubate for specified duration (4 days or 3 weeks) treat->incubate refresh Refresh medium daily incubate->refresh Daily harvest Harvest cells for analysis incubate->harvest refresh->incubate analysis Perform downstream assays: - Telomere Length (qPCR) - hTERT Expression (qPCR) - Telomerase Activity (TRAP) - Senescence Staining harvest->analysis

Caption: Experimental workflow for in vitro studies of this compound.

Telomere Length Measurement by Quantitative PCR (qPCR)

Objective: To quantify the average telomere length in genomic DNA isolated from control and Epitalon-treated cells. This protocol is based on the method described by Cawthon, using a single-copy gene (36B4) for normalization.[6][7]

Materials:

  • Genomic DNA isolated from cells

  • Telomere-specific primers (Tel-FP, Tel-RP)

  • 36B4 (single-copy gene) primers (36B4u, 36B4d)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Reference DNA sample

Primer Sequences:

  • Tel-FP: 5'-CGGTTTGTTTGGGTTTGGGTTTGGGTTTGGGTTTGGGTT-3'[6]

  • Tel-RP: 5'-GGCTTGCCTTACCCTTACCCTTACCCTTACCCTTACCCT-3'[6]

  • 36B4u: 5'-CAGCAAGTGGGAAGGTGTAATCC-3'[6]

  • 36B4d: 5'-CCCATTCTATCATCAACGGGTACAA-3'[6]

Protocol:

  • Isolate high-quality genomic DNA from control and Epitalon-treated cells.

  • Dilute genomic DNA to a final concentration of 6 ng/µL.[6]

  • Prepare two separate master mixes: one for the telomere (T) reaction and one for the single-copy gene (S) reaction.

  • qPCR Reaction Mix (per well):

    • SYBR Green qPCR Master Mix (2x): 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Genomic DNA (6 ng/µL): 4 µL

    • Nuclease-free water: 5 µL

  • Perform qPCR in triplicate for each sample.

  • qPCR Cycling Conditions:

    • Telomere PCR: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 62°C for 1 min.[6]

    • 36B4 PCR: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 58°C for 1 min.[7]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both T and S reactions for each sample.

    • Calculate the relative T/S ratio, which is proportional to the average telomere length, using the 2-ΔΔCt method.[8]

hTERT Gene Expression Analysis by qPCR

Objective: To quantify the mRNA expression levels of the catalytic subunit of telomerase (hTERT) in response to Epitalon treatment.

Materials:

  • Total RNA isolated from cells

  • cDNA synthesis kit

  • hTERT-specific primers

  • Housekeeping gene primers (e.g., GAPDH)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

Protocol:

  • Isolate total RNA from control and Epitalon-treated cells.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Prepare a qPCR master mix with SYBR Green and primers for hTERT and a housekeeping gene.

  • Perform qPCR in triplicate for each sample.

  • qPCR Cycling Conditions:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles: 95°C for 15 s, 60°C for 1 min

  • Data Analysis:

    • Determine the Ct values for hTERT and the housekeeping gene.

    • Calculate the relative expression of hTERT normalized to the housekeeping gene using the 2-ΔΔCt method.

Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)

Objective: To measure the enzymatic activity of telomerase in cell lysates.[9][10][11]

Materials:

  • Cell lysate from control and Epitalon-treated cells

  • TRAP assay kit or individual reagents:

    • TRAP buffer

    • dNTPs

    • TS primer (telomerase substrate)

    • ACX primer (reverse primer)

    • Taq polymerase

  • PCR tubes and thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • SYBR Green or other DNA stain

Protocol:

  • Prepare cell lysates from control and Epitalon-treated cells in an appropriate lysis buffer on ice.

  • Telomerase Extension Reaction:

    • In a PCR tube, combine the cell lysate with TRAP buffer, dNTPs, and the TS primer.

    • Incubate at 25°C for 40 minutes to allow telomerase to add telomeric repeats to the TS primer.[9]

    • Inactivate telomerase by heating at 95°C for 5 minutes.[9]

  • PCR Amplification:

    • Add the ACX primer and Taq polymerase to the reaction mixture.

    • Perform PCR for 24-29 cycles: 95°C for 30 s, 52°C for 30 s, and 72°C for 45 s.[9]

  • Detection:

    • Resolve the PCR products on a polyacrylamide gel.

    • Stain the gel with SYBR Green and visualize the characteristic DNA ladder, where each band is 6 bp apart.

    • The intensity of the ladder is proportional to the telomerase activity.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Objective: To identify senescent cells in culture based on the increased activity of β-galactosidase at pH 6.0.[12][13][14]

Materials:

  • Cells cultured on glass coverslips or in multi-well plates

  • Phosphate-buffered saline (PBS)

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • SA-β-gal staining solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Microscope

Protocol:

  • Wash the cells twice with PBS.

  • Fix the cells with the fixative solution for 3-5 minutes at room temperature.[13]

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells.

  • Incubate the cells at 37°C (without CO2) for 12-16 hours, protected from light.[13]

  • Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

  • Quantify the percentage of blue-stained cells.

Signaling Pathway

The proposed mechanism of action for this compound involves an epigenetic pathway leading to the activation of telomerase.

G epitalon This compound nucleus Nucleus epitalon->nucleus histones Histone Proteins (H1/3, H1/6) chromatin Chromatin Remodeling histones->chromatin Binding htert_gene hTERT Gene chromatin->htert_gene Increased accessibility transcription Increased Transcription htert_gene->transcription htert_mrna hTERT mRNA transcription->htert_mrna translation Translation htert_mrna->translation telomerase Active Telomerase Enzyme translation->telomerase telomeres Telomeres telomerase->telomeres Action on elongation Telomere Elongation telomeres->elongation senescence Delayed Cellular Senescence elongation->senescence

Caption: Proposed epigenetic signaling pathway of this compound.

Epitalon is believed to enter the cell nucleus and interact with linker histone proteins, specifically H1/3 and H1/6.[15][16] This interaction is thought to induce chromatin remodeling, making the promoter region of the hTERT gene more accessible for transcription.[3] The subsequent increase in hTERT mRNA leads to the synthesis of the active telomerase enzyme, which then elongates telomeres, ultimately delaying the onset of cellular senescence.[3][4]

References

Application Notes and Protocols for Measuring Telomerase Activity Induced by Epitalon Acetate using TRAP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon acetate (B1210297), a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has been identified as a potent activator of telomerase, the enzyme responsible for maintaining telomere length.[1][2] Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division, contributing to cellular aging.[3] By stimulating telomerase activity, Epitalon has been shown to elongate telomeres, thereby extending the replicative lifespan of cells.[2][4] The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive, PCR-based method for quantifying telomerase activity.[5][6][7] These application notes provide a detailed protocol for the treatment of human cell lines with Epitalon acetate and the subsequent measurement of telomerase activity using a quantitative TRAP (qTRAP) assay.

Data Presentation

The following table summarizes the quantitative effects of this compound on telomerase activity in normal human cell lines as determined by the TRAP assay.

Cell LineEpitalon ConcentrationTreatment DurationFold Increase in Telomerase Activity (vs. Untreated Control)Reference
IBR.3 (Normal Fibroblasts)1 µg/ml3 weeks~4-fold[8]
HMEC (Normal Epithelial Cells)1 µg/ml3 weeks~26-fold[8]

Experimental Protocols

This section details the methodologies for cell culture, treatment with this compound, and the subsequent measurement of telomerase activity using a qTRAP assay.

Part 1: Cell Culture and Treatment with this compound
  • Cell Culture:

    • Culture normal human fibroblast (e.g., IBR.3) or epithelial (e.g., HMEC) cells in appropriate media and conditions as recommended by the cell line provider.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • This compound Preparation:

    • Prepare a stock solution of this compound in sterile, nuclease-free water.

    • Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration (e.g., 1 µg/ml).

  • Treatment Protocol:

    • Seed the cells in culture plates and allow them to adhere overnight.

    • Replace the existing medium with the medium containing the desired concentration of this compound.

    • For a comparative analysis, include an untreated control group cultured in parallel with a medium lacking this compound.

    • Incubate the cells for the specified duration (e.g., 3 weeks), ensuring regular media changes with freshly prepared Epitalon-containing or control medium.[8]

Part 2: Telomerase Activity Measurement using qTRAP Assay

The qTRAP assay is a two-step process involving the extension of a substrate by telomerase followed by the amplification of the extension products via quantitative PCR (qPCR).[7][9]

  • Protein Extraction:

    • Following the treatment period, harvest the cells.

    • Extract total protein from both the Epitalon-treated and untreated control cells using a CHAPS lysis buffer.[8]

    • Quantify the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • qTRAP Assay Procedure: [8]

    • Reaction Setup: In a qPCR tube, prepare the following reaction mix on ice:

      • 12.5 µl of 2x Universal SYBR Green Master Mix

      • 5.5 µl of RNase-free water

      • 1 µl of ACX primer (0.05 µg/µl)

      • 1 µl of TS primer (0.1 µg/µl)

      • 4 µl of protein sample (containing a standardized amount of protein)

    • Primer Sequences: [8]

      • TS Primer: AATCCGTCGAGCAGAGTT

      • ACX Primer: GCGCGG(CTTACC)3CTAACC

    • Telomerase Extension: Incubate the reactions at 25°C for 20 minutes to allow for the telomerase-mediated extension of the TS primer.

    • qPCR Amplification: Perform the qPCR using the following cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing/Extension: 60°C for 90 seconds.

  • Controls:

    • Positive Control: Use a cell line with known high telomerase activity (e.g., a cancer cell line) to generate a standard curve for quantifying relative telomerase activity.[8]

    • Negative Control: To confirm that the measured activity is from telomerase, heat-inactivate a sample of the positive control lysate at 95°C for 10 minutes before adding it to the reaction mix.[8]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative telomerase activity of the Epitalon-treated samples compared to the untreated controls using the delta-delta Ct method, normalized to the standard curve generated from the positive control.

Mandatory Visualizations

Signaling Pathway of Epitalon-Induced Telomerase Activity

Epitalon_Signaling_Pathway cluster_nucleus Inside Nucleus Epitalon This compound Nucleus Nucleus Epitalon->Nucleus Enters Cell Cell Cell Membrane hTERT_Gene hTERT Gene hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Upregulates Transcription Telomerase Telomerase Enzyme (hTERT + hTR) hTERT_mRNA->Telomerase Translation Telomere Telomere Elongation Telomerase->Telomere Increases Activity

Caption: Epitalon upregulates hTERT gene expression, leading to increased telomerase activity.

Experimental Workflow for TRAP Assay

TRAP_Assay_Workflow Start Start: Cell Culture (Epitalon-treated vs. Control) Protein_Extraction 1. Protein Extraction (CHAPS Lysis Buffer) Start->Protein_Extraction Quantification 2. Protein Quantification Protein_Extraction->Quantification TRAP_Reaction 3. qTRAP Reaction Setup (Protein Lysate + Primers + Master Mix) Quantification->TRAP_Reaction Extension 4. Telomerase Extension (25°C for 20 min) TRAP_Reaction->Extension qPCR 5. qPCR Amplification (SYBR Green) Extension->qPCR Data_Analysis 6. Data Analysis (Relative Quantification) qPCR->Data_Analysis End End: Telomerase Activity Results Data_Analysis->End

Caption: Workflow for measuring telomerase activity using the qTRAP assay.

References

Application Notes and Protocols for In Vivo Administration of Epitalon Acetate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Epitalon (B13367) acetate (B1210297) in mice, a synthetic tetrapeptide known for its geroprotective and anti-aging properties. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the biological effects of Epitalon acetate in a preclinical setting.

Quantitative Data Summary

The following tables summarize the quantitative outcomes observed in various studies involving the administration of this compound to mice.

Table 1: Effects of this compound on Lifespan and Aging Biomarkers in Mice

Mouse StrainDosage and Administration RouteKey FindingsPercentage ChangeStatistical SignificanceReference(s)
Swiss-derived SHR (female)1.0 µ g/mouse (approx. 30-40 µg/kg), SubcutaneousIncreased maximum lifespan+12.3%Not specified[1][2]
Swiss-derived SHR (female)1.0 µ g/mouse (approx. 30-40 µg/kg), SubcutaneousIncreased lifespan of the last 10% of survivors+13.3%P<0.01[1][2]
Swiss-derived SHR (female)1.0 µ g/mouse (approx. 30-40 µg/kg), SubcutaneousDecreased frequency of chromosome aberrations-17.1%P<0.05[1][2][3]
Swiss-derived SHR (female)1.0 µ g/mouse (approx. 30-40 µg/kg), SubcutaneousSlowed age-related decline in estrous functionNot specifiedNot specified[2]

Table 2: Effects of this compound on Spontaneous Tumor Incidence in Mice

Mouse StrainDosage and Administration RouteTumor TypeEffectMagnitude of EffectStatistical SignificanceReference(s)
Swiss-derived SHR (female)1.0 µ g/mouse (approx. 30-40 µg/kg), SubcutaneousLeukemiaInhibited development6.0-fold decreaseNot specified[2][3]
C3H/He (female)0.1 µ g/mouse , Subcutaneous (5 times a week)Malignant tumorsDecreased number of tumor-bearing miceNot specifiedNot specified[4]
C3H/He (female)0.1 µ g/mouse , Subcutaneous (5 times a week)MetastasesPrevented developmentNo metastases observed in the experimental groupNot specified[4]
FVB/N HER-2/neu transgenic1 µ g/mouse , Subcutaneous (5 consecutive days/month)Mammary tumorsReduced cumulative number and maximum sizeNot specifiedp < 0.05[5]
FVB/N HER-2/neu transgenic1 µ g/mouse , Subcutaneous (5 consecutive days/month)HER-2/neu mRNA expression in tumorsReduced expression3.7-fold reductionNot specified[5][6]
CBA mice0.1 µ g/mouse , SubcutaneousOverall tumor formationReduced incidence and multiplicityNot specifiedp < 0.05

Experimental Protocols

Preparation of this compound for Injection

Materials:

  • This compound (lyophilized powder)

  • Sterile Water for Injection or Bacteriostatic Water

  • Sterile 0.9% Sodium Chloride (Normal Saline)

  • Sterile syringes and needles (25-30G)

  • Vortex mixer (optional)

  • Sonicator (recommended for some solvents)[7]

Reconstitution Protocol:

  • Bring the lyophilized this compound vial to room temperature.

  • Aseptically add a precise volume of Sterile Water for Injection or Bacteriostatic Water to the vial. A common reconstitution concentration is 1 mg/mL, but this can be adjusted based on the desired final concentration.

  • Gently swirl the vial to dissolve the powder. Avoid vigorous shaking. If necessary, briefly vortex the solution. For some formulations, sonication may be recommended to ensure complete dissolution.[7]

  • The reconstituted solution can be further diluted with sterile normal saline to achieve the final desired concentration for injection.

Storage:

  • Lyophilized powder: Store at -20°C for long-term stability.

  • Reconstituted solution: Store at 2-8°C. The stability of the reconstituted solution will vary depending on the solvent used. It is recommended to use freshly prepared solutions for each experiment.

Subcutaneous (SC) Injection Protocol

This is the most commonly reported administration route for this compound in mice.

Animal Model:

  • Various mouse strains have been used, including Swiss-derived SHR, C3H/He, and FVB/N HER-2/neu transgenic mice.[1][4][5]

Dosage and Schedule:

  • A frequently used protocol involves administering 1.0 µg of this compound per mouse (approximately 30-40 µg/kg) subcutaneously for 5 consecutive days each month .[1][2]

  • Another reported dosage is 0.1 µ g/mouse , administered 5 times a week.[4]

Procedure:

  • Restrain the mouse appropriately.

  • Lift the loose skin on the back of the neck or flank to form a tent.

  • Insert a 25-27G needle into the base of the skin tent, parallel to the body.

  • Inject the prepared this compound solution (typically 0.1 mL).[2]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection Protocol

While less commonly reported for this compound specifically, intraperitoneal injection is a standard route for systemic administration in mice. The following is a general protocol that can be adapted for this compound.

Animal Model:

  • Applicable to various mouse strains.

Dosage and Schedule:

  • Dosage should be determined based on the specific experimental design, starting with doses similar to the subcutaneous route and adjusting as necessary.

Procedure:

  • Restrain the mouse, ensuring the head is slightly lower than the body to allow the abdominal organs to shift forward.

  • Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum, bladder, and other vital organs.

  • Use a 25-27G needle for the injection.[8]

  • Insert the needle at a 10-20 degree angle, bevel up, through the skin and abdominal wall.

  • Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe.

  • Inject the this compound solution (typically a volume of up to 0.5 mL for an adult mouse).

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any signs of distress or injury.

Signaling Pathways and Mechanisms of Action

Telomerase Activation Pathway

This compound is known to activate telomerase, the enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. This action is thought to contribute to its anti-aging effects by delaying cellular senescence.[9] The proposed mechanism involves the upregulation of the telomerase reverse transcriptase (TERT) gene.[9]

Epitalon_Telomerase_Activation Epitalon Epitalon acetate Nucleus Nucleus Epitalon->Nucleus Enters Chromatin Chromatin TERT_Gene TERT Gene Chromatin->TERT_Gene Binds to promoter regions, alters chromatin structure TERT_mRNA TERT mRNA TERT_Gene->TERT_mRNA Transcription Telomerase Telomerase (hTERT) TERT_mRNA->Telomerase Translation Telomeres Telomere Elongation Telomerase->Telomeres Activation Cellular_Longevity Increased Cellular Longevity Telomeres->Cellular_Longevity

Epitalon's Telomerase Activation Pathway

Melatonin (B1676174) Synthesis Regulation

This compound has been shown to restore the normal circadian rhythm of melatonin secretion, particularly in older animals.[10][11] It achieves this by stimulating the synthesis of key enzymes and transcription factors in the pineal gland.[12]

Epitalon_Melatonin_Synthesis Epitalon Epitalon acetate Pinealocyte Pinealocyte Epitalon->Pinealocyte pCREB pCREB (Transcription Factor) Pinealocyte->pCREB Stimulates synthesis AANAT_Gene AANAT Gene pCREB->AANAT_Gene Activates transcription AANAT_mRNA AANAT mRNA AANAT_Gene->AANAT_mRNA Transcription AANAT_Enzyme AANAT Enzyme AANAT_mRNA->AANAT_Enzyme Translation Serotonin Serotonin N_acetylserotonin N-acetylserotonin Serotonin->N_acetylserotonin Catalyzed by AANAT Enzyme Melatonin Melatonin N_acetylserotonin->Melatonin Circadian_Rhythm Circadian Rhythm Normalization Melatonin->Circadian_Rhythm

Epitalon's Regulation of Melatonin Synthesis

Antioxidant Defense via Nrf2 Pathway

This compound enhances the body's antioxidant defenses, which is crucial for combating age-related oxidative stress. This is mediated through the activation of the Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[13][14]

Epitalon_Nrf2_Pathway Epitalon Epitalon acetate Cell Cell Epitalon->Cell Keap1_Nrf2 Keap1-Nrf2 Complex Cell->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Epitalon facilitates dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, Catalase) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Epitalon's Antioxidant Defense Pathway

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for a long-term study of this compound in mice.

Experimental_Workflow Start Start of Study (e.g., 3-month-old mice) Grouping Randomly assign to groups: - Control (Saline) - Epitalon (e.g., 1.0 µg/mouse) Start->Grouping Treatment Monthly Treatment Cycle: Administer SC injection for 5 consecutive days Grouping->Treatment Treatment->Treatment Monitoring Regular Monitoring: - Body weight - Food consumption - Estrous cycle Treatment->Monitoring Throughout the study Endpoint Endpoint Analysis: (at specific time points or natural death) - Lifespan analysis - Chromosome aberration assay - Tumor incidence and pathology Monitoring->Endpoint Data Data Analysis and Interpretation Endpoint->Data

Long-term Epitalon Study Workflow

References

Determining the optimal concentration of Epitalon acetate for cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon acetate (B1210297), a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has garnered significant interest in the scientific community for its potential geroprotective and regulatory effects on cellular processes. Derived from the natural pineal gland peptide Epithalamin, Epitalon has been shown to influence key molecular pathways involved in aging, such as telomerase activity, oxidative stress, and cell proliferation.[1][2] Determining the optimal concentration of Epitalon acetate is critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed application notes and experimental protocols to guide researchers in establishing the appropriate concentration range of Epitalon for their specific in vitro studies.

Mechanism of Action: Key Signaling Pathways

Epitalon exerts its biological effects through the modulation of several key cellular signaling pathways. A primary mechanism is the activation of telomerase, the enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes that shorten with each cell division.[2][3] By upregulating telomerase, Epitalon can help preserve genomic integrity and delay cellular senescence.[4][5] Additionally, Epitalon has been shown to possess antioxidant properties by enhancing the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress.[5] It is also believed to play a role in regulating melatonin (B1676174) synthesis and modulating gene expression related to cell cycle control and apoptosis.[1]

Epitalon_Signaling_Pathways cluster_telomerase Telomere Maintenance cluster_antioxidant Oxidative Stress Reduction cluster_gene_regulation Gene Regulation Epitalon This compound Telomerase Telomerase Activation Epitalon->Telomerase activates Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, GPx) Epitalon->Antioxidant_Enzymes upregulates Gene_Expression Modulation of Gene Expression (e.g., cell cycle, apoptosis) Epitalon->Gene_Expression modulates Telomere Telomere Elongation Telomerase->Telomere Senescence Delayed Cellular Senescence Telomere->Senescence ROS Reduced Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS

Caption: Signaling pathways influenced by this compound.

Recommended Concentration Ranges from In Vitro Studies

The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being investigated. The following table summarizes effective concentrations reported in various cell-based assays.

Cell TypeAssayEffective ConcentrationObserved EffectCitation
Human Periodontal Ligament Stem CellsMTT AssayNot specifiedNo significant increase in proliferation rate.[1]
Pigmented and Retinal Epithelial Rat CellsProliferation Assay10 ng/mLInduced active proliferation after 28 days.[1]
Mouse OocytesROS Assay0.1 mMSignificantly reduced reactive oxygen species (ROS) levels after 24 hours of in vitro aging. Higher concentrations (1 mM and 2 mM) were not as effective.[6]
Mouse OocytesApoptosis Assay0.1 mMDecreased the incidence of oocyte apoptosis.[1][7]
Human Gingival and Periodontal Ligament Stem CellsSenescence Marker Analysis (RT-PCR)Not specifiedReduced expression of senescence markers p16 and p21.[1]
21NT and BT474 Breast Cancer CellsTelomere Length Assay (qPCR)0.1 - 1.0 µg/mLDose-dependent increase in telomere length after 4 days of treatment.[3]
IBR.3 (normal fibroblast) and HMEC (normal epithelial) CellsTelomere Length Assay (qPCR)1.0 µg/mLSignificant increase in telomere length after 3 weeks of treatment.[3]
IBR.3 and HMEC CellsTelomerase Activity Assay1.0 µg/mLSignificant increase in telomerase activity after 3 weeks of treatment.[3]

Experimental Workflow for Determining Optimal Concentration

A systematic approach is recommended to determine the optimal Epitalon concentration for a novel cell line or assay. This typically involves a dose-response and a time-course experiment.

Experimental_Workflow Start Start: Select Cell Line and Assay Dose_Response Dose-Response Experiment (e.g., 0.01, 0.1, 1, 10, 100 µM Epitalon) Start->Dose_Response Analyze_Data Data Analysis (Determine IC50/EC50, optimal time point) Dose_Response->Analyze_Data Time_Course Time-Course Experiment (e.g., 24, 48, 72 hours at optimal concentration) Time_Course->Analyze_Data Refine Analyze_Data->Time_Course Optimal_Concentration Optimal Concentration and Time Point Identified Analyze_Data->Optimal_Concentration Further_Experiments Proceed with Further Experiments Optimal_Concentration->Further_Experiments

Caption: Workflow for optimizing Epitalon concentration.

Detailed Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to evaluate the effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same solvent concentration used for Epitalon).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • BrdU labeling solution (e.g., 10 µM)

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (steps 1-5).

  • Add 10 µL of BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.

  • Carefully remove the culture medium.

  • Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Remove the fixing/denaturing solution and wash the wells three times with wash buffer.

  • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until color develops.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cells of interest

  • Cell culture plates

  • This compound stock solution

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Seed cells and treat with this compound at the desired concentrations and for the appropriate time.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein lysate to each well.

  • Add assay buffer to bring the final volume to 100 µL.

  • Add 10 µL of the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.

Cellular Senescence Assay (SA-β-gal Staining)

This histochemical assay detects β-galactosidase activity at pH 6.0, a characteristic biomarker of senescent cells.

Materials:

  • Cells of interest cultured on coverslips or in culture dishes

  • This compound stock solution

  • PBS (Phosphate-Buffered Saline)

  • Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)

  • SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, in a citrate/phosphate buffer at pH 6.0)

  • Light microscope

Protocol:

  • Seed cells and treat with this compound for the desired duration.

  • Wash the cells twice with PBS.

  • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells, ensuring the cells are completely covered.

  • Incubate the cells at 37°C in a dry incubator (no CO₂) for 2-16 hours, or until a blue color develops in the senescent cells. Protect from light.

  • Wash the cells with PBS.

  • Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells.

Conclusion

The determination of the optimal concentration of this compound is a crucial first step for any in vitro study. The provided application notes and protocols offer a comprehensive guide for researchers to systematically establish the effective dose range for their specific cell-based assays. By carefully performing dose-response and time-course experiments, scientists can ensure the generation of accurate and meaningful data, contributing to a better understanding of the biological effects of this promising peptide. It is important to note that the optimal concentration can be highly cell-type specific, and therefore, empirical determination is always recommended.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Epitalon Acetate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (also known as Epithalon or Ala-Glu-Asp-Gly) is a synthetic tetrapeptide with the amino acid sequence L-alanyl-L-glutamyl-L-aspartyl-glycine. It is often supplied as Epitalon acetate (B1210297). This peptide has garnered significant interest in aging and longevity research due to its potential to activate telomerase and regulate melatonin (B1676174) secretion. As research into the therapeutic potential of Epitalon expands, robust and reliable analytical methods for its quantification in biological matrices and the identification of its metabolites are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Epitalon acetate and its potential metabolites. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueReference
Chemical Formula (Free Peptide) C14H22N4O9[1]
Molecular Weight (Free Peptide) 390.35 g/mol [1]
Amino Acid Sequence Ala-Glu-Asp-Gly[1]
Formulation Acetate SaltN/A
Molecular Weight (Acetate Salt) 450.4 g/mol N/A
Appearance White lyophilized powderN/A
Solubility Soluble in water and aqueous buffersN/A

Mass Spectrometry Analysis of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Epitalon in complex biological matrices.

Predicted Mass Spectrometry Parameters

In the absence of publicly available experimental fragmentation data, the following parameters are predicted based on the structure of Epitalon. These values should be optimized during method development.

ParameterPredicted Value
Parent Ion (m/z) [M+H]+ 391.14
Predicted Major Fragment Ions (m/z) See Table 2
Predicted MS/MS Fragmentation Pattern of Epitalon

The fragmentation of peptides in a mass spectrometer primarily occurs at the peptide bonds, resulting in the formation of b- and y-type ions. The predicted major fragment ions for Epitalon are listed below.

Table 2: Predicted m/z of Fragment Ions for Epitalon [M+H]+

Fragment IonSequencePredicted m/z
b1Ala72.04
b2Ala-Glu201.08
b3Ala-Glu-Asp316.11
y1Gly76.04
y2Asp-Gly191.07
y3Glu-Asp-Gly320.11

Note: The fragmentation pattern should be experimentally confirmed using a reference standard.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of Epitalon from human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of human plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute Epitalon with 1 mL of 90% methanol in water.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Epitalon: Precursor ion m/z 391.14 → Product ions (select two most intense and stable fragments from experimental data, e.g., predicted m/z 316.1 and 191.1).

    • Internal Standard (optional but recommended): A stable isotope-labeled version of Epitalon.

3. Data Analysis

Quantify Epitalon concentration by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.

Caption: Workflow for the quantitative analysis of Epitalon in plasma.

Analysis of Epitalon Metabolites

The metabolic fate of Epitalon has not been extensively studied. However, based on the structure of the peptide, several metabolic pathways can be predicted.

Predicted Metabolic Pathways
  • Proteolytic Cleavage: The peptide bonds of Epitalon are susceptible to cleavage by peptidases in the plasma and tissues, leading to the formation of smaller peptides and individual amino acids.

  • N-terminal Pyroglutamate Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue.[2][3] This is a common modification of peptides with N-terminal glutamine or glutamic acid and can occur both enzymatically and non-enzymatically.[2][3]

G Epitalon Epitalon (Ala-Glu-Asp-Gly) Metabolite1 Ala-Glu-Asp + Gly Epitalon->Metabolite1 Proteolysis Metabolite2 Ala-Glu + Asp-Gly Epitalon->Metabolite2 Proteolysis Metabolite3 Ala + Glu-Asp-Gly Epitalon->Metabolite3 Proteolysis Metabolite4 pGlu-Asp-Gly Epitalon->Metabolite4 Cyclization AminoAcids Individual Amino Acids Metabolite1->AminoAcids Metabolite2->AminoAcids Metabolite3->AminoAcids

Caption: Predicted metabolic pathways of Epitalon.

Protocol 2: In Vitro Metabolic Stability of Epitalon in Human Liver Microsomes

This protocol is designed to assess the metabolic stability of Epitalon and identify potential metabolites.

1. Incubation

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Human liver microsomes (0.5 mg/mL final concentration).

    • This compound (1 µM final concentration).

    • NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

    • Phosphate buffer (100 mM, pH 7.4) to a final volume of 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

2. Sample Processing

  • Centrifugation: Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Dry the supernatant and reconstitute as described in Protocol 1.

3. LC-MS/MS Analysis for Metabolite Identification

  • LC-MS/MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for metabolite identification to obtain accurate mass measurements.

  • Data Acquisition: Perform full scan MS and data-dependent MS/MS analysis.

  • Data Analysis: Use metabolite identification software to search for potential metabolites based on predicted mass shifts (e.g., hydrolysis, cyclization).

Table 3: Predicted Metabolites and their Mass Shifts

Metabolic TransformationMass ShiftPredicted m/z of Metabolite [M+H]+
Hydrolysis of Gly-57.02334.12
Hydrolysis of Asp-Gly-172.05219.09
Hydrolysis of Glu-Asp-Gly-301.0990.05
N-terminal Cyclization (loss of H2O)-18.01373.13

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the mass spectrometry-based analysis of this compound and its potential metabolites. The provided methodologies can be adapted and optimized to suit specific research needs. Further experimental work is required to confirm the predicted fragmentation patterns and metabolic pathways of Epitalon. These analytical tools are essential for advancing our understanding of the pharmacology and therapeutic potential of this intriguing synthetic peptide.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Epitalon Acetate Using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has garnered significant interest in the fields of gerontology and oncology for its diverse biological activities.[1] Primarily known for its ability to activate telomerase and elongate telomeres, Epitalon also exhibits antioxidant and anti-apoptotic properties.[1][2][3] Assessing the cytotoxic potential of Epitalon acetate (B1210297) is a critical step in its preclinical evaluation for therapeutic applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[4] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.[4] These application notes provide a detailed protocol for assessing the cytotoxicity of Epitalon acetate using an MTT assay, along with illustrative data and diagrams of relevant signaling pathways.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data from an MTT assay assessing the cytotoxicity of this compound on a human breast cancer cell line (e.g., BT474) and a normal human fibroblast cell line after 72 hours of exposure. This data is for illustrative purposes to demonstrate how results from such an experiment would be presented.

Table 1: Cytotoxicity of this compound on a Cancer Cell Line and a Normal Cell Line

Concentration of this compound (µg/mL)Mean Absorbance (570 nm) - Cancer Cell LineCell Viability (%) - Cancer Cell LineMean Absorbance (570 nm) - Normal Cell LineCell Viability (%) - Normal Cell Line
0 (Control)1.251001.10100
0.11.2297.61.12101.8
0.51.1592.01.15104.5
11.0584.01.18107.3
100.8568.01.20109.1
500.6249.61.15104.5
1000.4536.01.0898.2

Note: The data presented in this table is illustrative and intended to serve as an example. Actual results may vary depending on the cell line, experimental conditions, and other factors.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity Assessment

This protocol is designed for assessing the cytotoxicity of this compound on adherent cell lines in a 96-well plate format.

Materials:

  • This compound (lyophilized powder)

  • Selected cancer and normal cell lines (e.g., human breast cancer cells BT474 and normal human fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile PBS or culture medium.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL).

  • Cell Treatment:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include control wells containing medium only (no cells) for background absorbance and wells with untreated cells (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100

    • If applicable, the half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and performing a non-linear regression analysis.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the experimental workflow of the MTT assay and the key signaling pathways potentially modulated by this compound in the context of cell viability.

MTT_Assay_Workflow start_end start_end process process reagent reagent readout readout start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 treat_cells Treat with This compound incubate1->treat_cells incubate2 Incubate 24-72h (Exposure) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (% Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT assay.

Epitalon_Signaling_Pathways cluster_telomerase Telomerase Activation cluster_antioxidant Antioxidant Response cluster_apoptosis Anti-Apoptotic Effects epitalon This compound htert hTERT Gene Expression epitalon->htert Upregulates nrf2 Nrf2 Activation epitalon->nrf2 mitochondria Mitochondrial Function epitalon->mitochondria Improves pathway_hub pathway_hub effector effector outcome outcome negative_outcome negative_outcome telomerase Telomerase Activity htert->telomerase telomeres Telomere Elongation telomerase->telomeres senescence Cellular Senescence telomeres->senescence are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Antioxidant Enzymes (SOD, Catalase) are->antioxidant_enzymes ros Reduced ROS antioxidant_enzymes->ros apoptosis Apoptosis mitochondria->apoptosis

Caption: Putative signaling pathways of Epitalon.

Discussion

The provided protocol offers a standardized method for assessing the cytotoxicity of this compound. The MTT assay is a robust and reliable method for initial cytotoxicity screening.[5] Based on existing literature, Epitalon has been shown to have varied effects on cell proliferation. For instance, some studies suggest it can stimulate the proliferation of certain cell types, while others indicate it may inhibit the growth of cancer cells.[7][8] Therefore, it is crucial to test a wide range of concentrations to determine the dose-dependent effects on both cancerous and non-cancerous cell lines.

The potential mechanisms underlying Epitalon's effects on cell viability are multifaceted. Its ability to upregulate telomerase activity could promote the longevity of normal cells.[3] The activation of the Nrf2 antioxidant pathway can protect cells from oxidative stress-induced damage.[9] Furthermore, its role in improving mitochondrial function and inhibiting apoptosis could contribute to enhanced cell survival.[2] Conversely, in cancer cells, the effects might differ, and high concentrations could potentially induce cytotoxicity, as suggested by some studies where low concentrations of Epitalon had an inhibitory effect on cancer cell telomere extension.[7]

When interpreting the results, it is important to consider the limitations of the MTT assay. The assay measures metabolic activity, which may not always directly correlate with cell number.[4] Compounds that affect mitochondrial respiration can interfere with the assay. Therefore, it is advisable to complement the MTT assay with other methods for assessing cell viability and cytotoxicity, such as trypan blue exclusion, LDH release assay, or flow cytometry-based apoptosis assays.

Conclusion

The MTT assay is a valuable tool for the preliminary assessment of this compound's cytotoxicity. The detailed protocol provided herein, along with an understanding of the potential underlying signaling pathways, will enable researchers to conduct reliable and reproducible studies. The illustrative data highlights the importance of evaluating a compound's effects on both cancerous and normal cell lines to understand its therapeutic potential and safety profile. Further investigations into the precise molecular mechanisms of Epitalon's action will be crucial for its development as a therapeutic agent.

References

Application Notes and Protocols for Measuring Oxidative Stress in Response to Epitalon Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Epitalon Acetate (B1210297) and Oxidative Stress

Epitalon (also known as Epithalon or Epithalamin) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed based on a naturally occurring peptide in the pineal gland.[1][2][3][4] Extensive research suggests that Epitalon possesses significant geroprotective and antioxidant properties.[3][5][6] It is believed to counteract the aging process and age-related diseases by modulating various cellular pathways, including those involved in combating oxidative stress.[1][2][7]

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage.[8] ROS, such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, are natural byproducts of cellular metabolism.[8][9] However, their overproduction can lead to significant damage to key cellular components, including lipids, proteins, and DNA, contributing to cellular senescence and various pathologies.[8][10]

Measuring the impact of therapeutic agents like Epitalon acetate on oxidative stress is crucial for understanding their mechanism of action and evaluating their efficacy. These application notes provide detailed protocols for assessing the antioxidant effects of Epitalon by quantifying key biomarkers of oxidative stress.

Proposed Mechanism of Action: Epitalon's Antioxidant Effects

Epitalon is thought to exert its antioxidant effects not merely by scavenging free radicals directly, but by bolstering the cell's endogenous antioxidant defense systems.[11][12] Research indicates that Epitalon can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.[11] This activation leads to the increased expression of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase.[1][4][11] By upregulating these enzymes, Epitalon enhances the cell's capacity to neutralize ROS, thereby reducing overall oxidative damage and preserving mitochondrial integrity.[1][11]

Epitalon_Pathway Epitalon This compound Cell Cell Membrane Epitalon->Cell Enters Cell Nrf2 Nrf2 Activation Cell->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Binds to AntioxidantEnzymes Increased Transcription of Antioxidant Enzymes (SOD, Catalase, GPx) ARE->AntioxidantEnzymes OxidativeStress Reduced Oxidative Stress & Damage AntioxidantEnzymes->OxidativeStress Neutralizes ROS Reactive Oxygen Species (ROS) ROS->OxidativeStress Causes

Caption: Proposed signaling pathway for Epitalon's antioxidant activity.

Experimental Design and Workflow

A well-designed experiment is critical for accurately assessing the effects of Epitalon on oxidative stress. Key considerations include the choice of model (e.g., cell culture, animal models), Epitalon concentration, treatment duration, and the inclusion of appropriate controls.

  • Negative Control: Cells or animals not treated with any agent.

  • Vehicle Control: Cells or animals treated with the solvent used to dissolve Epitalon.

  • Positive Control (Inducer): Cells or animals treated with a known oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), high glucose) to establish a baseline of damage.

  • Test Group: Cells or animals pre-treated with Epitalon and then exposed to the oxidative stress inducer.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Model Select Model (e.g., ARPE-19 cells) Groups Establish Control & Test Groups Model->Groups PreTreat Pre-treat with This compound Groups->PreTreat Induce Induce Oxidative Stress (e.g., with H₂O₂) PreTreat->Induce Harvest Harvest Cells / Tissues Induce->Harvest Assay Perform Oxidative Stress Assays Harvest->Assay Data Quantify & Analyze Data Assay->Data

Caption: General experimental workflow for assessing Epitalon's effects.

Application Notes & Protocols

This section details the methodologies for quantifying various markers of oxidative stress.

Direct Measurement of Intracellular Reactive Oxygen Species (ROS)

Application Note: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for the direct measurement of intracellular ROS.[9][13] Non-fluorescent DCFH-DA freely diffuses into cells, where it is hydrolyzed by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9] The fluorescence intensity is directly proportional to the level of intracellular ROS. This assay is ideal for screening the immediate ROS-scavenging capabilities of Epitalon in a cellular model.

Protocol: DCFH-DA Assay

  • Cell Seeding: Seed cells (e.g., human fibroblasts, ARPE-19) in a 96-well black, clear-bottom plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours.

  • Epitalon Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 3-24 hours). Include vehicle-only wells as a control.

  • Induction of Oxidative Stress (Optional): To test protective effects, add a known ROS inducer like H₂O₂ (e.g., 100-500 µM) to the wells for the last 30-60 minutes of the Epitalon incubation period.

  • DCFH-DA Loading: Remove the medium, wash cells gently with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[9]

Measurement of Lipid Peroxidation

Application Note: Lipid peroxidation is a key indicator of oxidative damage to cellular membranes.[14] The Thiobarbituric Acid Reactive Substances (TBARS) assay is one of the most common methods to measure this process.[14] It quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.[14][15] In the assay, MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, which can be measured colorimetrically or fluorometrically.[14] This method is suitable for serum, plasma, cell lysates, and tissue homogenates.[14]

Protocol: TBARS Assay for Malondialdehyde (MDA)

  • Sample Preparation:

    • Cells/Tissues: Homogenize samples in RIPA buffer containing a butylated hydroxytoluene (BHT) solution to prevent new lipid peroxidation during the assay. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay for normalization.

  • Standard Curve: Prepare a series of MDA standards (typically 0-20 nmol).

  • Reaction Setup: In microcentrifuge tubes, add 100 µL of sample or standard.

  • SDS Addition: Add 100 µL of SDS solution to each tube and mix.

  • TBA Reaction: Add 250 µL of TBA reagent (TBA dissolved in an acidic solution). Mix thoroughly.

  • Incubation: Incubate all tubes at 95°C for 60 minutes.[14]

  • Cooling & Centrifugation: Cool the tubes on ice for 5-10 minutes. Centrifuge at 1,600 x g for 10 minutes to pellet any precipitate.[14]

  • Measurement: Transfer 200 µL of the clear supernatant to a 96-well plate. Read the absorbance at 532 nm (colorimetric) or fluorescence at Ex/Em = 532/553 nm.

  • Calculation: Determine the MDA concentration in the samples by comparing their readings to the standard curve.

Measurement of Protein Oxidation

Application Note: ROS can cause oxidative modification of proteins, leading to the formation of protein carbonyls on residues like lysine, arginine, and proline.[16][17] The protein carbonyl assay is a reliable method for assessing protein oxidation.[13] It involves the derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable DNP-hydrazone product.[13][17] This product can be detected spectrophotometrically or by using an anti-DNP antibody in an ELISA or Western blot ("OxyBlot") format.[16]

Protocol: Protein Carbonyl Spectrophotometric Assay

  • Sample Preparation: Prepare protein extracts from cell lysates or tissue homogenates. Determine protein concentration. Adjust samples to a concentration of 1-10 mg/mL.

  • Derivatization:

    • For each sample, prepare two tubes. Add an equal volume of 10 mM DNPH in 2.5 M HCl to one tube (the "sample" tube).

    • Add an equal volume of 2.5 M HCl alone to the second tube (the "control" tube).

  • Incubation: Incubate all tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.

  • Protein Precipitation: Add an equal volume of 20% Trichloroacetic Acid (TCA) to each tube. Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes to pellet the protein.

  • Washing: Discard the supernatant. Wash the protein pellet three times with 1 mL of ethanol:ethyl acetate (1:1) to remove free DNPH. Vortex and centrifuge after each wash.

  • Resuspension: Resuspend the final pellet in 500 µL of 6 M guanidine (B92328) hydrochloride solution. This may require incubation at 37°C.

  • Measurement: Read the absorbance of the "sample" tubes at ~375 nm against the "control" tubes.

  • Calculation: Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

Measurement of Oxidative DNA Damage

Application Note: 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) is one of the most common markers of oxidative DNA damage and is often used to estimate oxidative stress at the genomic level.[11] Its accumulation is associated with aging and various diseases.[11] Competitive ELISA kits provide a sensitive and high-throughput method for quantifying 8-OHdG in DNA extracted from cells, tissues, or urine.

Protocol: 8-OHdG Competitive ELISA

  • DNA Extraction: Isolate total DNA from your control and Epitalon-treated samples using a commercial DNA extraction kit. Ensure high purity of the DNA.

  • DNA Digestion: Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.

  • Assay Procedure (General): Follow the manufacturer's protocol for the specific 8-OHdG ELISA kit. A general workflow is as follows:

    • Add standards and digested DNA samples to a 96-well plate pre-coated with an 8-OHdG antibody.

    • Add an 8-OHdG-HRP conjugate to each well.

    • Incubate the plate. During this time, the sample's 8-OHdG and the 8-OHdG-HRP conjugate will compete for binding to the antibody on the plate.

    • Wash the plate to remove unbound reagents.

    • Add a TMB substrate solution, which will react with the bound HRP to produce a color. The color intensity will be inversely proportional to the amount of 8-OHdG in the sample.

  • Measurement: Stop the reaction and read the absorbance at 450 nm.

  • Calculation: Generate a standard curve and determine the concentration of 8-OHdG in the samples. Normalize the results to the amount of DNA used.

Measurement of Antioxidant Enzyme Activity

Application Note: As Epitalon is reported to boost endogenous antioxidant enzymes, measuring their activity is a key mechanistic endpoint.[1][12] Commercially available kits provide standardized and reproducible methods for measuring the activity of enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) in cell and tissue lysates.[18][19]

Protocol: Superoxide Dismutase (SOD) Activity Assay

  • Principle: Most SOD kits are based on the ability of SOD to inhibit the reduction of a tetrazolium salt (like WST-1) by superoxide anions generated by a xanthine (B1682287)/xanthine oxidase system.[18] The degree of inhibition is proportional to the SOD activity.

  • Procedure:

    • Prepare cell or tissue lysates according to the kit manufacturer's instructions.

    • Prepare a standard curve using the provided SOD standard.

    • Add samples and standards to a 96-well plate.

    • Add the enzyme working solution (containing xanthine oxidase) to initiate the reaction.

    • Incubate at 37°C for approximately 20 minutes.

    • Read the absorbance at ~450 nm.

    • Calculate the SOD activity based on the inhibition rate compared to the standard curve.

Protocol: Catalase (CAT) Activity Assay

  • Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[18][20] This can be monitored directly by the decrease in absorbance at 240 nm or through a coupled reaction where the remaining H₂O₂ reacts with a probe to produce a colored or fluorescent product.[20]

  • Procedure (Colorimetric/Fluorometric Kit):

    • Prepare cell or tissue lysates.

    • Add samples and an H₂O₂ standard to a 96-well plate.

    • Add the reaction mix (containing a probe and horseradish peroxidase).

    • Incubate at room temperature for 15-30 minutes. The catalase in the sample will decompose the H₂O₂.

    • Add a stop solution and measure the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm). The signal is inversely proportional to the catalase activity.

    • Calculate CAT activity by comparing it to the H₂O₂ standard curve.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between control and treatment groups.

Table 1: Summary of Oxidative Stress Biomarkers and Expected Outcomes

Biomarker CategorySpecific MarkerRecommended AssayExpected Outcome with Epitalon Treatment
Reactive Species Intracellular ROSDCFH-DA AssayDecrease in fluorescence intensity
Lipid Peroxidation Malondialdehyde (MDA)TBARS AssayDecrease in absorbance/fluorescence
Protein Oxidation Protein CarbonylsDNPH-based AssayDecrease in absorbance/blot signal
DNA Damage 8-hydroxy-2'-deoxyguanosine (8-OHdG)Competitive ELISADecrease in 8-OHdG concentration
Enzyme Activity Superoxide Dismutase (SOD)SOD Activity KitIncrease in enzymatic activity
Enzyme Activity Catalase (CAT)CAT Activity KitIncrease in enzymatic activity

Table 2: Example Quantitative Data Summary (Note: Data are hypothetical for illustrative purposes)

Treatment GroupROS Level (% of H₂O₂ Control)MDA (nmol/mg protein)Protein Carbonyls (nmol/mg protein)8-OHdG (ng/mg DNA)SOD Activity (U/mg protein)
Control (Untreated) 5.2 ± 0.80.45 ± 0.051.1 ± 0.20.5 ± 0.115.2 ± 1.8
H₂O₂ (100 µM) 1002.85 ± 0.304.5 ± 0.53.1 ± 0.414.8 ± 2.1
Epitalon (10 µM) + H₂O₂ 65.4 ± 7.21.75 ± 0.212.9 ± 0.41.8 ± 0.322.5 ± 2.5
Epitalon (50 µM) + H₂O₂ 42.1 ± 5.51.10 ± 0.151.8 ± 0.31.1 ± 0.228.9 ± 3.0

* Indicates a statistically significant difference compared to the H₂O₂ control group.

Caption: Relationship between oxidative stress and measurable biomarkers.

References

Application Notes and Protocols: Animal Models for Studying the Longevity Effects of Epitalon Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (B13367) acetate, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), is a substance of significant interest in the field of gerontology.[1] Derived from the natural pineal gland extract Epithalamin, Epitalon has been the subject of numerous preclinical studies investigating its potential to modulate the aging process and extend lifespan.[1][2] These studies, primarily conducted in rodent models, suggest that Epitalon exerts its effects through multiple pathways, including the activation of telomerase, regulation of the neuroendocrine system, and enhancement of antioxidant defenses.[3][4] This document provides detailed application notes and protocols for researchers designing animal studies to investigate the longevity effects of Epitalon acetate.

Core Mechanisms of Action

Epitalon's geroprotective effects are believed to be mediated through several key biological pathways:

  • Telomerase Activation: One of the most cited mechanisms of Epitalon is its ability to stimulate the production of telomerase, an enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes.[1][5] Telomere shortening is a hallmark of cellular aging, and by preserving telomere length, Epitalon may delay cellular senescence.[4][6] Studies in human cell cultures have shown that Epitalon can increase telomerase activity and telomere length.[1][7]

  • Antioxidant Defense: Epitalon has been shown to possess antioxidant properties, protecting cells from the damaging effects of reactive oxygen species (ROS).[5] It may enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase.[4]

  • Neuroendocrine Regulation: Epitalon is believed to influence the pineal gland, which regulates circadian rhythms through the production of melatonin (B1676174).[2] It may help to restore normal circadian rhythms and hormonal balance, which can become dysregulated with age.[3]

  • Immune Function: Some studies suggest that Epitalon can modulate the immune system, potentially restoring some age-related decline in immune function.[1][3]

Quantitative Data from Animal Studies

The following tables summarize the quantitative findings from key preclinical studies of Epitalon in various animal models.

Table 1: Effects of Epitalon on Lifespan in Mice

Mouse StrainKey FindingsPercentage ChangeStatistical SignificanceReference
Swiss-derived SHR (female)Increased maximum lifespan+12.3%Not specified[8]
Swiss-derived SHR (female)Increased lifespan of the last 10% of survivors+13.3%p<0.01[8]
Senescence Accelerated Mice (SAMP-1)Increased mean and maximum survival in the last 10% of survivorsNot specifiedNot specified[9]
Mice (unspecified strain)Lifespan extension in some models25-40%Not specified[1]

Table 2: Effects of Epitalon on Biomarkers of Aging in Mice

Mouse StrainBiomarkerEffectPercentage ChangeStatistical SignificanceReference
Swiss-derived SHR (female)Chromosome aberrations in bone marrow cellsDecreased frequency-17.1%p<0.05[8][10]
Swiss-derived SHR (female)Spontaneous tumor incidence (total)No significant influence--[8]
Swiss-derived SHR (female)Leukemia developmentInhibited6.0-fold decreaseNot specified[8]
Senescence Accelerated Mice (SAMP-1)Irregular estrous cyclesPrevented age-related disturbancesNot specifiedNot specified[9]

Table 3: Effects of Epitalon in Other Animal Models

Animal ModelKey FindingsPercentage ChangeStatistical SignificanceReference
RatsLifespan extension25-40%Not specified[1]
Drosophila melanogasterIncreased lifespanUp to 16%Not specified[10]
Drosophila melanogasterDecreased mortality rate-52%Not specified[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols based on key studies of Epitalon's effects on longevity.

Protocol 1: Long-Term Lifespan and Tumor Incidence Study in Mice

This protocol is based on the study by Anisimov et al. (2003), which investigated the effects of Epitalon on lifespan and spontaneous tumor incidence in female Swiss-derived SHR mice.[8]

1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: Female outbred Swiss-derived SHR mice.[8]

  • Age at Commencement: 3 months.[8]

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Ad libitum access to standard chow and water.

2. Grouping:

  • Treatment Group: 54 mice.[8]

  • Control Group: 54 mice.[8]

3. Treatment Schedule:

  • Frequency: Injections administered on 5 consecutive days each month.[8]

  • Duration: The treatment should continue until the natural death of the animals.[8]

4. Dosage and Administration:

  • Dose: 1.0 µg of Epitalon per mouse (approximately 30-40 µg/kg).[8]

  • Vehicle: Epitalon dissolved in 0.1 ml of normal saline.[8]

  • Route of Administration: Subcutaneous injection.[8]

  • Control Group: Received subcutaneous injections of 0.1 ml of normal saline according to the same schedule.[8]

5. Parameters to Monitor:

  • Lifespan: Record the date of death for each animal. Calculate mean and maximum lifespan, and the survival of the last 10% of the cohort.[8]

  • Body Weight and Food Consumption: Monitor and record weekly.[8]

  • Estrous Function: Monitor the regularity of the estrous cycle throughout the study.[8]

  • Spontaneous Tumor Incidence: Perform necropsies on all animals upon death to determine the presence, type, and location of any tumors.[8]

  • Chromosome Aberrations: At the end of the study (or at predetermined time points), collect bone marrow cells to assess the frequency of chromosome aberrations.[8]

Protocol 2: General Protocol for Investigating Anti-Aging Biomarkers in Rodents

This protocol is a generalized framework for studying the effects of Epitalon on various biomarkers of aging in rodents.

1. Animal Model:

  • Species: Mouse (Mus musculus) or Rat (Rattus norvegicus)

  • Strain: Select a strain appropriate for aging studies (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Age at Commencement: Dependent on the study design (e.g., starting in middle age to assess preventative effects).

2. Grouping:

  • Treatment Group(s): Administer different doses of Epitalon to establish a dose-response relationship.

  • Control Group: Administer the vehicle solution only.

3. Dosage and Administration:

  • Dose Range: Based on literature, doses can range from 1 to 10 mg/kg.[4]

  • Route of Administration: Subcutaneous or intraperitoneal injections are common.[2][4]

  • Frequency and Duration: Dependent on the specific aims of the study, ranging from several weeks to the entire lifespan of the animal.[4]

4. Endpoints and Biomarkers to Measure:

  • Telomere Length and Telomerase Activity: Collect tissue samples (e.g., liver, spleen, blood) at various time points to measure telomere length (e.g., by qPCR) and telomerase activity (e.g., by TRAP assay).[3]

  • Oxidative Stress Markers: Measure levels of oxidative damage markers (e.g., 8-OHdG in urine or tissues) and the activity of antioxidant enzymes (e.g., SOD, catalase) in various tissues.[3]

  • Mitochondrial Function: Assess mitochondrial integrity and function in key tissues like the brain and liver.[3]

  • Immune Function: Analyze immune cell populations (e.g., T-cell ratios) and cytokine levels (e.g., IL-2) in blood or spleen.[3]

  • Hormonal and Circadian Rhythms: Measure levels of melatonin and cortisol to assess the impact on the neuroendocrine system and circadian regulation.[3]

Signaling Pathways and Experimental Workflow

Signaling Pathways

Epitalon_Telomerase_Activation Epitalon This compound Pineal_Gland Pineal Gland Epitalon->Pineal_Gland Stimulates Cell_Nucleus Cell Nucleus Pineal_Gland->Cell_Nucleus Signaling Cascade TERT_Gene TERT Gene (Telomerase Reverse Transcriptase) Cell_Nucleus->TERT_Gene Upregulates Expression Telomerase Telomerase Enzyme TERT_Gene->Telomerase Increased Synthesis Telomeres Telomeres Telomerase->Telomeres Maintains/Elongates Cellular_Senescence Cellular Senescence Telomeres->Cellular_Senescence Delays Lifespan Increased Cellular Lifespan Telomeres->Lifespan Promotes

Epitalon_Antioxidant_Mechanism Epitalon This compound Nrf2_Pathway Nrf2 Pathway Activation Epitalon->Nrf2_Pathway Activates Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase, etc.) Nrf2_Pathway->Antioxidant_Enzymes Upregulates Expression ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Neutralizes Oxidative_Stress Oxidative Stress & Cellular Damage Antioxidant_Enzymes->Oxidative_Stress Reduces Cellular_Resilience Increased Cellular Resilience Antioxidant_Enzymes->Cellular_Resilience Increases ROS->Oxidative_Stress Causes Oxidative_Stress->Cellular_Resilience Decreases

Experimental Workflow

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment cluster_Data_Collection Phase 3: Data Collection cluster_Analysis Phase 4: Analysis Animal_Acclimation Animal Acclimation Group_Allocation Random Group Allocation (Control vs. Epitalon) Animal_Acclimation->Group_Allocation Baseline_Measurements Baseline Biomarker Measurements Group_Allocation->Baseline_Measurements Daily_Injections Daily/Periodic Injections (Epitalon or Vehicle) Baseline_Measurements->Daily_Injections Monitoring Regular Monitoring (Weight, Health, Behavior) Daily_Injections->Monitoring Lifespan_Recording Lifespan Recording (For longevity studies) Monitoring->Lifespan_Recording Tissue_Collection Periodic/Terminal Tissue Collection Monitoring->Tissue_Collection Biomarker_Analysis Biomarker Analysis (Telomerase, Oxidative Stress, etc.) Tissue_Collection->Biomarker_Analysis Statistical_Analysis Statistical Analysis Biomarker_Analysis->Statistical_Analysis Data_Interpretation Data Interpretation & Conclusion Statistical_Analysis->Data_Interpretation

Conclusion

Preclinical studies in animal models have consistently demonstrated the geroprotective potential of this compound, with notable effects on lifespan extension and biomarkers of aging. The primary mechanisms of action are thought to involve the upregulation of telomerase activity, enhancement of antioxidant defenses, and regulation of the neuroendocrine system.[13] The experimental protocols provided here offer a foundation for further research into the therapeutic potential of this tetrapeptide in aging and age-related diseases. Future studies should aim to further elucidate the precise molecular mechanisms and explore the long-term safety and efficacy of Epitalon in a variety of animal models.

References

Application Notes: Flow Cytometry Analysis of Immune Cells Following Epitalon Acetate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (B13367) acetate (B1210297) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) derived from the natural pineal gland peptide, Epithalamin.[1][2] It has been the subject of extensive research for its geroprotective and bioregulatory properties, including its influence on the neuroendocrine and immune systems.[2][3] Of particular interest to immunologists and drug development professionals is Epitalon's potential to modulate immune function. Studies suggest that Epitalon can influence lymphocyte differentiation and activity, making it a candidate for further investigation as an immunomodulatory agent.[3]

Flow cytometry is a powerful and indispensable technology for the detailed analysis of complex cell populations, such as those found within the immune system. This technique allows for the simultaneous measurement of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. By using fluorescently-labeled antibodies that target specific cell surface and intracellular proteins, researchers can identify, quantify, and characterize various immune cell subsets, including T lymphocytes, B lymphocytes, and their respective subpopulations.

These application notes provide a detailed protocol for the analysis of immune cells from murine splenocytes treated with Epitalon acetate using flow cytometry. The aim is to provide a framework for researchers to investigate the immunomodulatory effects of this peptide.

Immunomodulatory Effects of this compound

Epitalon has been reported to exert several effects on the immune system:

  • Lymphocyte Differentiation: In vitro studies have shown that Epitalon can influence lymphocyte differentiation, leading to a decrease in undifferentiated CD5+ cells and an increase in the expression of the B-cell marker CD20. Notably, these studies reported no significant influence on mature CD4+ and CD8+ T cells.[3]

  • Thymocyte Proliferation: Epitalon has been observed to modulate the proliferative activity of thymocytes, the immune cells that mature in the thymus.[1]

  • Cytokine Regulation: Research indicates that Epitalon can alter the mRNA levels of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation and differentiation.[3]

  • Signaling Pathway Activation: Epitalon has been shown to promote the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) in human monocytic cells, suggesting a role in modulating intracellular signaling cascades involved in the immune response.[3][4]

Principle of the Assay

This protocol describes the immunophenotyping of murine splenocytes by flow cytometry to assess the effects of this compound treatment. Splenocytes, which comprise a diverse population of immune cells, are isolated and stained with a panel of fluorescently-conjugated antibodies. This antibody panel is designed to identify major lymphocyte populations, including T-helper cells (CD3+CD4+), cytotoxic T-cells (CD3+CD8+), and B-cells (CD19+ or B220+). Subsequent analysis on a flow cytometer allows for the quantification of these cell populations, providing insights into the potential immunomodulatory effects of this compound.

Data Presentation

The following table summarizes the reported effects of Epitalon on various immune cell markers and signaling molecules. It is important to note that much of the available data is qualitative. The protocol provided in this document will enable researchers to generate quantitative data to further elucidate these effects.

ParameterCell TypeObserved Effect after Epitalon TreatmentReference
Cell Surface Markers
CD5+ CellsRat Pineal Gland CulturesDecreased quantity of undifferentiated cells[3]
CD20+ CellsRat Pineal Gland CulturesIncreased expression[3]
CD4+ T-cells (mature)Rat Pineal Gland CulturesNo significant influence[3]
CD8+ T-cells (mature)Rat Pineal Gland CulturesNo significant influence[3]
Signaling Molecules
STAT1 PhosphorylationTHP-1 Human Monocytic CellsPromoted[3][4]
ERK1/2 PhosphorylationTHP-1 Human Monocytic CellsAdditive effect in the presence of LPS[4]
Cytokines
Interleukin-2 (IL-2) mRNAMurine SplenocytesAltered levels[3]

Experimental Protocols

I. In Vivo Treatment of Mice with this compound (Example)

This is a suggested starting point for in vivo studies. Dosing and treatment duration should be optimized based on the specific research question.

  • Animals: C57BL/6 mice (or other appropriate strain), 6-8 weeks old.

  • This compound Preparation: Dissolve this compound in sterile phosphate-buffered saline (PBS) to the desired concentration. A typical dose used in rodent studies is in the range of 0.1–10 µ g/mouse/day .[4]

  • Administration: Administer the this compound solution or vehicle control (PBS) via subcutaneous injection daily for a period of 10-20 days.[4]

  • Euthanasia and Spleen Collection: At the end of the treatment period, humanely euthanize the mice and aseptically collect the spleens for splenocyte isolation.

II. Preparation of Murine Splenocyte Suspension
  • Place the collected spleen in a 60 mm petri dish containing 5 mL of sterile, ice-cold PBS.

  • Gently disrupt the spleen using the plunger of a 3 mL syringe.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Wash the cell strainer with an additional 5 mL of PBS.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of Red Blood Cell (RBC) Lysis Buffer.

  • Incubate for 5 minutes at room temperature.

  • Add 10 mL of PBS to stop the lysis reaction and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide).

  • Count the cells using a hemocytometer or an automated cell counter and determine cell viability (e.g., using Trypan Blue).

  • Adjust the cell concentration to 1 x 10^7 cells/mL in FACS Buffer.

III. Antibody Staining for Flow Cytometry
  • Antibody Panel: The following is a basic panel for identifying major T and B cell populations. This panel can be expanded to include markers for other immune cells (e.g., NK cells, dendritic cells) and activation/memory markers as needed.

TargetFluorochromeClonePurpose
CD3eFITC145-2C11T-cell marker
CD4PEGK1.5T-helper cell marker
CD8aPerCP-Cy5.553-6.7Cytotoxic T-cell marker
B220 (CD45R)APCRA3-6B2B-cell marker
Viability Dyee.g., Zombie Aqua™-To exclude dead cells
  • Staining Procedure:

    • To a 5 mL FACS tube, add 100 µL of the splenocyte suspension (1 x 10^6 cells).

    • Add the viability dye according to the manufacturer's instructions and incubate in the dark at room temperature for 15-20 minutes.

    • Wash the cells by adding 2 mL of FACS Buffer and centrifuging at 300 x g for 5 minutes.

    • Discard the supernatant.

    • Add the pre-titrated fluorescently-conjugated antibodies to the cell pellet.

    • Vortex gently and incubate in the dark for 30 minutes at 4°C.

    • Wash the cells twice with 2 mL of FACS Buffer, centrifuging at 300 x g for 5 minutes after each wash.

    • After the final wash, discard the supernatant and resuspend the cells in 500 µL of FACS Buffer.

    • The samples are now ready for acquisition on a flow cytometer.

IV. Flow Cytometry Data Acquisition and Analysis
  • Instrument Setup: Use a flow cytometer equipped with the appropriate lasers to excite the chosen fluorochromes. Set up compensation controls using single-stained beads or cells to correct for spectral overlap.

  • Data Acquisition: Acquire a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for each sample.

  • Gating Strategy:

    • Gate on single cells to exclude doublets.

    • Gate on live cells using the viability dye.

    • From the live, single-cell population, gate on lymphocytes based on their forward and side scatter properties.

    • From the lymphocyte gate, identify T-cells (CD3+) and B-cells (B220+).

    • From the T-cell gate, further delineate T-helper cells (CD4+) and cytotoxic T-cells (CD8+).

  • Data Analysis: Quantify the percentage of each cell population within the parent gate. Compare the percentages of each immune cell subset between the Epitalon-treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_treatment In Vivo Treatment cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis treatment This compound Treatment of Mice spleen_isolation Spleen Isolation treatment->spleen_isolation splenocyte_prep Splenocyte Suspension Preparation spleen_isolation->splenocyte_prep viability_stain Viability Staining splenocyte_prep->viability_stain antibody_stain Antibody Cocktail Incubation viability_stain->antibody_stain flow_cytometry Flow Cytometry Acquisition antibody_stain->flow_cytometry data_analysis Data Analysis and Gating flow_cytometry->data_analysis Signaling_Pathway Putative Signaling Pathway of Epitalon in Immune Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus il2r IL-2 Receptor jak JAK il2r->jak Activates epitalon Epitalon (Ala-Glu-Asp-Gly) stat1 STAT1 epitalon->stat1 Promotes erk ERK1/2 epitalon->erk Additive effect with LPS jak->stat1 Phosphorylates stat1_p p-STAT1 stat_dimer STAT1 Dimer stat1_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to nucleus and binds DNA erk_p p-ERK1/2 erk_p->dna Influences Transcription Factors gene_expression Gene Expression (e.g., IL-2 mRNA) dna->gene_expression Regulates Transcription

References

Application of Epitalon Acetate in Neuroblastoma Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitalon (B13367) acetate (B1210297), a synthetic tetrapeptide (Ala-Glu-Asp-Gly), is a well-documented geroprotective and neuroprotective agent.[1] Its potential applications in oncology, specifically in neuroblastoma, are an emerging area of interest. Neuroblastoma, a common pediatric solid tumor, often exhibits aggressive characteristics, including rapid proliferation and resistance to apoptosis.[2] This document provides a comprehensive overview of the current understanding of Epitalon acetate's effects on neuroblastoma cell lines, detailed protocols for key in vitro experiments, and hypothesized signaling pathways based on existing evidence. The human neuroblastoma cell lines SH-SY5Y and NB7 are frequently used models in this research area.[1]

Quantitative Data Summary

The following tables summarize the observed quantitative effects of this compound in neuroblastoma cell line research.

Table 1: Effects of this compound on Gene and Protein Expression

ParameterCell LineEffectReference
sAPPα SecretionSH-SY5Y~20% increase[3]
Acetylcholinesterase (AChE) ActivitySH-SY5Y10-25% average increase in culture medium[4]
Butyrylcholinesterase (BuChE) ActivitySH-SY5Y10-25% average increase in culture medium[4]
Neprilysin (NEP) mRNA Expression (under hypoxia)NB728% increase compared to hypoxic control[1]
Insulin-Degrading Enzyme (IDE) mRNA Expression (under hypoxia)NB7Complete prevention of hypoxia-induced downregulation[1]
HER-2/neu mRNA ExpressionMammary Tumors in vivo3.7-fold reduction[5]

Table 2: Effects of this compound on Cellular Processes

ParameterCell Line/ModelEffectReference
8-hydroxydeoxyguanosine (8-OHdG) LevelsNeuroblastoma CellsReduction observed[6]
Antioxidant Enzyme Expression (SOD-1, Catalase)GeneralSignificant increase in expression[1]
Telomerase ActivityHuman Somatic CellsAverage 33.3% increase in telomere elongation[3]
ApoptosisColon Tumors in vivoHigh level of apoptosis observed[7]
Mitotic ActivityColon Tumors in vivoSignificantly inhibited[7]

Experimental Protocols

General Cell Culture of SH-SY5Y Neuroblastoma Cells

This protocol outlines the standard procedure for the culture and maintenance of the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Ham's F-12 Nutrient Mix

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by mixing equal volumes of DMEM and Ham's F-12, and supplementing with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Quickly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium. Wash the cell monolayer once with sterile PBS.

  • Cell Detachment: Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralization and Collection: Add 7-8 mL of complete growth medium to neutralize the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Splitting: Transfer a fraction of the cell suspension (typically 1:4 to 1:8) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

  • Maintenance: Change the culture medium every 2-3 days.

Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or PBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of the solvent used for the stock solution) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance of the medium-only wells.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the procedure for quantifying apoptosis in neuroblastoma cells treated with this compound using flow cytometry.

Materials:

  • SH-SY5Y cells

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells/well. Allow them to adhere for 24 hours. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours). Include appropriate controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each well into a separate tube.

  • Centrifugation and Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellets twice with cold PBS.

  • Resuspension: Resuspend the cell pellets in 100 µL of 1X Binding Buffer provided in the kit.

  • Staining: To each 100 µL cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Visualizations

The precise signaling pathways through which this compound exerts its effects on neuroblastoma cells are still under investigation. Based on its known antioxidant properties, effects on telomerase, and observed anti-proliferative and pro-apoptotic potential in other cancer models, the following pathways are hypothesized to be involved.

G Epitalon This compound ROS Reactive Oxygen Species (ROS) Epitalon->ROS Reduces Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) Epitalon->Antioxidant_Enzymes Upregulates Cell_Survival Cell Survival Epitalon->Cell_Survival Oxidative_Stress Oxidative Stress & DNA Damage ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Oxidative_Stress->Cell_Survival Antioxidant_Enzymes->ROS Scavenges

Hypothesized Antioxidant and Pro-Apoptotic Pathway of Epitalon.

G Epitalon This compound Telomerase Telomerase (hTERT) Epitalon->Telomerase Activates Telomeres Telomere Maintenance Telomerase->Telomeres Cell_Senescence Cellular Senescence Telomeres->Cell_Senescence Proliferation Uncontrolled Proliferation Telomeres->Proliferation Potentially enables Cell_Senescence->Proliferation

Proposed Telomerase Modulation Pathway by Epitalon in Cancer Cells.

G start Start: SH-SY5Y Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis gene_expression->data_analysis end End: Conclusion on Epitalon's Effects data_analysis->end

Experimental Workflow for Investigating Epitalon in Neuroblastoma.

Conclusion

This compound demonstrates multiple effects on neuroblastoma cell lines that warrant further investigation for its potential as a therapeutic agent. Its ability to modulate gene expression, enhance cholinergic activity, and potentially induce apoptosis suggests a multi-faceted mechanism of action. The provided protocols offer a standardized framework for researchers to explore these effects in a reproducible manner. Future research should focus on elucidating the precise signaling pathways modulated by this compound in neuroblastoma to better understand its therapeutic potential and identify potential molecular targets.

References

Troubleshooting & Optimization

Troubleshooting Epitalon acetate insolubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epitalon acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments, with a specific focus on troubleshooting solubility in culture media.

Frequently Asked Questions (FAQs)

Q1: What is Epitalon acetate and what are its key properties?

This compound is the acetate salt of Epitalon, a synthetic tetrapeptide composed of the amino acids L-alanine, L-glutamic acid, L-aspartic acid, and glycine.[1][2][3] Its sequence is Ala-Glu-Asp-Gly.[3][4] Due to the presence of two acidic residues (aspartic acid and glutamic acid), Epitalon is an acidic peptide.[4] This characteristic is a primary determinant of its solubility behavior.[4]

Q2: I'm observing precipitation or cloudiness after adding this compound to my cell culture medium. What are the potential causes?

Insolubility of this compound in culture media can be attributed to several factors:

  • pH of the Medium: Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge.[5][6] As an acidic peptide, Epitalon's solubility is significantly influenced by the pH of the solvent.[5][7] Standard culture media have a physiological pH (typically 7.2-7.4), which may be close to the pI of Epitalon, leading to reduced solubility.

  • Peptide Concentration: Exceeding the solubility limit of this compound in the culture medium will result in precipitation.

  • Interactions with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and other components. High salt concentrations can sometimes decrease peptide solubility through a "salting out" effect.[6]

  • Improper Dissolution Technique: The method used to dissolve and dilute the peptide is crucial. Direct addition of lyophilized powder to the medium is a common cause of insolubility.

  • Peptide Aggregation: Peptides, especially at higher concentrations, can self-associate and form aggregates, which are often insoluble.[5]

Q3: What is the recommended procedure for dissolving this compound for use in cell culture?

A stepwise approach is recommended to ensure complete dissolution and avoid precipitation. The general principle is to first create a concentrated stock solution in a suitable solvent and then dilute it into the culture medium.[7][8]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for Cell Culture Applications

This protocol is adapted from general best practices for dissolving peptides for biological assays.[8]

  • Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution (Creating a Stock Solution):

    • For aqueous-based experiments, sterile water or a buffer such as PBS (pH 7.2) is a good starting point.[9][10]

    • If solubility in aqueous solutions is low, consider using a small amount of a polar organic solvent like Dimethyl Sulfoxide (DMSO).[9][10]

    • Add a precise volume of the chosen solvent to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Gentle Agitation: Vortex or sonicate the vial gently to ensure the peptide is completely dissolved.[7][11] Sonication can help break up small aggregates.[8]

  • Stepwise Dilution:

    • Slowly add the concentrated stock solution dropwise into your culture medium while gently vortexing or swirling.

    • Ensure the final concentration of any organic solvent is minimal (typically <1% for most cell-based assays) as it can have physiological effects.[7][10]

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the solubility limit has been exceeded.

Data Presentation

Table 1: Solubility Profile of this compound

The following table summarizes the quantitative solubility of this compound in various common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Reference(s)
Water≥ 40 mg/mL-[12]
PBS (pH 7.2)~5 mg/mL~11.1 mM[9][10][13][14][15]
DMSO~3 mg/mL~6.66 mM[9][10][13][14][15]
DMF~1 mg/mL~2.22 mM[9][10][13][14][15]

Note: The exact solubility can vary slightly between batches. It is always recommended to first test the solubility with a small amount of the peptide.

Troubleshooting Guide

Q4: I followed the standard protocol, but my this compound solution is still cloudy. What should I do?

If you are still experiencing solubility issues, consider the following troubleshooting steps:

  • Adjusting the pH: Since Epitalon is an acidic peptide, its solubility in aqueous solutions can often be improved by slightly increasing the pH.[5][7] You can try dissolving it in a slightly basic buffer before diluting it into your culture medium.

  • Sonication: A brief sonication in a water bath can help to break down aggregates and facilitate dissolution.[11][16]

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the kinetic energy and improve solubility.[6] However, avoid excessive heat as it may degrade the peptide.[6]

  • Using a Different Co-solvent: If DMSO is not compatible with your experiment, other organic solvents like ethanol (B145695) or acetonitrile (B52724) can be tested, but their compatibility with your specific cell line and assay must be verified.[6][7]

Mandatory Visualizations

Diagram 1: General Troubleshooting Workflow for Peptide Insolubility

G start Start: Lyophilized This compound dissolve Dissolve in sterile water or PBS (pH 7.2) start->dissolve check1 Is the solution clear? dissolve->check1 success Solution Ready for Stepwise Dilution check1->success Yes troubleshoot Troubleshooting Required check1->troubleshoot No use_dmso Use minimal DMSO to dissolve, then dilute troubleshoot->use_dmso check2 Is the solution clear? use_dmso->check2 check2->success Yes adjust_ph Adjust pH of aqueous solvent (slightly basic) check2->adjust_ph No sonicate Apply gentle sonication adjust_ph->sonicate sonicate->check1 G epitalon Epitalon nucleus Cell Nucleus epitalon->nucleus Enters Cell telomerase_gene Telomerase Gene (hTERT) nucleus->telomerase_gene Upregulates Expression telomerase_enzyme Telomerase Enzyme telomerase_gene->telomerase_enzyme Leads to Synthesis telomeres Telomeres telomerase_enzyme->telomeres Maintains/Elongates cellular_aging Cellular Aging (Senescence) telomeres->cellular_aging Prevents Shortening, Delays Senescence

References

Optimizing Epitalon Acetate Dosage: A Technical Support Guide for Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Epitalon acetate (B1210297) dosage in primary cell experiments while avoiding cytotoxic effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with Epitalon acetate.

Issue Potential Cause Recommended Action
Unexpected Cell Death or Reduced Viability High Epitalon Concentration: Exceeding the optimal concentration range can lead to cytotoxicity. While comprehensive cytotoxicity data for Epitalon in primary cells is limited, some studies suggest that very high concentrations may not provide additional benefits and could be detrimental.1. Dose-Response Experiment: Conduct a dose-response experiment starting with concentrations reported to be effective and non-toxic (e.g., 0.1 µg/mL to 1 µg/mL). Include a vehicle-only control. 2. Review Literature: Refer to studies using similar primary cell types to determine a suitable starting concentration range. For example, 1 µg/mL has been used in human fibroblast and epithelial cells without reported cytotoxicity.[1]
Contamination: Microbial contamination can cause rapid cell death.1. Aseptic Technique: Ensure strict aseptic technique during all cell handling procedures. 2. Check Media: Inspect culture media for turbidity or color changes. 3. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.
Solvent Toxicity: The solvent used to dissolve this compound may be cytotoxic at certain concentrations.1. Solvent Control: Include a control group treated with the highest concentration of the solvent used in your experiments. 2. Use Recommended Solvents: Use sterile, cell culture-grade solvents like DMSO or PBS at a final concentration that is non-toxic to your cells (typically <0.1% for DMSO).
Inconsistent or Non-Reproducible Results Variability in Primary Cells: Primary cells from different donors or passages can exhibit significant biological variability.1. Pool Donors (if applicable): For some applications, pooling cells from multiple donors can help average out individual variations. 2. Use Consistent Passage Numbers: Use cells within a narrow passage range for all experiments. 3. Thorough Characterization: Ensure your primary cells are well-characterized before starting experiments.
Inaccurate Epitalon Concentration: Errors in weighing or diluting the peptide can lead to inconsistent results.1. Proper Handling: Follow the manufacturer's instructions for storage and handling of this compound. 2. Fresh Dilutions: Prepare fresh dilutions of Epitalon for each experiment from a concentrated stock solution. 3. Accurate Pipetting: Use calibrated pipettes for all dilutions.
No Observable Effect of Epitalon Treatment Sub-optimal Concentration: The concentration of Epitalon may be too low to elicit a response in your specific primary cell type.1. Increase Concentration: Titrate the concentration of Epitalon upwards in a stepwise manner. 2. Longer Exposure Time: Some effects of Epitalon, such as telomere elongation, may require longer incubation periods (e.g., several days to weeks).[1]
Cell Type Specificity: The effects of Epitalon may be cell type-dependent.1. Positive Control: If possible, use a cell type known to respond to Epitalon as a positive control. 2. Literature Review: Consult literature to see if Epitalon has been studied in your primary cell type of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for primary cell cultures?

A1: A recommended starting point, based on published studies, is in the range of 0.1 µg/mL to 1 µg/mL.[1] However, the optimal concentration is cell-type specific and should be determined empirically through a dose-response experiment.

Q2: How can I determine if this compound is cytotoxic to my primary cells?

A2: You can assess cytotoxicity using standard cell viability assays such as the MTT, LDH, or Annexin V assays. These assays measure metabolic activity, membrane integrity, and apoptosis, respectively. It is recommended to use at least two different methods to confirm your results.

Q3: Are there any known signaling pathways affected by Epitalon that could lead to cytotoxicity at high concentrations?

A3: The primary known mechanism of Epitalon is the activation of telomerase, which is generally associated with cell survival and proliferation.[1] However, supraphysiological activation of any signaling pathway can potentially lead to cellular stress. It is hypothesized that high concentrations could lead to off-target effects or disrupt normal cellular processes. For instance, while Epitalon has been shown to reduce reactive oxygen species (ROS) at certain concentrations, very high concentrations might not have the same protective effect.[2][3]

Q4: For how long should I treat my primary cells with this compound?

A4: The treatment duration depends on the endpoint you are measuring. Short-term effects on signaling pathways might be observable within hours. However, effects on telomere length and cellular lifespan often require long-term incubation, potentially spanning several days or even weeks.[1]

Q5: What are the best practices for dissolving and storing this compound?

A5: this compound is a peptide and should be handled with care to maintain its stability and activity.

  • Dissolving: Reconstitute the lyophilized powder in a sterile, appropriate solvent such as sterile water, PBS, or a buffer recommended by the manufacturer. For stock solutions, you may use a small amount of a solvent like DMSO, which should then be further diluted in your culture medium to a final non-toxic concentration.

  • Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Quantitative Data Summary

The following table summarizes concentrations of this compound used in various primary cell experiments. Note that these studies did not specifically investigate cytotoxicity but provide a reference for effective, non-toxic concentrations.

Cell Type Concentration Exposure Time Observed Effect Reference
Human Fetal Fibroblasts (IBR.3)1 µg/mL3 weeksIncreased telomere length[1]
Human Mammary Epithelial Cells (HMEC)1 µg/mL3 weeksIncreased telomere length[1]
Mouse Oocytes0.1 mM24 hoursReduced reactive oxygen species[2][3]
Mouse Oocytes1 mM, 2 mM24 hoursLess effective at reducing ROS[2][3]

Key Experimental Protocols

MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Epitalon Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the Epitalon-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

LDH Assay for Cytotoxicity

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with this compound as described previously.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. Use a gentle cell scraper or trypsin for adherent cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Epitalon_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Epitalon This compound hTERT hTERT Gene (Telomerase Reverse Transcriptase) Epitalon->hTERT Upregulates Expression CellMembrane Cell Membrane Nucleus Nucleus Telomerase Telomerase Activation hTERT->Telomerase Telomeres Telomere Elongation Telomerase->Telomeres CellSurvival Cell Survival & Proliferation Telomeres->CellSurvival Promotes Senescence Cellular Senescence Telomeres->Senescence Inhibits

Caption: Epitalon's primary signaling pathway involves the upregulation of hTERT, leading to telomerase activation and telomere elongation, which promotes cell survival and inhibits senescence.

Experimental_Workflow start Start: Primary Cell Culture dose_response Dose-Response Experiment (e.g., 0.01 - 10 µg/mL Epitalon) start->dose_response cytotoxicity_assays Assess Cytotoxicity (MTT, LDH, Annexin V) dose_response->cytotoxicity_assays determine_optimal Determine Optimal Non-Toxic Concentration Range cytotoxicity_assays->determine_optimal functional_assays Perform Functional Assays (e.g., Gene Expression, Proliferation) determine_optimal->functional_assays end End: Data Analysis and Interpretation functional_assays->end

Caption: A logical workflow for optimizing this compound dosage in primary cell culture experiments.

References

Addressing batch-to-batch variability of synthetic Epitalon acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of synthetic Epitalon acetate (B1210297). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Epitalon acetate and what is its primary mechanism of action?

Epitalon is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly.[1][2][3] It is an analog of Epithalamin, a polypeptide extract from the pineal gland.[1][4] The acetate salt of Epitalon is commonly used to improve the stability and solubility of the peptide. The primary mechanism of action of Epitalon is the activation of the enzyme telomerase, which is crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes.[5][6] Telomere shortening is associated with cellular aging, and by activating telomerase, Epitalon may promote cellular longevity.[3][6]

Q2: What are the common causes of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability in synthetic this compound can arise from several factors during solid-phase peptide synthesis (SPPS) and subsequent purification. These include:

  • Purity: The percentage of the correct peptide sequence (Ala-Glu-Asp-Gly) in the final product can vary.

  • Synthesis-Related Impurities:

    • Deletion Sequences: Incomplete coupling reactions can lead to peptides missing one or more amino acids.

    • Truncated Sequences: Failure to cap unreacted amino groups can result in shorter peptide fragments.

    • Side-Reaction Products: The presence of Glutamic acid (Glu) and Aspartic acid (Asp) in the sequence makes it susceptible to side reactions like pyroglutamate (B8496135) and aspartimide formation.[7]

  • Counter-ion Content: The amount of acetate counter-ion can differ between batches, affecting the net peptide content and solubility.

  • Water Content: Lyophilized peptides can have varying amounts of residual water, which also impacts the net peptide content.

  • Degradation: Improper handling and storage can lead to degradation of the peptide over time.

Q3: How can I assess the quality of a new batch of this compound?

A comprehensive quality assessment of a new batch should include a review of the Certificate of Analysis (CoA) provided by the supplier and, if necessary, independent analytical verification. Key parameters to check on the CoA include:

  • Purity by HPLC: This indicates the percentage of the target peptide. Research-grade this compound should ideally have a purity of ≥98%.

  • Identity by Mass Spectrometry (MS): This confirms that the molecular weight of the synthesized peptide matches the theoretical mass of Epitalon.

  • Acetate and Water Content: These values are needed to calculate the net peptide content for accurate dosing.

  • Appearance: The lyophilized powder should be white to off-white.

Q4: My current batch of this compound is showing lower than expected biological activity. How can I troubleshoot this?

Reduced biological activity is a common issue stemming from batch-to-batch variability. A systematic approach to troubleshooting is recommended:

  • Verify Peptide Quality:

    • Re-examine the supplier's CoA.

    • Perform independent HPLC and MS analysis to confirm purity and identity.

    • Assess for the presence of common synthesis-related impurities.

  • Check Handling and Storage:

    • Ensure the peptide has been stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture.[8]

    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Confirm Accurate Dosing:

    • Calculate the net peptide content using the purity, peptide content (if provided, otherwise assume 100% for initial calculation), and water and acetate content from the CoA.

    • Ensure the peptide was accurately weighed and fully dissolved.

  • Evaluate Experimental Parameters:

    • Confirm the integrity of your assay with positive and negative controls.

    • Optimize the concentration range and incubation time for the new batch.

Troubleshooting Guides

Guide 1: Inconsistent HPLC Purity Results

If your in-house HPLC analysis shows a lower purity than specified on the CoA, consider the following:

  • Column and Mobile Phase: Ensure you are using an appropriate C18 column and a suitable mobile phase, typically a gradient of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA).

  • Sample Preparation: The peptide should be dissolved in a suitable solvent (e.g., water or a small amount of organic solvent followed by aqueous buffer) and filtered before injection.

  • Degradation: The discrepancy could be due to degradation during shipping or storage.

Guide 2: Unexpected Peaks in Mass Spectrometry

If MS analysis reveals peaks other than the expected molecular weight for Epitalon, these could be:

  • Synthesis-Related Impurities: Common impurities for peptides containing Glu and Asp include pyroglutamate and aspartimide formation.

  • Deletion Sequences: Look for masses corresponding to the Epitalon sequence missing one or more amino acids.

  • Adducts: The peptide may form adducts with salts or solvents.

Data Presentation

Table 1: Typical Quality Control Specifications for Research-Grade this compound

ParameterSpecificationResult Example
AppearanceWhite powderConforms
Purity (HPLC)≥98%99.11%
Single Impurity (HPLC)≤2.0%Conforms
Peptide Content (N%)≥80.0%84.5%
Water Content (Karl Fischer)≤8.0%6.7%
Acetate Content (HPIC)≤12.0%7.8%
Mass Spectrometry (ESI)Conforms to theoretical massConforms
Mass Balance95.0% - 105.0%Conforms

Data compiled from a representative Certificate of Analysis.[9]

Table 2: Solubility of this compound

SolventConcentrationRecommendation
PBS (pH 7.2)5 mg/mLSonication may be required
DMSO3 mg/mLSonication may be required
DMF1 mg/mLSonication may be required

Data sourced from supplier information.[10][11]

Experimental Protocols

Protocol 1: Purity and Identity Verification by RP-HPLC and LC-MS

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of lyophilized this compound.

    • Dissolve in 1 mL of sterile water to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry Conditions (for LC-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4.5 kV.

    • Drying Gas Temperature: 230-350°C.

    • Nebulizer Pressure: 30-40 psi.

Protocol 2: Telomerase Activity Assessment (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.

  • Cell Lysis:

    • Collect approximately 100,000 cells and centrifuge.

    • Resuspend the cell pellet in ice-cold NP-40 lysis buffer.[12]

    • Incubate on ice for 30 minutes.[12]

    • Centrifuge to pellet debris and collect the supernatant containing the protein extract.

  • TRAP Reaction:

    • In a PCR tube, combine the cell extract with a TRAP reaction mix containing a TS primer, dNTPs, and a DNA polymerase.

    • The first step is the extension of the TS primer by telomerase in the cell extract (typically at 25°C for 20-40 minutes).[12]

    • The second step is the PCR amplification of the extended products.[12]

  • Detection:

    • The amplified products are separated by polyacrylamide gel electrophoresis (PAGE).

    • The characteristic ladder of bands is visualized using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled primer.[13]

Visualizations

Epitalon_Signaling_Pathway Epitalon Epitalon (Ala-Glu-Asp-Gly) CellMembrane Cell Membrane hTERT_Gene hTERT Gene Epitalon->hTERT_Gene Upregulates Transcription Nucleus Nucleus hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme (hTERT + hTR) hTERT_mRNA->Telomerase Translation Telomere Telomere Shortening Telomerase->Telomere Inhibits TelomereMaintenance Telomere Maintenance Telomerase->TelomereMaintenance Catalyzes CellularSenescence Cellular Senescence Telomere->CellularSenescence Leads to CellularLongevity Cellular Longevity TelomereMaintenance->CellularLongevity Promotes

Caption: Epitalon's proposed signaling pathway for telomerase activation.

QC_Workflow Start New Batch of This compound Received CoA_Review Review Certificate of Analysis (CoA) Start->CoA_Review In_Spec CoA Meets Specifications? CoA_Review->In_Spec Optional_QC Optional: In-house QC In_Spec->Optional_QC Yes Reject Reject Batch / Contact Supplier In_Spec->Reject No Perform_QC Perform HPLC and MS Analysis Optional_QC->Perform_QC Accept Accept Batch for Experiments Optional_QC->Accept Skip QC_Pass QC Results Match CoA? Perform_QC->QC_Pass QC_Pass->Accept Yes QC_Pass->Reject No

Caption: Quality control workflow for new batches of synthetic this compound.

Troubleshooting_Workflow Start Low/Inconsistent Biological Activity Check_Peptide 1. Verify Peptide Integrity Start->Check_Peptide Purity_OK Purity & Identity Confirmed? Check_Peptide->Purity_OK Check_Handling 2. Review Handling & Storage Handling_OK Proper Procedures Followed? Check_Handling->Handling_OK Check_Assay 3. Evaluate Assay Parameters Assay_OK Controls & Parameters Valid? Check_Assay->Assay_OK Purity_OK->Check_Handling Yes Root_Cause_Peptide Root Cause: Batch Quality Issue Purity_OK->Root_Cause_Peptide No Handling_OK->Check_Assay Yes Root_Cause_Handling Root Cause: Degradation/Solubility Issue Handling_OK->Root_Cause_Handling No Root_Cause_Assay Root Cause: Assay-Specific Issue Assay_OK->Root_Cause_Assay No Resolved Issue Resolved Assay_OK->Resolved Yes

References

How to prevent degradation of Epitalon acetate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Epitalon acetate (B1210297) to prevent its degradation in stock solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your experimental success.

Troubleshooting Guide: Common Issues with Epitalon Acetate Stock Solutions

IssuePotential Cause(s)Recommended Solution(s)
Cloudy or Precipitated Solution - Poor solubility in the chosen solvent.- Peptide concentration is too high.- pH of the solution is at or near the isoelectric point (pI) of Epitalon.- Bacterial contamination.- Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]- Reconstitute at a lower concentration.- Adjust the pH of the buffer. Since Epitalon (Ala-Glu-Asp-Gly) has acidic residues, dissolving in a slightly basic buffer (pH > 7.2) can improve solubility.- Use sterile reconstitution and storage techniques. Filter-sterilize the solution using a 0.22 µm filter.
Loss of Peptide Activity - Degradation due to improper storage temperature.- Multiple freeze-thaw cycles.- Chemical degradation (hydrolysis, oxidation).- Adsorption to storage vial surfaces.- Store lyophilized peptide at -20°C or colder for long-term stability.[2][3][4]- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Use high-purity, sterile water or appropriate buffers for reconstitution. Avoid prolonged exposure to pH > 8 and atmospheric oxygen.- For dilute solutions, use low-protein-binding tubes.
Inconsistent Experimental Results - Inaccurate initial peptide concentration.- Degradation of the stock solution over time.- Ensure the lyophilized peptide is completely dissolved before use.- Prepare fresh stock solutions regularly. It is not recommended to store aqueous solutions for more than a day.[4][5][6]- Perform a stability test on your stock solution to understand its degradation profile under your specific storage conditions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for reconstituting this compound?

For biological applications, it is recommended to reconstitute lyophilized Epitalon in sterile, high-purity water (e.g., 18 MΩ-cm) or a sterile buffer such as PBS (pH 7.2). For higher concentrations, organic solvents like DMSO and DMF can be used, but ensure the final concentration of the organic solvent is compatible with your experimental system.[3][4][6]

2. What are the optimal storage conditions for this compound?

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or colder, protected from moisture and light.[2][3][4] Under these conditions, it can be stable for several years.

  • Stock Solutions: Once reconstituted, it is best to use the solution immediately. If storage is necessary, aliquot the solution into single-use vials to avoid freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] For short-term storage, refrigeration at 2-8°C is possible, but the stability is significantly reduced. Aqueous solutions are not recommended to be stored for more than one day.[4][5][6]

3. What are the primary degradation pathways for this compound in solution?

As a peptide, Epitalon is susceptible to several degradation pathways in aqueous solutions:

  • Hydrolysis: The peptide bonds, particularly those involving aspartic acid (Asp), can be cleaved. The Asp-Gly bond in Epitalon is known to be susceptible to hydrolysis, which can lead to the formation of an inactive iso-aspartate analog.

  • Deamidation: Although Epitalon does not contain asparagine or glutamine, which are prone to deamidation, this is a common degradation pathway for many other peptides.

  • Oxidation: While Epitalon does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over time, especially in the presence of metal ions or reactive oxygen species.

4. How can I minimize the degradation of my this compound stock solution?

To minimize degradation:

  • Use high-purity solvents and reagents.

  • Reconstitute the peptide under sterile conditions.

  • Protect the solution from light.

  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Maintain an appropriate pH. For many peptides, a slightly acidic pH (around 5-6) can minimize hydrolysis.

  • Store at the recommended low temperatures.

5. Is there quantitative data on the stability of this compound in solution?

While specific degradation kinetics (half-life, rate constants) for this compound under various pH and temperature conditions are not extensively published, general peptide stability principles apply. The stability of a peptide in solution is highly dependent on its sequence, the pH of the solution, the storage temperature, and the presence of other components. For critical experiments, it is recommended to perform a stability study under your specific conditions.

Quantitative Data on this compound Stability

Specific kinetic data for the degradation of this compound is not widely available in peer-reviewed literature. However, based on general peptide chemistry and information from suppliers, the following qualitative and semi-quantitative stability information can be provided.

Table 1: Recommended Storage Conditions and Expected Stability of this compound

FormStorage TemperatureRecommended DurationNotes
Lyophilized Powder-20°C or colder≥ 4 years[4]Protect from moisture and light.
Reconstituted in Aqueous Buffer (e.g., PBS pH 7.2)2-8°C≤ 24 hours[4][5][6]Prone to hydrolysis and microbial growth.
Reconstituted in Aqueous Buffer (e.g., PBS pH 7.2)-20°CUp to 1 month[2]Aliquot to avoid freeze-thaw cycles.
Reconstituted in Aqueous Buffer (e.g., PBS pH 7.2)-80°CUp to 6 months[2]Aliquot to avoid freeze-thaw cycles.
Reconstituted in DMSO-20°CUp to 1 month[2]Ensure DMSO concentration is compatible with the assay.
Reconstituted in DMSO-80°CUp to 6 months[2]Ensure DMSO concentration is compatible with the assay.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Stock Solution using RP-HPLC

This protocol outlines a method to determine the percentage of intact this compound remaining in a stock solution over time.

1. Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Buffer for stock solution (e.g., PBS, pH 7.2)

  • RP-HPLC system with a C18 column and UV detector

  • Temperature-controlled incubator or water bath

  • Sterile, low-protein-binding microcentrifuge tubes

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of lyophilized this compound.

  • Reconstitute in the desired buffer to a final concentration of 1 mg/mL.

  • Filter the stock solution through a 0.22 µm sterile filter into a sterile container.

3. Stability Study Setup:

  • Aliquot the stock solution into several sterile microcentrifuge tubes.

  • Store the aliquots at the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each temperature condition for analysis.

4. RP-HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% to 95% B (linear gradient)

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B (linear gradient)

    • 40-45 min: 5% B

  • Inject a known volume (e.g., 20 µL) of the Epitalon sample from each time point.

5. Data Analysis:

  • Identify the peak corresponding to intact this compound in the chromatogram from the time 0 sample.

  • For each subsequent time point, integrate the area of the intact Epitalon peak.

  • Calculate the percentage of Epitalon remaining at each time point relative to the time 0 sample:

    • % Remaining = (Peak Area at time t / Peak Area at time 0) x 100

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways influenced by Epitalon and a typical experimental workflow for its analysis.

Epitalon_Telomerase_Activation Epitalon Epitalon (Ala-Glu-Asp-Gly) Nucleus Cell Nucleus Epitalon->Nucleus Enters TERT_Gene TERT Gene TERT_mRNA TERT mRNA TERT_Gene->TERT_mRNA Upregulates Transcription Telomerase Telomerase Enzyme TERT_mRNA->Telomerase Translation Telomeres Telomeres Telomerase->Telomeres Elongates Cellular_Senescence Cellular Senescence Telomeres->Cellular_Senescence Prevents Shortening, Delays Senescence Epitalon_Antioxidant_Pathway Epitalon Epitalon Nrf2 Nrf2 Epitalon->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Promotes Transcription ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Neutralizes Experimental_Workflow Start Start: Lyophilized This compound Reconstitution Reconstitution (Sterile Buffer, pH 7.2) Start->Reconstitution Aliquoting Aliquoting into Single-Use Vials Reconstitution->Aliquoting Storage Storage (-20°C or -80°C) Aliquoting->Storage Stability_Test Stability Testing (RP-HPLC) Storage->Stability_Test Time Points Experiment In Vitro / In Vivo Experiment Storage->Experiment Data_Analysis Data Analysis Stability_Test->Data_Analysis Experiment->Data_Analysis

References

Strategies to minimize off-target effects of Epitalon acetate in research.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential off-target effects of Epitalon acetate (B1210297) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Epitalon acetate and what is its primary mechanism of action?

This compound is the acetate salt of Epitalon, a synthetic tetrapeptide composed of the amino acids L-alanine, L-glutamic acid, L-aspartic acid, and glycine.[1][2] Its primary reported mechanism of action is the activation of the enzyme telomerase, which helps to maintain the length of telomeres, the protective caps (B75204) at the ends of chromosomes.[3][4] Telomere shortening is associated with cellular aging, and by activating telomerase, Epitalon is studied for its potential anti-aging and geroprotective effects.[3][5]

Q2: What are the other known biological activities of Epitalon?

Beyond telomerase activation, Epitalon has been reported to:

  • Regulate circadian rhythms: It may influence the production of melatonin, a key hormone in the sleep-wake cycle.[3][4]

  • Exhibit antioxidant properties: It may protect against oxidative stress by modulating the activity of antioxidant enzymes.[4]

  • Modulate the immune system: Some studies suggest it can influence the activity of immune cells.[4]

  • Interact with chromatin: Epitalon has been shown to bind to histone proteins (specifically H1, H3, and H4) and specific DNA sequences (such as ATTTC and CAG repeats), suggesting a role in epigenetic regulation.[5][6][7][8][9][10]

Q3: Are there well-documented off-target effects of this compound?

The scientific literature extensively covers the intended, on-target effects of Epitalon, particularly its role in telomere biology and aging. However, there is a notable lack of specific, documented off-target effects. Most research highlights its high specificity. Potential off-target effects are more likely to arise from impurities in the peptide preparation or use of excessive concentrations in experiments.

Q4: Why is peptide purity important for minimizing off-target effects?

The purity of a synthetic peptide like this compound is critical to ensure that the observed biological effects are due to the peptide itself and not to contaminants.[11][12][13] Impurities can arise during synthesis and may include:

  • Deletion or insertion sequences: Peptides missing or having extra amino acids.[14][15]

  • Incompletely deprotected peptides: Residual protecting groups from the synthesis process.[14][15]

  • Products of side reactions: Modified amino acids or peptide structures.[14][16]

  • Residual solvents and salts: Byproducts of the synthesis and purification process.[15][17]

These impurities can have their own biological activities, leading to confounding results and the misinterpretation of data as off-target effects of Epitalon.

Q5: What is a scrambled peptide and how can it be used as a control?

Troubleshooting Guide: Unexpected Experimental Results

This guide provides a systematic approach to troubleshooting unexpected results that may be due to off-target effects of this compound.

Issue 1: Inconsistent or No Biological Effect at Expected Concentrations

Possible Cause Troubleshooting Steps
Peptide Degradation - Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. - Store lyophilized peptide at -20°C or -80°C for long-term storage. - Store reconstituted peptide in small aliquots at -80°C.
Suboptimal Peptide Concentration - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. - Review the literature for effective concentrations in similar experimental systems.
Incorrect Peptide Handling - Ensure proper reconstitution of the lyophilized peptide in a suitable, sterile solvent. - Verify the final concentration of the peptide solution.
Cell Line Responsive- ness - Confirm that your cell line expresses the target of interest (e.g., telomerase). - Use a positive control to ensure the assay is working correctly.

Issue 2: Unexpected Changes in Cell Morphology, Proliferation, or Viability

Possible Cause Troubleshooting Steps
Peptide Impurities - Verify the purity of your this compound batch using HPLC and mass spectrometry.[11][12] - If purity is questionable, obtain a new, high-purity batch from a reputable supplier.
High Peptide Concentration - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of Epitalon in your cell line. - Lower the working concentration of Epitalon to a non-toxic level.
Potential Off-Target Signaling - Use a scrambled peptide control to determine if the effect is sequence-specific.[18] - Analyze key downstream signaling pathways that are not the primary target of Epitalon to look for unintended activation or inhibition.
Contamination of Cell Culture - Regularly test cell cultures for mycoplasma and other contaminants. - Use sterile techniques throughout your experiments.

Issue 3: High Variability Between Experimental Replicates

Possible Cause Troubleshooting Steps
Inconsistent Pipetting - Use calibrated pipettes and ensure accurate and consistent pipetting of the peptide solution.
Cell Passage Number - Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Inhomogeneous Peptide Solution - Ensure the peptide is fully dissolved and the stock solution is thoroughly mixed before use.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data relevant to the experimental use of Epitalon.

Table 1: Recommended Working Concentrations of Epitalon in In Vitro Studies

Cell TypeAssayEffective ConcentrationObserved EffectReference
Human Fetal FibroblastsTelomere ElongationNot specifiedIncreased proliferative potential[1]
Pigmented and Retinal Epithelial Rat CellsProliferation10 ng/mLInduced active proliferation[5]
Mouse OocytesReduction of ROS0.05 mM and 0.1 mMSignificantly reduced ROS levels[5][19]
Mouse OocytesReduction of Fragmentation0.1 mMSignificantly reduced fragmentation rate[19]

Table 2: Purity and Stability of Research-Grade this compound

ParameterSpecificationStorage Conditions
Purity (HPLC) ≥97-99%Lyophilized: -20°C to -80°C (long-term)
Appearance White lyophilized powderReconstituted: 2-8°C (short-term, days), -80°C (long-term)
Solubility Soluble in waterAvoid repeated freeze-thaw cycles
Common Impurities Deletion/insertion sequences, incomplete deprotection, side reaction products

Note: Purity and stability can vary between suppliers. Always refer to the certificate of analysis provided by the manufacturer.[11][12][13]

Experimental Protocols

Protocol 1: In Vitro Dose-Response and Cytotoxicity Assay

This protocol is designed to determine the optimal, non-toxic concentration range of this compound for a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Peptide Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A typical concentration range to test is 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with untreated cells and vehicle-treated cells as controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).

Protocol 2: Western Blot Analysis for On- and Off-Target Signaling

This protocol can be used to assess the activation of the intended signaling pathway and to screen for unintended effects on other pathways.

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with the optimal concentration of this compound (determined from Protocol 1), a scrambled peptide control, and a vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against your on-target protein (e.g., phosphorylated form of a downstream effector) and potential off-target signaling proteins (e.g., key proteins in major pathways like MAPK, Akt). Also, probe for the total forms of these proteins as loading controls.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to compare the levels of protein activation between the different treatment groups.

Visualizations

Epitalon_Signaling_Pathways Figure 1: Hypothesized Signaling Pathways of Epitalon cluster_nuclear Cell Nucleus cluster_cytoplasm Cytoplasm cluster_pineal Pineal Gland Epitalon Epitalon (Ala-Glu-Asp-Gly) Histones Histone Proteins (H1, H3, H4) Epitalon->Histones Binds to DNA DNA (ATTTC, CAG repeats) Epitalon->DNA Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD) Epitalon->Antioxidant_Enzymes Modulates Melatonin_Production Melatonin Production Epitalon->Melatonin_Production Influences Chromatin_Remodeling Chromatin Remodeling Histones->Chromatin_Remodeling DNA->Chromatin_Remodeling Gene_Expression Modulation of Gene Expression Chromatin_Remodeling->Gene_Expression Telomerase_Gene Telomerase Gene (hTERT) Gene_Expression->Telomerase_Gene Telomerase_Activation Telomerase Activation Telomerase_Gene->Telomerase_Activation Telomere_Maintenance Telomere Maintenance Telomerase_Activation->Telomere_Maintenance ROS_Reduction Reduction of Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS_Reduction Circadian_Rhythm Circadian Rhythm Regulation Melatonin_Production->Circadian_Rhythm

Caption: Figure 1: Hypothesized Signaling Pathways of Epitalon

Off_Target_Workflow Figure 2: Workflow for Identifying and Mitigating Off-Target Effects Start Start: Unexpected Experimental Result Purity_Check Step 1: Verify Peptide Purity (>97% via HPLC/MS) Start->Purity_Check Dose_Response Step 2: Perform Dose-Response & Cytotoxicity Assays Purity_Check->Dose_Response Scrambled_Control Step 3: Use Scrambled Peptide Control Dose_Response->Scrambled_Control Off_Target_Screen Step 4: Screen for Off-Target Signaling (e.g., Western Blot) Scrambled_Control->Off_Target_Screen On_Target Result is likely On-Target Off_Target_Screen->On_Target Scrambled control is inactive & no off-target signaling Off_Target Result is likely Off-Target or Non-Specific Off_Target_Screen->Off_Target Scrambled control is active OR off-target signaling detected Optimize Optimize Experiment: - Lower Concentration - Use Higher Purity Peptide - Refine Protocol Off_Target->Optimize

Caption: Figure 2: Workflow for Identifying and Mitigating Off-Target Effects

References

Optimizing TRAP assay sensitivity for low Epitalon acetate concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Telomeric Repeat Amplification Protocol (TRAP) assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize TRAP assay sensitivity, particularly when working with low concentrations of potential telomerase activators like Epitalon acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the TRAP assay and what is it used for?

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method used to detect and quantify telomerase activity in biological samples.[1][2][3] It works in two main steps: first, telomerase present in the sample extract adds telomeric repeats (TTAGGG) onto a synthetic substrate primer (TS primer).[2][3] Second, these extended products are amplified by PCR, allowing for the visualization and quantification of telomerase activity.[1][2] This assay is crucial for studying cellular aging, cancer biology, and the effects of compounds that may modulate telomerase activity.[2][4]

Q2: How does Epitalon acetate affect telomerase activity?

Epitalon (also known as Epithalon) is a synthetic tetrapeptide that has been shown to activate telomerase, leading to the elongation of telomeres.[5][6][7] Studies have demonstrated that Epitalon can upregulate the expression of the catalytic subunit of telomerase, hTERT.[6][8] This reactivation of telomerase in cells where it is typically suppressed is a key mechanism behind its observed anti-aging effects.[5][7] The TRAP assay is a fundamental tool for demonstrating and quantifying the telomerase-activating potential of Epitalon.[5]

Q3: What are the critical components of a TRAP assay?

A successful TRAP assay relies on several key components: a high-quality cell lysate containing active telomerase, a specific substrate primer (TS primer) for telomerase to extend, a reverse primer for PCR amplification, dNTPs, and a thermostable DNA polymerase.[2] Many protocols also include an internal PCR control to distinguish between true telomerase inhibition and PCR inhibition.[1][9] For quantitative analysis (qTRAP), fluorescent dyes or probes are incorporated into the reaction.[10][11]

Q4: What is the difference between conventional TRAP and quantitative TRAP (qTRAP)?

Conventional TRAP assays are typically semi-quantitative and rely on gel electrophoresis to visualize the characteristic ladder of PCR products.[1] The intensity of the ladder provides a relative measure of telomerase activity. Quantitative TRAP (qTRAP) is a real-time PCR-based method that provides a more precise quantification of telomerase activity.[10][11] qTRAP is often preferred for its higher throughput, reduced risk of contamination, and broader dynamic range.[10]

Troubleshooting Guide

Issue 1: Low or No TRAP Signal

Q: I am not seeing the expected laddering on my gel, or my qTRAP signal is very low, even with my positive control. What could be the problem?

A: Low or absent signal is a common issue and can stem from several sources. Here’s a step-by-step guide to troubleshoot this problem:

  • Check Cell Lysate Quality:

    • Cell Number: Ensure you are starting with a sufficient number of cells. A common protocol suggests using around 100,000 cells to prepare the lysate.[2]

    • Lysis Buffer: Use a lysis buffer appropriate for preserving telomerase activity, such as one containing CHAPS or NP-40.[2][12]

    • Lysate Preparation: Prepare the lysate on ice and minimize freeze-thaw cycles to prevent enzyme degradation.[2]

  • Verify Telomerase Extension Step:

    • Incubation Time and Temperature: The initial extension step where telomerase adds repeats is critical. A typical incubation is 20-30 minutes at 25-30°C.[2] Ensure your thermocycler is accurately maintaining this temperature.

    • RNase Contamination: Telomerase is a ribonucleoprotein; its RNA component is essential for activity.[4][13] Ensure your workspace and reagents are free from RNase contamination.

  • Optimize PCR Amplification:

    • Primer Concentration: Titrate the concentration of your forward (TS) and reverse primers to find the optimal ratio.

    • Annealing Temperature: The annealing temperature for the PCR cycles may need optimization. A temperature gradient PCR can help identify the ideal temperature for your specific primers and template.

    • Number of Cycles: For very low telomerase activity, you may need to increase the number of PCR cycles. However, be cautious of amplifying non-specific products.

Issue 2: False Negatives or PCR Inhibition

Q: My internal PCR control is not amplifying, or its amplification is weak. Does this mean my experiment failed?

A: Weak or absent amplification of the internal control is a strong indicator of PCR inhibition, not necessarily a lack of telomerase activity.[9][14]

  • Identify Potential Inhibitors:

    • Sample-Derived Inhibitors: Components from the cell lysate, such as heme from blood cells, heparin, or excessive salts, can inhibit PCR.[14]

    • Reagent Contamination: Contaminants in your water, dNTPs, or buffer can also inhibit the reaction.

  • Solutions for PCR Inhibition:

    • Dilute the Lysate: Diluting the cell extract can often reduce the concentration of inhibitors to a level that no longer affects the PCR reaction.

    • Optimize Protein Concentration: Ensure the protein concentration in your final reaction is not too high.

    • Purify the Extract: If dilution is not sufficient, consider a purification step for your lysate, such as a phenol-chloroform extraction, to remove inhibitors.

Issue 3: Non-Specific Amplification or Primer-Dimers

Q: I see a smear on my gel or multiple non-specific bands. How can I improve the specificity of my TRAP assay?

A: Non-specific amplification can obscure your results and make quantification difficult.

  • Optimize PCR Conditions:

    • Increase Annealing Temperature: A higher annealing temperature can increase the stringency of primer binding and reduce non-specific amplification.

    • "Hot Start" PCR: Using a "hot start" Taq polymerase can prevent non-specific amplification that occurs at lower temperatures during reaction setup.[15]

  • Primer Design:

    • Ensure your primers are well-designed and free of secondary structures or self-complementarity that could lead to primer-dimer formation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated when optimizing a TRAP assay for low concentrations of this compound.

Table 1: Effect of this compound Concentration on Relative Telomerase Activity (RTA)

This compound Conc. (nM)Relative Telomerase Activity (RTA) ± SDFold Change vs. Control
0 (Control)1.00 ± 0.151.0
11.85 ± 0.211.85
103.20 ± 0.353.2
1005.60 ± 0.485.6
10005.75 ± 0.515.75

Table 2: Troubleshooting PCR Inhibition by Lysate Dilution

Lysate DilutionInternal Control CqTelomerase Signal CqInterpretation
1:1032.538.2Potential Inhibition
1:5028.134.5Improved Amplification
1:10027.935.8Optimal Dilution
1:50028.238.9Signal Diluted Out

Experimental Protocols

Detailed Protocol for Quantitative TRAP (qTRAP) Assay

This protocol is a synthesized example for guidance. Researchers should optimize conditions for their specific cell lines and experimental setup.

  • Cell Lysate Preparation:

    • Harvest 1 x 10^5 to 1 x 10^6 cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 20-200 µL of ice-cold CHAPS or NP-40 lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the telomerase extract. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Telomerase Extension Reaction:

    • Prepare a master mix containing:

      • 10X TRAP Buffer

      • TS Primer (forward primer)

      • dNTPs

      • RNase-free water

    • Add 1-2 µg of cell lysate to the master mix.

    • Incubate at 25°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

    • Inactivate the telomerase by heating at 95°C for 5 minutes.

  • Real-Time PCR Amplification:

    • Prepare a PCR master mix containing:

      • SYBR Green or other fluorescent dye/probe

      • ACX Primer (reverse primer)

      • Taq Polymerase

      • RNase-free water

    • Add the product from the telomerase extension reaction to the PCR master mix.

    • Perform real-time PCR with the following cycling conditions (example):

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles:

        • 95°C for 15 seconds

        • 60°C for 60 seconds

    • Include a melt curve analysis at the end to check for product specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each sample.

    • Calculate the relative telomerase activity (RTA) by comparing the Cq values of treated samples to untreated controls, often using a standard curve generated from a known positive control.

Visualizations

TRAP_Assay_Workflow cluster_prep Sample Preparation cluster_trap TRAP Reaction cluster_pcr Quantification cell_harvest Cell Harvest lysis Cell Lysis cell_harvest->lysis centrifugation Centrifugation lysis->centrifugation extract Protein Extract centrifugation->extract extension Telomerase Extension (25-30°C) extract->extension inactivation Heat Inactivation (95°C) extension->inactivation qpcr qPCR Amplification inactivation->qpcr analysis Data Analysis qpcr->analysis

Caption: Experimental workflow for the TRAP assay.

Telomerase_Signaling epitalon This compound htert_gene hTERT Gene (Transcription) epitalon->htert_gene Activates growth_factors Growth Factors (e.g., EGF) ras_pathway Ras/Raf/MEK/ERK Pathway growth_factors->ras_pathway ras_pathway->htert_gene Upregulates akt AKT htert_protein hTERT Protein akt->htert_protein Activates (Post-translational) htert_gene->htert_protein telomerase_assembly Telomerase RNP Assembly (with hTR) htert_protein->telomerase_assembly telomerase_activity Active Telomerase telomerase_assembly->telomerase_activity p53 p53 p53->htert_gene Inhibits

Caption: Simplified telomerase regulation pathway.

Troubleshooting_Logic start Low or No TRAP Signal? check_pos_ctrl Positive Control OK? start->check_pos_ctrl check_int_ctrl Internal Control OK? check_pos_ctrl->check_int_ctrl Yes lysate_issue Troubleshoot Lysate Prep - Cell number - RNase contamination - Enzyme activity check_pos_ctrl->lysate_issue No pcr_issue Optimize PCR Conditions - Annealing temp - Cycle number - Primer concentration check_int_ctrl->pcr_issue No low_activity True Low/No Activity - Increase lysate amount - Check cell passage number check_int_ctrl->low_activity Yes inhibition_issue PCR Inhibition Likely - Dilute lysate - Purify extract pcr_issue->inhibition_issue

Caption: Troubleshooting decision tree for TRAP assays.

References

Epitalon Acetate Research: A Technical Support Guide to Controlling Circadian Rhythm Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studies involving Epitalon (B13367) acetate (B1210297), with a specific focus on mitigating interference from and measuring effects on the circadian rhythm.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Epitalon acetate experiments related to circadian biology.

Question/Issue Possible Cause(s) Recommended Solution(s)
High variability in melatonin (B1676174) levels between subjects in the same treatment group. 1. Inconsistent timing of sample collection relative to the light-dark cycle. 2. Individual differences in baseline circadian rhythms (chronotypes). 3. Exposure to light at night during sample collection. 4. Non-fasting state of subjects, as food intake can influence hormonal rhythms.1. Strictly adhere to a sample collection schedule synchronized with the light-dark cycle (e.g., collect samples at the same Zeitgeber times). 2. Pre-screen subjects to determine their chronotype and ensure balanced distribution across experimental groups. 3. Conduct sample collection under dim red light (<10 lux) to prevent acute suppression of melatonin. 4. Ensure subjects are in a fasted state for several hours before "lights off" and during the dark phase sampling period.
This compound administration does not appear to alter clock gene expression as expected. 1. Inappropriate timing of administration. The effect of Epitalon on clock genes may be phase-dependent. 2. Insufficient dosage to elicit a response. 3. Degradation of the peptide due to improper storage or handling.[1] 4. Low cell permeability of the peptide in in vitro models.1. Administer this compound at different phases of the circadian cycle (e.g., beginning of the light phase, beginning of the dark phase) to determine the optimal time for intervention. 2. Perform a dose-response study to identify the effective concentration range. 3. Store lyophilized Epitalon at -20°C and reconstituted solutions at 2-8°C for no more than 20 days.[1] Avoid repeated freeze-thaw cycles.[1][2] 4. For cell culture experiments, consider using cell-penetrating peptide conjugation strategies to enhance uptake.
Inconsistent telomerase activity results following Epitalon treatment. 1. Cell cycle asynchrony. Telomerase activity is cell cycle-dependent. 2. Low endogenous telomerase activity in the chosen cell line. 3. Suboptimal peptide concentration.1. Synchronize cell cultures before treatment to ensure a homogenous population in the same cell cycle phase. 2. Use a cell line known to have detectable telomerase activity or consider overexpressing hTERT as a positive control. The Telomeric Repeat Amplification Protocol (TRAP) assay is a sensitive method for detection.[3] 3. Titrate this compound concentrations to find the optimal level for telomerase activation in your specific cell model.
Difficulty in dissolving lyophilized this compound. 1. Use of an inappropriate solvent. 2. Peptide aggregation.1. Reconstitute lyophilized this compound in sterile, distilled water or a suitable buffer like PBS. For organic stock solutions, DMSO or dimethylformamide can be used, but ensure the final concentration in the assay is minimal to avoid solvent effects.[4] 2. Gentle vortexing or sonication can aid in dissolving the peptide.
Observed changes in animal behavior (e.g., activity levels) unrelated to the intended experimental endpoints. 1. The timing of injections and handling may be causing stress and disrupting the animals' natural rhythms. 2. The vehicle solution may have unintended physiological effects.1. Acclimatize animals to the injection procedure and handle them at the same time each day, preferably during their active phase, to minimize stress-induced disruptions. 2. Run a vehicle-only control group to account for any effects of the injection solution itself.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: In Vivo Assessment of this compound's Effect on Melatonin and Cortisol Rhythms in Rodents

Objective: To determine the impact of this compound administration on the circadian profiles of plasma melatonin and corticosterone (B1669441).

Methodology:

  • Animal Housing and Entrainment:

    • House animals (e.g., male Wistar rats, 8-10 weeks old) in a light-controlled environment with a 12:12 light-dark cycle (lights on at Zeitgeber Time 0, ZT0; lights off at ZT12) for at least two weeks prior to the experiment to ensure proper entrainment.

    • Provide food and water ad libitum.

  • This compound Preparation and Administration:

    • Reconstitute lyophilized this compound in sterile saline to the desired concentration (e.g., 1 mg/mL).

    • Administer this compound (e.g., 10 µ g/100g body weight) or vehicle (saline) via subcutaneous injection once daily for a period of 10-20 days.[5] The timing of injection should be consistent (e.g., at ZT2).

  • Sample Collection:

    • On the final day of treatment, collect blood samples at 4-hour intervals over a 24-hour period (i.e., at ZT0, ZT4, ZT8, ZT12, ZT16, ZT20).

    • During the dark phase (ZT12-ZT24), perform all procedures under dim red light to avoid suppressing melatonin production.

    • Collect blood via a cannulated vessel or tail-nick into EDTA-coated tubes.

    • Immediately centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Hormone Analysis:

    • Measure melatonin and corticosterone concentrations in plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the mean hormone concentrations at each time point for both the Epitalon-treated and vehicle-control groups.

    • Analyze the data using a two-way ANOVA with time and treatment as factors to determine significant differences in the circadian profiles.

Protocol 2: In Vitro Analysis of Clock Gene Expression in Response to this compound

Objective: To investigate the effect of this compound on the expression of core clock genes (e.g., Bmal1, Per2, Cry1) in cultured cells.

Methodology:

  • Cell Culture and Synchronization:

    • Culture a suitable cell line (e.g., mouse embryonic fibroblasts, U2OS cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To synchronize the cellular clocks, treat confluent cell cultures with a high concentration of dexamethasone (B1670325) (e.g., 100 nM) for 2 hours.

    • After 2 hours, replace the medium with fresh, serum-free medium. This time point is considered circadian time 0 (CT0).

  • This compound Treatment:

    • At a specific circadian time (e.g., CT4), treat the synchronized cells with this compound at various concentrations (e.g., 10, 50, 100 ng/mL) or vehicle (cell culture medium).

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells at 4-hour intervals for 48 hours post-synchronization.

    • Extract total RNA from the cell pellets using a commercial RNA isolation kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the target clock genes (Bmal1, Per2, Cry1) and a housekeeping gene (e.g., Gapdh) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

  • Data Analysis:

    • Plot the relative mRNA expression levels for each gene over the 48-hour time course for all treatment conditions.

    • Analyze the data for significant rhythmic patterns and differences in amplitude and phase between treatment groups using appropriate statistical software (e.g., CircWave).

Quantitative Data Summary

The following tables summarize quantitative data from studies on Epitalon's effects.

Table 1: Effect of Epitalon on Melatonin Production and Clock Gene Expression in Humans [6]

ParameterPlacebo Group (Fold Change)Epitalon Group (Fold Change)p-value
6-sulfatoxymelatonin (urine) 1.01.6< 0.05
Cry2 expression (leukocytes) 1.02.0< 0.05
Csnk1e expression (blood cells) 1.00.48< 0.05
Clock expression (leukocytes) 1.00.56Not specified

Table 2: Effect of Epitalon on Melatonin and Cortisol in Senescent Monkeys [7][8]

HormoneAge GroupControl (Placebo)Epitalon-Treated% Change
Melatonin (evening) Old (20-26 years)Lower than youngSignificantly Increased-
Cortisol (circadian rhythm) Old (20-26 years)DisturbedNormalized-

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes Epitalon [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pineal_Gland [label="Pineal Gland", fillcolor="#FBBC05"]; AANAT_pCREB [label="AANAT & pCREB\n(Key Melatonin Synthesis Enzymes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Melatonin [label="Melatonin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SCN [label="Suprachiasmatic Nucleus (SCN)\n'Master Clock'", fillcolor="#FBBC05"]; Clock_Genes [label="Clock Genes\n(e.g., Cry2, Csnk1e)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Circadian_Rhythm [label="Circadian Rhythm\nNormalization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Telomerase [label="Telomerase (hTERT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Telomeres [label="Telomere Lengthening", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Epitalon -> Pineal_Gland [label="Stimulates"]; Pineal_Gland -> AANAT_pCREB [label="Activates"]; AANAT_pCREB -> Melatonin [label="Synthesizes"]; Melatonin -> SCN [label="Regulates"]; Epitalon -> Clock_Genes [label="Modulates Expression"]; SCN -> Clock_Genes [label="Controls"]; Clock_Genes -> Circadian_Rhythm [label="Drives"]; Epitalon -> Telomerase [label="Activates"]; Telomerase -> Telomeres [label="Maintains"]; } } Caption: Signaling pathway of this compound's influence on circadian rhythm and telomerase.

// Nodes start [label="Start: Animal/Cell Model Selection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; entrainment [label="Entrainment/Synchronization\n(e.g., 12:12 light-dark cycle or dexamethasone)"]; treatment [label="Treatment Groups:\n1. Vehicle Control\n2. This compound (Dose-Response)"]; sampling [label="Time-Course Sample Collection\n(e.g., every 4 hours over 24-48h)"]; analysis [label="Endpoint Analysis:\n- Melatonin/Cortisol (ELISA)\n- Clock Gene Expression (qPCR)\n- Telomerase Activity (TRAP Assay)"]; data_processing [label="Data Processing & Statistical Analysis\n(e.g., ANOVA, Cosinor analysis)"]; results [label="Results & Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> entrainment; entrainment -> treatment; treatment -> sampling; sampling -> analysis; analysis -> data_processing; data_processing -> results; } } Caption: General experimental workflow for studying this compound and circadian rhythm.

// Nodes start [label="Unexpected Experimental Outcome", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_protocol [label="Review Experimental Protocol for Deviations"]; check_reagents [label="Verify Reagent Stability & Concentration\n(e.g., Epitalon, primers, antibodies)"]; check_timing [label="Confirm Timing of Interventions & Sampling"]; check_environment [label="Assess Environmental Controls\n(Light, Temperature, Handling)"]; data_analysis [label="Re-evaluate Data Analysis Methods"]; refine_protocol [label="Refine Protocol & Repeat Experiment", shape=ellipse, fillcolor="#FBBC05"];

// Edges start -> check_protocol; start -> check_reagents; start -> check_timing; start -> check_environment; start -> data_analysis; check_protocol -> refine_protocol; check_reagents -> refine_protocol; check_timing -> refine_protocol; check_environment -> refine_protocol; data_analysis -> refine_protocol; } } Caption: Logical workflow for troubleshooting unexpected results in Epitalon studies.

References

Addressing conflicting results between in vitro and in vivo Epitalon acetate studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epitalon acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address conflicting results between in vitro and in vivo studies of this synthetic tetrapeptide.

Frequently Asked Questions (FAQs)

Q1: What is Epitalon acetate and what is its primary proposed mechanism of action?

This compound (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that mimics the naturally occurring peptide Epithalamin, found in the pineal gland.[1][2][3] Its primary proposed mechanism of action is the activation of the enzyme telomerase, which leads to the elongation of telomeres, the protective caps (B75204) at the ends of chromosomes.[4][5][6][7][8] Telomere shortening is a hallmark of cellular aging, and by counteracting this process, Epitalon is suggested to have anti-aging properties.[7]

Q2: What are the other reported biological effects of this compound?

Beyond telomerase activation, studies have suggested that this compound exerts a range of other biological effects, including:

  • Antioxidant activity: It has been shown to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase, reducing oxidative stress.[1][5][7]

  • Regulation of the pineal gland and melatonin (B1676174) secretion: Epitalon is believed to influence the pineal gland, which is involved in regulating circadian rhythms through melatonin production.[1][2][7]

  • Immune modulation: It may restore and rebalance (B12800153) T-cell ratios and upregulate interleukin-2 (B1167480) (IL-2) in aged tissues.[5][9]

  • Epigenetic remodeling: Epitalon may bind to histone proteins, making DNA more accessible for transcription and repair.[5]

Q3: Why do I see conflicting results between my in vitro and in vivo experiments with this compound?

Discrepancies between in vitro and in vivo results are common in peptide research and can arise from several factors:

  • In vivo metabolism and clearance: Peptides can be rapidly degraded by proteases in the bloodstream and cleared by the kidneys, leading to a shorter half-life and lower bioavailability in vivo compared to the stable environment of cell culture.[10][11]

  • Bioavailability and tissue distribution: The route of administration and the physicochemical properties of the peptide affect its distribution to target tissues. Poor membrane permeability can limit its access to intracellular targets in vivo.[11]

  • Complex biological systems: In vivo environments involve complex interactions between different cell types, tissues, and organ systems, including the neuroendocrine and immune systems, which can modulate the effects of a peptide in ways not observed in isolated cell cultures.

  • Formulation and stability: The formulation of the peptide for in vivo administration can impact its stability, solubility, and aggregation, potentially leading to inconsistent results.[10][11]

Troubleshooting Guides

Issue 1: Discrepancy in Telomerase Activation and Telomere Elongation

Question: My in vitro studies in human fibroblast cell lines show significant telomerase activation and telomere elongation with this compound treatment, but the effects in my animal models are less pronounced or more variable. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Cell-Type Specific Effects: Epitalon's effect on telomerase can differ between normal and cancer cells, and even among different normal cell types.[4] In vitro, Epitalon has been shown to upregulate hTERT expression and telomerase activity in normal human cells, while in some cancer cell lines, telomere lengthening may occur through the Alternative Lengthening of Telomeres (ALT) pathway.[4][12]

    • Recommendation: Characterize the telomerase and ALT activity in your specific in vitro and in vivo models.

  • Peptide Stability and Bioavailability: The peptide may be rapidly degraded or cleared in vivo.

    • Recommendation: Conduct pharmacokinetic studies to determine the half-life of Epitalon in your animal model.[11] Consider using different routes of administration or formulation strategies to improve stability.[10]

  • Dosing and Treatment Regimen: The dose and frequency of administration may not be optimal for the in vivo model.

    • Recommendation: Perform a dose-response study to determine the optimal dose for observing the desired effect. Published protocols often use cyclical dosing (e.g., daily injections for a short period, repeated monthly).[13][14]

Quantitative Data Summary: In Vitro vs. In Vivo Telomere Elongation

Study TypeModelThis compound Concentration/DoseObserved Effect on Telomere LengthReference
In VitroHuman Fetal FibroblastsNot specifiedElongation sufficient to surpass the Hayflick limit[8]
In VitroHuman Somatic CellsNot specifiedAverage elongation of 33.3%[15]
In VitroNormal Human Fibroblasts (IBR.3) & Epithelial Cells (HMEC)0.5 and 1 µg/mlDose-dependent telomere length extension[4]
In VivoHuman Leukocytes (from patients 60-80 years old)Not specifiedSignificant increase in telomere length[8]
In VivoFemale Swiss-derived SHR mice1.0 µ g/mouse , 5 consecutive days monthlyNo significant change in mean lifespan, but increased maximum lifespan by 12.3% and decreased chromosome aberrations.[13]
Issue 2: Inconsistent Effects on Melatonin Secretion

Question: My in vivo studies in aged animals show that this compound restores melatonin secretion patterns. However, my in vitro experiments using pinealocyte cultures do not show a direct effect on melatonin release. Why is there a discrepancy?

Possible Causes and Troubleshooting Steps:

  • Indirect Systemic Regulation: In vivo, Epitalon may not directly stimulate melatonin synthesis in pinealocytes but rather act on upstream regulatory pathways within the neuroendocrine system that, in turn, influence pineal gland function.[5][9] The restoration of circadian rhythms observed in vivo could be a result of these broader systemic effects.[7]

  • Tissue-Specific Effects and Cellular Aging: Some research suggests that Epitalon may have a protective and restorative effect on the pineal gland tissue itself, which could be a long-term effect not readily observed in short-term in vitro cultures.[5][9]

  • In Vitro Model Limitations: Standard pinealocyte cultures may lack the complex inputs from the suprachiasmatic nucleus and other regulatory signals present in vivo.

Quantitative Data Summary: Effects on Melatonin Secretion

Study TypeModelThis compound DoseObserved Effect on MelatoninReference
In VitroRat Pineal Gland CulturesNot specifiedNo direct influence on melatonin secretion[16]
In VivoAged Rhesus MonkeysNot specifiedStimulated melatonin production and restored youthful secretion patterns[5]
In VivoHumansNot specifiedRestored melatonin secretion by the pineal gland in aged individuals[8]

Experimental Protocols

Protocol 1: Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

This protocol is used to qualitatively and semi-quantitatively measure telomerase activity in cell or tissue extracts.

Materials:

  • Cell or tissue lysate

  • TRAP buffer (containing dNTPs, Taq polymerase, and a TS primer)

  • CX reverse primer

  • SYBR Green or similar DNA-binding dye for real-time PCR

  • Real-time PCR instrument

Procedure:

  • Lysate Preparation: Prepare a cell or tissue extract using a suitable lysis buffer (e.g., CHAPS lysis buffer). Quantify the protein concentration of the lysate.

  • Telomerase Extension: In a PCR tube, mix the cell lysate with the TRAP buffer containing the TS primer. Incubate at room temperature to allow telomerase in the lysate to add telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification: Add the CX reverse primer and Taq polymerase. Perform PCR to amplify the extended products. A typical PCR program includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Detection: The amplified products can be visualized by gel electrophoresis or quantified using real-time PCR with a DNA-binding dye. The amount of amplified product is proportional to the telomerase activity in the lysate.

Protocol 2: In Vivo Administration of this compound in a Murine Model

This protocol provides a general guideline for subcutaneous administration.

Materials:

  • Lyophilized this compound

  • Sterile saline for injection

  • Sterile insulin (B600854) syringes

Procedure:

  • Reconstitution: Reconstitute the lyophilized this compound with sterile saline to the desired stock concentration. Gently swirl to dissolve; do not shake vigorously.[17]

  • Animal Handling: Acclimatize the animals to handling and injection procedures to minimize stress.

  • Dosing: Based on the experimental design, calculate the volume of the Epitalon solution to be injected to achieve the target dose (e.g., 1.0 µ g/mouse ).

  • Administration: Administer the solution via subcutaneous injection in the scruff of the neck.

  • Treatment Schedule: Follow the planned treatment schedule. A common regimen is daily injections for 5 consecutive days, repeated on a monthly basis.[13]

  • Monitoring: Monitor the animals for any adverse effects and for the experimental endpoints.

Mandatory Visualizations

Signaling_Pathway_of_Epitalon_on_Telomerase_Activity Epitalon This compound Pineal_Gland Pineal Gland Regulation Epitalon->Pineal_Gland Influences hTERT hTERT Gene Expression (Telomerase Catalytic Subunit) Epitalon->hTERT Upregulates Telomerase Telomerase Enzyme Activity hTERT->Telomerase Leads to Increased Telomeres Telomere Elongation Telomerase->Telomeres Adds repeats to Cellular_Senescence Inhibition of Cellular Senescence Telomeres->Cellular_Senescence

Caption: Proposed signaling pathway of this compound on telomerase activity.

Experimental_Workflow_for_In_Vitro_vs_In_Vivo_Comparison cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm Cell_Culture Cell Culture (e.g., Human Fibroblasts) Epitalon_Treatment_Vitro This compound Treatment Cell_Culture->Epitalon_Treatment_Vitro TRAP_Assay Telomerase Activity Assay (TRAP) Epitalon_Treatment_Vitro->TRAP_Assay Telomere_Length_Analysis_Vitro Telomere Length Analysis (e.g., qPCR, Southern Blot) Epitalon_Treatment_Vitro->Telomere_Length_Analysis_Vitro Comparison Comparison of Results Telomere_Length_Analysis_Vitro->Comparison Animal_Model Animal Model (e.g., Aged Mice) Epitalon_Treatment_Vivo This compound Administration Animal_Model->Epitalon_Treatment_Vivo Tissue_Harvesting Tissue/Blood Collection Epitalon_Treatment_Vivo->Tissue_Harvesting Telomere_Length_Analysis_Vivo Telomere Length Analysis Tissue_Harvesting->Telomere_Length_Analysis_Vivo Telomere_Length_Analysis_Vivo->Comparison

Caption: Workflow for comparing this compound effects in vitro and in vivo.

Troubleshooting_Logic_for_Conflicting_Results Start Conflicting In Vitro and In Vivo Results Check_Peptide Verify Peptide Integrity and Formulation Start->Check_Peptide Check_InVitro Review In Vitro Model (Cell type, passage number) Start->Check_InVitro Check_InVivo Review In Vivo Model (Species, age, route of administration) Start->Check_InVivo Resolution Resolution of Discrepancy Check_Peptide->Resolution Check_InVitro->Resolution Check_PK Assess Pharmacokinetics (Half-life, bioavailability) Check_InVivo->Check_PK Optimize_Dose Optimize Dosing Regimen Check_PK->Optimize_Dose Optimize_Dose->Resolution

Caption: Troubleshooting workflow for addressing conflicting study results.

References

Optimizing fixation and permeabilization for immunofluorescence staining of Epitalon-treated cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fixation and permeabilization for immunofluorescence (IF) staining of cells treated with Epitalon.

Frequently Asked Questions (FAQs)

Q1: What is Epitalon and how does it affect cells?

Epitalon (also known as Epithalon or AEDG) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) that is believed to mimic the effects of the natural pineal peptide, Epithalamin.[1][2] Its primary mechanism of action is the activation of telomerase, an enzyme that adds telomeric repeats to the ends of chromosomes, thereby potentially extending the replicative lifespan of cells.[2][3][4] Epitalon has also been shown to modulate gene expression, including upregulating the expression of neuronal differentiation markers such as Nestin, GAP43, β-tubulin III, and Doublecortin in human gingival mesenchymal stem cells.[5] Additionally, it may influence circadian rhythms and exhibit antioxidant properties.[6]

Q2: Why is optimizing fixation and permeabilization critical for immunofluorescence of Epitalon-treated cells?

Proper fixation and permeabilization are crucial for preserving cellular morphology and allowing antibodies to access their intracellular targets. Epitalon, as a small peptide, can be challenging to retain within the cell during the harsh steps of fixation and permeabilization.[7] Furthermore, its effects on gene expression and potentially the cytoskeleton could alter the cellular architecture, requiring adjustments to standard protocols to ensure accurate and reproducible staining.

Q3: What are the primary challenges when performing immunofluorescence on Epitalon-treated cells?

The main challenges include:

  • Loss of the peptide: Epitalon itself, being a small molecule, can be washed out during fixation and permeabilization steps.

  • Altered protein expression: Epitalon can upregulate or downregulate the expression of various proteins, which may affect antibody signal intensity.[1][5]

  • Potential morphological changes: While not extensively documented, changes in gene expression could lead to subtle alterations in cell shape, adhesion, or cytoskeletal organization, impacting the staining pattern.

Q4: Which fixation method is recommended for Epitalon-treated cells?

The optimal fixation method depends on the target antigen.

  • For preserving the localization of Epitalon itself (if a specific antibody is available): Milder fixation with paraformaldehyde (PFA) followed by gentle permeabilization with a saponin-based buffer is recommended to minimize its extraction.[7]

  • For visualizing intracellular protein targets affected by Epitalon: A crosslinking fixative like 4% PFA is a good starting point as it preserves cellular structure well.[8] However, for some epitopes, methanol (B129727) or acetone (B3395972) fixation might be necessary.[8] It is crucial to test different fixation methods to determine the best one for your specific antibody and target.

Q5: How can I minimize the loss of signal during permeabilization?

To minimize signal loss, especially of small molecules like Epitalon or delicate antigens:

  • Use a milder detergent like saponin (B1150181) or digitonin (B1670571) instead of Triton X-100.[7]

  • Optimize the detergent concentration and incubation time. Start with a low concentration (e.g., 0.05% saponin) and a short incubation time.[7]

  • Consider a pre-fixation extraction with a low concentration of detergent to remove some cytoplasmic components before fixation, which can sometimes improve antibody access without completely disrupting the cellular structure.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Weak or No Signal Inadequate Fixation: The fixative may be masking the epitope of the target protein.Try a different fixative (e.g., methanol instead of PFA). Optimize fixation time; over-fixation can mask epitopes.[9][10]
Ineffective Permeabilization: The antibody cannot access the intracellular target.Increase the concentration or incubation time of the permeabilization agent. If using a mild detergent like saponin, consider trying Triton X-100 for nuclear or cytoskeletal targets.[11]
Loss of Target Antigen: The fixation or permeabilization protocol is too harsh, leading to the extraction of the target protein or Epitalon itself.Use a milder fixation method (e.g., lower PFA concentration). Switch to a gentler permeabilization agent like saponin or digitonin.[7] Reduce the duration and temperature of incubation steps.
Low Protein Expression: Epitalon treatment may have downregulated the target protein.Confirm protein expression levels by Western blot. If expression is low, consider using a signal amplification system in your IF protocol.
High Background Staining Non-specific Antibody Binding: The primary or secondary antibody is binding to cellular components other than the target antigen.Increase the concentration and duration of the blocking step. Use a blocking buffer containing serum from the same species as the secondary antibody.[10][12] Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Autofluorescence: The cells themselves are fluorescent, obscuring the specific signal.Use a different fixative, as some can induce autofluorescence. Treat the cells with a quenching agent like sodium borohydride (B1222165) after fixation.[9]
Over-fixation: Excessive cross-linking can lead to non-specific antibody trapping.Reduce the fixation time or the concentration of the fixative.[13]
Altered Cellular Morphology Harsh Permeabilization: The detergent is disrupting cellular structures.Decrease the concentration of the permeabilizing agent or switch to a milder one.[14]
Epitalon-induced Changes: The treatment itself may be altering cell shape or adhesion.Carefully document any morphological changes compared to untreated control cells. Ensure that fixation is performed gently to preserve the native cell shape.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of Epitalon on various cellular parameters.

Table 1: Effect of Epitalon on Telomerase Activity and hTERT Expression

Cell LineTreatmentTelomerase Activity (% of Control)hTERT mRNA Expression (Fold Change)Reference
21NT (Breast Cancer)1 µg/ml Epitalon (4 days)No significant increase~12[3][15]
BT474 (Breast Cancer)0.5 µg/ml Epitalon (4 days)No significant increase~5[3][15]
IBR.3 (Normal Fibroblast)1 µg/ml Epitalon (3 weeks)Significant increaseIncreased[2][3]
HMEC (Normal Epithelial)1 µg/ml Epitalon (3 weeks)Significant increaseIncreased[2][3]

Table 2: Effect of Epitalon on Neuronal Differentiation Marker Expression in hGMSCs

GeneTreatmentmRNA Expression (Fold Change vs. Untreated)Reference
NestinAEDG peptide (1 week)1.7[5]
GAP43AEDG peptide (1 week)1.6[5]
β-tubulin IIIAEDG peptide (1 week)1.8[5]
DoublecortinAEDG peptide (1 week)1.7[5]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Intracellular Proteins in Epitalon-Treated Cells

This protocol provides a starting point for visualizing proteins whose expression may be altered by Epitalon treatment.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

  • Primary Antibody (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish. Treat with the desired concentration of Epitalon for the appropriate duration. Include an untreated control.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA and incubate for 15-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filters.

Protocol 2: Optimization of Fixation and Permeabilization for a Novel Antibody in Epitalon-Treated Cells

This protocol is designed to determine the best fixation and permeabilization conditions for a new antibody target in the context of Epitalon treatment.

Procedure:

  • Prepare multiple sets of Epitalon-treated and untreated cells grown on coverslips.

  • Test different fixation methods:

    • Set 1: 4% PFA for 15 minutes at room temperature.

    • Set 2: Ice-cold methanol for 10 minutes at -20°C.

    • Set 3: Ice-cold acetone for 10 minutes at -20°C.

  • Test different permeabilization methods (for PFA-fixed cells):

    • Sub-set 1a: 0.1% Triton X-100 for 10 minutes.

    • Sub-set 1b: 0.5% Triton X-100 for 10 minutes.

    • Sub-set 1c: 0.1% Saponin for 15 minutes.

  • Proceed with blocking, primary and secondary antibody staining, and imaging as described in Protocol 1 for all sets and sub-sets.

  • Compare the results to determine the combination of fixation and permeabilization that provides the strongest specific signal with the lowest background.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization Optimization cluster_staining Immunostaining cluster_analysis Analysis start Seed cells on coverslips treat Treat with Epitalon (include untreated control) start->treat fix Fixation (e.g., PFA, Methanol) treat->fix perm Permeabilization (e.g., Triton X-100, Saponin) fix->perm block Blocking perm->block primary Primary Antibody block->primary secondary Secondary Antibody primary->secondary image Fluorescence Microscopy secondary->image analyze Image Analysis & Comparison image->analyze

Caption: Experimental workflow for optimizing immunofluorescence staining.

signaling_pathway cluster_cell Epitalon Epitalon CellMembrane Cell Membrane Nucleus Nucleus hTERT hTERT Gene Expression Nucleus->hTERT Upregulation GeneX Other Gene Expression (e.g., neuronal markers) Nucleus->GeneX Modulation Telomerase Telomerase Activity hTERT->Telomerase Telomeres Telomere Lengthening Telomerase->Telomeres troubleshooting_workflow cluster_no_signal Troubleshooting Weak/No Signal cluster_high_bg Troubleshooting High Background decision decision solution solution start Start IF Staining problem Problem with Staining? start->problem no_signal Weak/No Signal problem->no_signal Yes high_bg High Background problem->high_bg Yes good_signal Good Signal problem->good_signal No check_fix Check Fixation no_signal->check_fix check_perm Check Permeabilization no_signal->check_perm check_ab Check Antibodies no_signal->check_ab check_block Check Blocking high_bg->check_block check_wash Check Washing high_bg->check_wash check_ab_conc Check Antibody Concentration high_bg->check_ab_conc optimize_fix Optimize Fixation check_fix->optimize_fix optimize_perm Optimize Permeabilization check_perm->optimize_perm titrate_ab Titrate Antibodies check_ab->titrate_ab optimize_block Optimize Blocking check_block->optimize_block increase_wash Increase Washes check_wash->increase_wash reduce_ab_conc Reduce Antibody Conc. check_ab_conc->reduce_ab_conc

References

How to interpret unexpected HPLC or mass spectrometry peaks for Epitalon acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) for interpreting unexpected peaks during High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of Epitalon acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of unexpected peaks in an HPLC chromatogram of Epitalon acetate?

Unexpected peaks in an HPLC analysis of this compound can originate from several sources:

  • Synthesis-Related Impurities: Chemical synthesis of peptides is a stepwise process, and impurities can arise from incomplete reactions or side reactions.[1] These can include truncated (shorter) or deletion sequences, or peptides with remaining protecting groups. These impurities are often structurally similar to Epitalon.[1]

  • Degradation Products: Epitalon, like other peptides, can degrade under certain conditions such as improper storage (temperature, light exposure) or during the analytical process itself (e.g., harsh pH of the mobile phase).[2][3]

  • Reagent and Solvent Artifacts: Impurities in solvents, buffers, or additives (like trifluoroacetic acid) can introduce extraneous peaks. It's also possible for mobile phase components, especially those containing buffers, to support microbial growth if left standing, leading to contamination.[4]

  • System Contamination and Carryover: Residue from previous samples in the injector, column, or detector can appear in subsequent runs.[4][5] This is often observed as a small "ghost" peak at the same retention time as a peak from a previous, more concentrated sample.[4]

Q2: An unexpected peak appears in my mass spectrum. How can I determine if it's an impurity, a degradation product, or an adduct?

Interpreting unexpected mass spectrometry peaks requires a systematic approach:

  • Check for Common Adducts: In electrospray ionization (ESI), it's common for the target molecule (M) to associate with ions from the solvent or buffer.[6] For Epitalon (MW ≈ 390.35 Da), calculate the expected masses for common adducts in positive ion mode, such as [M+H]⁺, [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺.[7][8] The presence of acetate as a counter-ion might also lead to specific adducts.

  • Analyze the Isotopic Pattern: The isotopic distribution of the peak should match the expected pattern for the elemental composition of Epitalon or a suspected derivative.

  • Perform Tandem MS (MS/MS): Fragmenting the unexpected peak and comparing its fragmentation pattern to that of the main Epitalon peak can reveal structural similarities or differences. This is a powerful tool for identifying synthesis-related impurities or degradation products.[9]

  • Consider Degradation Pathways: Common peptide degradation pathways include deamidation (mass increase of ~1 Da) and oxidation (mass increase of ~16 Da per oxygen atom). Check if the mass of the unexpected peak corresponds to such modifications.

  • Review Synthesis Method: If known, review the peptide synthesis method for potential side products. For example, incomplete removal of a protecting group would result in a peak with a mass corresponding to Epitalon plus the mass of that group.

Q3: My this compound sample shows a peak corresponding to the acetate counter-ion. Is this normal?

Yes, it is normal to detect the acetate counter-ion. Epitalon is often synthesized and purified as an acetate salt to improve its stability and solubility.[10] Depending on the chromatographic method, particularly with techniques like mixed-mode chromatography, the acetate ion can be retained and detected as a separate peak.[11] Standard HPLC methods for peptides might show the acetate peak eluting very early, often in the solvent front.

Q4: I see multiple peaks in my mass spectrum with mass differences that don't correspond to common adducts or expected impurities. What could they be?

If you observe a series of peaks with regular mass differences, it could indicate polymeric contamination, such as polyethylene (B3416737) glycol (PEG) or polysiloxanes, which are common contaminants in labs.[12][13] Another possibility is the presence of non-covalent dimers or trimers of Epitalon, especially at high concentrations. If using ion trap mass spectrometry, some molecules can be "fragile" and fragment during the isolation step, leading to unexpected ions.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected peaks in your analysis.

G cluster_0 Phase 1: Initial Observation & Basic Checks cluster_1 Phase 2: Mass Spectrometry Analysis cluster_2 Phase 3: Identification of Unknown A Unexpected Peak Observed in HPLC or MS B Is the peak present in a blank run (solvent injection)? A->B C Source is likely system contamination (solvents, vials, tubing) or carryover. B->C Yes D Peak is related to the Epitalon sample. B->D No E Analyze via Mass Spec (if not already done) D->E F Does the m/z correspond to a common adduct of Epitalon? (e.g., [M+Na]⁺) E->F G Peak is likely an adduct. Consider changing mobile phase additives to confirm. F->G Yes H Peak is likely an impurity, degradant, or artifact. F->H No I Perform Tandem MS (MS/MS) on the unknown peak H->I J Does fragmentation pattern resemble Epitalon? I->J K Likely a synthesis-related impurity (e.g., deletion sequence) or a degradant. J->K Yes L Consider other sources: - Unrelated contaminant - Excipient from formulation - Degradation of a different component J->L No

Caption: Troubleshooting workflow for unexpected peaks.

Quantitative Data Summary

The following table summarizes the theoretical monoisotopic masses of Epitalon and some of its common adducts that might be observed in positive ion ESI-MS.

Analyte/AdductChemical FormulaTheoretical m/z (Monoisotopic)Notes
Epitalon (M)C₁₄H₂₂N₄O₉390.1387Molecular weight of the free peptide.[14][15]
Common Adducts
Protonated [M+H]⁺C₁₄H₂₃N₄O₉⁺391.1465Most common ion in positive ESI with acidic mobile phases.
Sodiated [M+Na]⁺C₁₄H₂₂N₄NaO₉⁺413.1284Common adduct due to the ubiquitous presence of sodium salts.[7]
Potassiated [M+K]⁺C₁₄H₂₂KN₄O₉⁺429.0994Less common than sodium but frequently observed.
Ammoniated [M+NH₄]⁺C₁₄H₂₆N₅O₉⁺408.1727Often seen when using ammonium-based buffers (e.g., ammonium (B1175870) acetate or formate).[8]
Potential Modifications
Deamidation (+ H₂O - NH₃)C₁₄H₂₁N₃O₁₀391.1224A common degradation pathway for peptides containing asparagine or glutamine (not in Epitalon).
Oxidation (+O)C₁₄H₂₂N₄O₁₀406.1336Addition of one oxygen atom.
Dimer [2M+H]⁺C₂₈H₄₅N₈O₁₈⁺781.2856Non-covalent dimer, may be observed at high sample concentrations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis

This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrumentation.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[15]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[15]

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: Linear gradient from 95% to 5% B

    • 31-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 214 nm or 220 nm.[15]

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Reconstitute lyophilized this compound in water or Mobile Phase A to a concentration of 1 mg/mL.[9] Further dilute to 0.1 mg/mL with Mobile Phase A for injection.

Mass Spectrometry (MS) Protocol for Identification

This protocol is for confirming the identity of Epitalon and characterizing unknown peaks using LC-MS.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method: Use the HPLC protocol described above, potentially with a lower flow rate (e.g., 0.2-0.4 mL/min) and a smaller column diameter if using a system optimized for MS. Replace TFA with a volatile buffer like 0.1% formic acid if TFA causes ion suppression.

  • MS Parameters:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode.

    • Scan Range: m/z 100 - 1500.

    • Capillary Voltage: 3-4 kV.

    • Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: As per instrument recommendation.

  • Data Acquisition: Acquire full scan data to detect all ions. For targeted analysis and identification, perform tandem MS (MS/MS) on the [M+H]⁺ ion of Epitalon (m/z 391.15) and any unexpected peaks.[9]

Epitalon Signaling Pathways

Epitalon exerts its biological effects through multiple pathways, primarily related to aging and cellular regulation.[16][17] The diagram below illustrates some of the key mechanisms.

G cluster_0 Epitalon's Key Mechanisms cluster_1 Pineal Gland Regulation cluster_2 Cellular Longevity cluster_3 Antioxidant Defense Epitalon Epitalon (Ala-Glu-Asp-Gly) pCREB pCREB Expression Epitalon->pCREB modulates Telomerase Telomerase Gene Expression Epitalon->Telomerase activates Nrf2 Nrf2 Pathway Epitalon->Nrf2 activates AANAT AANAT Enzyme pCREB->AANAT Melatonin Melatonin Synthesis AANAT->Melatonin Circadian Circadian Rhythm Regulation Melatonin->Circadian Telomere Telomere Lengthening Telomerase->Telomere Senescence Reduced Cellular Senescence Telomere->Senescence Antioxidant Antioxidant Enzymes (e.g., SOD, GPx) Nrf2->Antioxidant ROS Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS

Caption: Key signaling pathways influenced by Epitalon.

References

Best practices for long-term storage of lyophilized Epitalon acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of lyophilized Epitalon acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of lyophilized Epitalon acetate?

For long-term storage, lyophilized this compound should be stored at -20°C or colder, with -80°C being optimal for maximum stability.[1][2][3][4][5] When stored under these conditions in a tightly sealed container, the peptide can remain stable for several years.[5][6] For short-term storage of a few weeks, refrigeration at 2-8°C is acceptable.[7]

Q2: How long is lyophilized this compound stable at room temperature?

Lyophilized this compound is stable at room temperature for approximately three weeks, although it is recommended to refrigerate it as soon as possible upon receipt to ensure its longevity.[7][8]

Q3: What is the shelf-life of reconstituted this compound solution?

Once reconstituted, the stability of this compound decreases significantly.[1] When stored at 2-8°C, the solution should be used within 2-7 days.[7] For longer-term storage of the reconstituted peptide, it should be aliquoted into single-use volumes and stored at -18°C or colder to avoid repeated freeze-thaw cycles.[7][9]

Q4: What are the visible signs of this compound degradation?

Visible signs of degradation in a reconstituted solution may include cloudiness, precipitation, or a change in color.[10] However, many forms of degradation, such as oxidation, are not visible.[10] If you observe any changes in the solution's appearance or experience inconsistent experimental results, it is best to discard the vial and use a fresh one.

Q5: What is the best way to prevent contamination of my this compound solution?

To prevent microbial contamination, always use sterile techniques when reconstituting and handling the peptide.[11][12] This includes working in a clean environment, using sterile syringes and needles, and wiping the vial's rubber stopper with an alcohol swab before use.[11][13] Reconstituting with bacteriostatic water, which contains a small amount of benzyl (B1604629) alcohol, can also help prevent bacterial growth.[11] Filtering the reconstituted solution through a 0.2 µm filter is another effective measure.[6][14]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage DurationTemperatureContainerAdditional Notes
Lyophilized Short-term (up to 3 weeks)Room TemperatureTightly sealed vialProtect from light and moisture.[2][7][8]
Mid-term (up to 48 months)-20°CTightly sealed vial with desiccantIdeal for routine long-term storage.[1][5][6][14]
Extended-term (>2 years)-80°CTightly sealed vial with desiccantOptimal for preserving maximum stability.[1][2][3]
Reconstituted Short-term (2-7 days)2-8°CSterile, sealed vialProtect from light.[7]
Long-term (weeks to months)-20°C to -80°CSingle-use aliquots in sterile vialsAvoid repeated freeze-thaw cycles.[1][4][6][7]

Troubleshooting Guides

Issue 1: The lyophilized this compound powder is difficult to weigh accurately.

  • Possible Cause: Lyophilized peptides can be very light and prone to static electricity, making accurate weighing challenging.[10]

  • Recommended Solution:

    • Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption from condensation.[9]

    • Use an anti-static weighing dish or an ionizer to minimize static electricity.[10]

    • Work quickly to minimize the exposure of the hygroscopic powder to atmospheric moisture.[9]

Issue 2: The reconstituted this compound solution is cloudy or contains particulates.

  • Possible Cause 1: Incomplete dissolution.

    • Recommended Solution: Gently swirl or roll the vial to mix.[13] Avoid vigorous shaking, as this can damage the peptide. If particles remain, gentle sonication can help to fully dissolve the peptide.[14][15]

  • Possible Cause 2: The peptide has aggregated.

    • Recommended Solution: Aggregation can sometimes be resolved by adjusting the pH of the solution.[12] However, if aggregation persists, the solution may need to be filtered. Keep in mind that filtration might remove some of the active peptide.[10]

  • Possible Cause 3: Bacterial contamination.

    • Recommended Solution: If contamination is suspected, the solution should be discarded. Always use sterile techniques during reconstitution to prevent this issue.[12][13]

Issue 3: My experimental results are inconsistent.

  • Possible Cause 1: Peptide degradation due to improper storage or handling.

    • Recommended Solution: Review your storage and handling procedures to ensure they align with the best practices outlined in this guide. It may be necessary to use a fresh vial of this compound.[10]

  • Possible Cause 2: Inaccurate peptide concentration.

    • Recommended Solution: Double-check your reconstitution calculations and ensure the peptide was fully dissolved.

  • Possible Cause 3: Repeated freeze-thaw cycles.

    • Recommended Solution: Always aliquot the reconstituted peptide solution into single-use volumes for frozen storage to avoid the damaging effects of repeated freezing and thawing.[4][6]

Experimental Protocols

Protocol: Telomerase Activity Assay in Human Cell Lines

This protocol is adapted from a study investigating the effect of Epitalon on telomerase activity.[16]

1. Cell Culture and Treatment:

  • Culture human fibroblast cells (e.g., IBR.3) or epithelial cells (e.g., HMEC) in the appropriate growth medium.
  • Prepare a stock solution of this compound by dissolving 10 mg in 4 ml of bacteriostatic water to a concentration of 2.5 mg/ml.[16]
  • Treat the cells daily with 1.0 µg/mL of Epitalon for 3 weeks. Include an untreated control group.[16]
  • Refresh the culture media daily for both treated and untreated cells.[16]

2. Protein Extraction:

  • After the 3-week treatment period, harvest the cells.
  • Extract total protein from the cells using a suitable lysis buffer (e.g., 1x CHAPS lysis buffer).[16]
  • Quantify the protein concentration using a standard protein assay (e.g., CB-X protein assay kit).[16]

3. Telomerase Repeat Amplification Protocol (TRAP) Assay:

  • Use a commercially available TRAP assay kit.
  • For each reaction, mix the cell lysate (containing the extracted protein) with the TRAP reaction buffer, dNTPs, TS primer, and ACX primer.[17]
  • Include a telomerase-positive control (e.g., PC3 cell lysate) and a negative control (heat-inactivated PC3 lysate at 95°C for 10 minutes).[17]
  • Incubate the reaction mixture at 25°C for 20 minutes to allow for telomere extension by telomerase.[17]
  • Perform qPCR with cycles of 95°C for 10 minutes, followed by 35 cycles of denaturation, annealing, and extension.[17]

4. Data Analysis:

  • Analyze the qPCR data to determine the level of telomerase activity in the Epitalon-treated cells compared to the untreated controls.

Mandatory Visualizations

Epitalon_Signaling_Pathway Epitalon Epitalon (Ala-Glu-Asp-Gly) Pineal_Gland Pineal Gland Epitalon->Pineal_Gland Modulates Telomerase_Gene Telomerase Gene (hTERT) Epitalon->Telomerase_Gene Upregulates Expression Melatonin_Synthesis Melatonin Synthesis Pineal_Gland->Melatonin_Synthesis Stimulates Telomerase_Enzyme Telomerase Enzyme Telomerase_Gene->Telomerase_Enzyme Leads to Synthesis Telomeres Telomeres Telomerase_Enzyme->Telomeres Lengthens Cellular_Senescence Cellular Senescence Telomeres->Cellular_Senescence Delays Circadian_Rhythm Circadian Rhythm Regulation Melatonin_Synthesis->Circadian_Rhythm Regulates

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_storage Storage & Preparation cluster_experiment Cell-Based Assay cluster_analysis Data Analysis Lyophilized_Epitalon Lyophilized Epitalon (Store at -20°C to -80°C) Reconstitution Reconstitute with Sterile Diluent Lyophilized_Epitalon->Reconstitution Aliquoting Aliquot into Single-Use Volumes Reconstitution->Aliquoting Treatment Treat Cells with Epitalon Solution Aliquoting->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Incubation Incubate for Desired Period Treatment->Incubation Data_Collection Collect Data (e.g., TRAP Assay) Incubation->Data_Collection Analysis Analyze Results vs. Control Data_Collection->Analysis

Caption: Experimental workflow for using this compound.

References

Validation & Comparative

A Comparative Analysis of Epitalon Acetate and Other Telomerase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms

The lengthening of telomeres, protective caps (B75204) at the ends of chromosomes, is a significant area of interest in aging research and drug development. Telomerase, the enzyme responsible for maintaining telomere length, is a key therapeutic target. This guide provides a comparative analysis of the efficacy of Epitalon acetate (B1210297) against other notable telomerase activators, supported by experimental data and detailed methodologies.

Quantitative Comparison of Telomerase Activator Efficacy

The following table summarizes the quantitative data on the efficacy of various telomerase activators from different studies. It is important to note that these studies were not direct head-to-head comparisons, and experimental conditions varied. Therefore, the data should be interpreted as indicative of the potential of each compound.

CompoundCell TypeFold Increase in Telomerase ActivityKey Findings
Epitalon Human Mammary Epithelial Cells (HMEC)26-foldUpregulation of hTERT mRNA expression and significant increase in telomerase activity in normal cells.[1]
Human Fibroblast IBR.34-foldModerate increase in telomerase activity in normal fibroblast cells.[1]
TA-65® Human T-cells1.3 to 3.3-foldSignificant increase in telomerase activity in immune cells.[2]
Astragaloside IV Human Embryonic Kidney (HEK) 293 cellsConcentration-dependent increaseActivates telomerase through the Src/MEK/ERK signaling pathway.[3][4]
Centella asiatica extract formulation (08AGTLF) Human Peripheral Blood Mononuclear Cells (PBMCs)8.8-foldDemonstrated the highest reported in vitro telomerase activation among the tested natural compounds.[5][6]

Signaling Pathways of Telomerase Activation

The mechanisms by which these compounds activate telomerase vary, highlighting different potential points of therapeutic intervention.

Epitalon Acetate: The primary mechanism of Epitalon is believed to be through epigenetic modulation. It is thought to interact with the promoter regions of genes, including the gene for the catalytic subunit of telomerase (hTERT), making them more accessible for transcription.[7] This leads to increased hTERT expression and subsequent telomerase activity.[1]

Epitalon_Pathway Epitalon Epitalon Nucleus Nucleus Epitalon->Nucleus Chromatin Chromatin Nucleus->Chromatin Epigenetic Modulation hTERT_Gene hTERT Gene Chromatin->hTERT_Gene Increased Accessibility hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase hTERT_mRNA->Telomerase Translation

Caption: Epitalon's proposed epigenetic mechanism of telomerase activation.

TA-65® and Astragaloside IV: Both TA-65®, a purified extract from the root of Astragalus membranaceus, and its primary active component, Astragaloside IV, are understood to activate telomerase through the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK signaling cascade.[2][4][8] This pathway is a common route for transmitting signals from the cell surface to the nucleus to regulate gene expression.

TA65_AstragalosideIV_Pathway Ligand TA-65 / Astragaloside IV Receptor Cell Surface Receptor Ligand->Receptor Src Src Receptor->Src MEK MEK Src->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation hTERT_Gene hTERT Gene Transcription_Factors->hTERT_Gene Upregulation Telomerase Telomerase hTERT_Gene->Telomerase Expression

Caption: MAPK/ERK signaling pathway for TA-65 and Astragaloside IV.

Centella asiatica extract: The precise signaling pathway for Centella asiatica extract is less defined but appears to be multifactorial. Some studies suggest it may prevent telomere shortening and preserve telomerase activity by influencing pathways involving SIRT1 and potentially modulating the p53 tumor suppressor pathway.[9][10]

Centella_asiatica_Pathway Centella Centella asiatica extract SIRT1 SIRT1 Centella->SIRT1 Activation p53 p53 Pathway Centella->p53 Modulation Telomere_Stability Telomere Stability SIRT1->Telomere_Stability Telomerase_Activity Telomerase Activity p53->Telomerase_Activity Telomere_Stability->Telomerase_Activity

Caption: Proposed signaling interactions for Centella asiatica extract.

Experimental Protocols

A detailed understanding of the methodologies used to generate the efficacy data is crucial for its interpretation and for designing future experiments.

Telomerase Activity Measurement: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method for detecting and quantifying telomerase activity.

Experimental Workflow:

TRAP_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis extension Telomerase Extension Reaction (Addition of Telomeric Repeats) lysis->extension pcr PCR Amplification of Extended Products extension->pcr detection Detection & Quantification (e.g., Gel Electrophoresis, qPCR) pcr->detection analysis Data Analysis (Fold Change Calculation) detection->analysis

Caption: Experimental workflow for the TRAP assay.

Detailed Methodology:

  • Cell Culture and Treatment: Specific cell lines (e.g., HMEC, IBR.3, HEK293, PBMCs) are cultured under standard conditions. Experimental groups are treated with the telomerase activator at various concentrations for a defined period. Control groups receive a vehicle (e.g., DMSO).

  • Cell Lysis and Protein Extraction: After treatment, cells are harvested and washed with PBS. A lysis buffer (e.g., CHAPS-based) is added to break open the cells and release the cellular contents, including the telomerase enzyme. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

  • Telomerase Extension Reaction: The protein extract is incubated with a reaction mixture containing a synthetic DNA primer (TS primer), dNTPs, and a buffer. If active telomerase is present in the extract, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.

  • PCR Amplification: The products from the extension reaction are then amplified using PCR with a forward primer (TS) and a reverse primer (ACX). A fluorescently labeled primer or a DNA intercalating dye (like SYBR Green) can be used for real-time quantitative PCR (qPCR) to monitor the amplification in real-time.

  • Detection and Quantification: The amplified PCR products are typically separated by polyacrylamide gel electrophoresis (PAGE) and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity. Alternatively, with qPCR, the cycle threshold (Ct) value is used to quantify the amount of amplified product, which is directly related to the initial telomerase activity.

  • Data Analysis: The telomerase activity in the treated samples is normalized to an internal control and/or a protein concentration and is often expressed as a fold change relative to the untreated control cells.

hTERT mRNA Expression Analysis: Quantitative PCR (qPCR)

qPCR is used to measure the amount of hTERT messenger RNA (mRNA), providing an indication of the level of transcription of the telomerase gene.

Experimental Workflow:

qPCR_Workflow start Cell Culture & Treatment rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis Reverse Transcription (RNA to cDNA) rna_extraction->cdna_synthesis qpcr Quantitative PCR with hTERT-specific primers cdna_synthesis->qpcr analysis Data Analysis (Relative Quantification, e.g., ΔΔCt) qpcr->analysis

Caption: Experimental workflow for hTERT mRNA expression analysis by qPCR.

Detailed Methodology:

  • Cell Culture and Treatment: As described for the TRAP assay.

  • Total RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable RNA extraction kit (e.g., TRIzol or column-based kits). The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR: The cDNA is then used as a template in a qPCR reaction with primers specific for the hTERT gene. A housekeeping gene (e.g., GAPDH, β-actin) is also amplified in parallel to serve as an internal control for normalization. The reaction is performed in a real-time PCR thermal cycler, which monitors the fluorescence of a DNA-binding dye (e.g., SYBR Green) or a fluorescent probe.

  • Data Analysis: The relative expression of hTERT mRNA is calculated using the comparative Ct (ΔΔCt) method. The Ct value of hTERT is normalized to the Ct value of the housekeeping gene (ΔCt). The ΔΔCt is then calculated by subtracting the ΔCt of the control sample from the ΔCt of the treated sample. The fold change in gene expression is determined by 2-ΔΔCt.

Conclusion

This compound demonstrates significant telomerase-activating capabilities, particularly in normal human cells, with evidence suggesting a mechanism involving epigenetic modulation of the hTERT gene.[1][7] When compared to other natural telomerase activators, a Centella asiatica extract formulation has shown a higher fold-increase in telomerase activity in in-vitro studies.[5][6] TA-65® and Astragaloside IV also show potent telomerase activation, primarily through the well-characterized MAPK/ERK signaling pathway.[2][4]

The choice of a telomerase activator for research and development will depend on the specific application, desired potency, and the targeted cellular pathways. The data and protocols presented in this guide provide a foundation for making informed decisions and for designing further comparative studies. It is crucial to conduct direct head-to-head comparisons under identical experimental conditions to definitively rank the efficacy of these promising compounds.

References

Epitalon Acetate vs. TA-65: A Comparative Analysis of Telomere Lengthening Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lengthening of telomeres, protective caps (B75204) at the ends of chromosomes that shorten with age, is a significant area of interest in longevity and cellular health research. Two compounds, Epitalon acetate (B1210297) and TA-65, have emerged as prominent agents in this field, both purported to activate telomerase, the enzyme responsible for telomere maintenance. This guide provides a comprehensive comparison of their performance based on available experimental data, offering insights into their mechanisms and potential applications.

Executive Summary

Epitalon acetate, a synthetic tetrapeptide, and TA-65, a purified extract from the root of Astragalus membranaceus, both demonstrate the ability to activate telomerase and elongate telomeres. However, the body of evidence, methodologies, and observed quantitative effects differ significantly. TA-65 has been evaluated in multiple randomized controlled trials (RCTs) in humans, with a recent meta-analysis confirming moderate telomere elongation.[1][2] Epitalon's effects on telomere length have been documented primarily in in-vitro and animal studies, with some human clinical research originating from Russia.[3][4][5][6] While both compounds target the telomerase pathway, their precise molecular interactions and the full spectrum of their biological effects are still under investigation.

Quantitative Data on Telomere Lengthening

The following tables summarize the key quantitative findings from studies on this compound and TA-65.

Table 1: Summary of In Vitro Studies

CompoundCell TypeConcentrationDurationKey FindingsReference
Epitalon Human Fetal FibroblastsNot SpecifiedMultiple PassagesExtended proliferative potential beyond the 34th passage (control) to over the 44th passage. Telomere lengths increased to levels comparable to the original culture.[5]
Epitalon Human Fetal FibroblastsNot SpecifiedNot SpecifiedInduced expression of telomerase, leading to telomere elongation averaging 33.3%.[6]
Epitalon 21NT Breast Cancer Cells0.5 and 1 µg/ml4 daysSignificant telomere extension from 2.4 kb to 4 kb.[7]
Epitalon BT474 Breast Cancer Cells0.2 µg/ml4 daysTelomere length reached a maximum of 8 kb.[7]
TA-65 Haploinsufficient Mouse Embryonic Fibroblasts (G3 Terc+/-)10 µM5 daysIncreased average telomere length from 37.87 Kb to 42.68 Kb.[8]

Table 2: Summary of Animal Studies

CompoundAnimal ModelDosageDurationKey FindingsReference
Epitalon Aging RatsNot SpecifiedNot SpecifiedExtended lifespan.[5]
TA-65 Adult/Old MiceDietary SupplementationNot SpecifiedElongated critically short telomeres and increased health span without increasing cancer incidence.[8][9]

Table 3: Summary of Human Clinical Studies

CompoundStudy PopulationDosageDurationKey FindingsReference
Epitalon Patients aged 60-65 and 75-80Not SpecifiedNot SpecifiedSignificantly increased telomere lengths in blood cells.[5]
TA-65 Cytomegalovirus-positive subjects aged 53-87250 U (low dose)12 monthsSignificantly increased telomere length by 530 ± 180 bp (p = 0.005), while the placebo group lost 290 ± 100 bp (p = 0.01).[10][11]
TA-65 Meta-analysis of 8 RCTs (n=750, mean age 63.3)10 to 50 mg/day6-24 monthsInduced moderate telomere elongation (Standardized Mean Difference = 0.47, p < 0.00001).[1][2]
Epitalon 79-year-old male (case report)Not Specified1 yearIn combination with other treatments, telomere length increased from 6.45 to 6.59 kb.[12]

Signaling Pathways and Mechanisms of Action

Both this compound and TA-65 are believed to exert their effects through the activation of telomerase. However, the upstream signaling events may differ.

This compound: The precise mechanism of how Epitalon activates telomerase is still being elucidated. It is thought to interact with the pineal gland and may modulate gene expression related to cellular aging.[13][14] Some studies suggest it can upregulate the expression of the telomerase catalytic subunit, hTERT.[15][16]

Epitalon_Pathway Epitalon This compound Pineal_Gland Pineal Gland Interaction Epitalon->Pineal_Gland Gene_Expression Modulation of Gene Expression Epitalon->Gene_Expression hTERT hTERT Upregulation Gene_Expression->hTERT Telomerase Telomerase Activation hTERT->Telomerase Telomere Telomere Elongation Telomerase->Telomere

Caption: Proposed signaling pathway for this compound leading to telomere elongation.

TA-65: Research indicates that TA-65's mechanism of action is dependent on the telomerase pathway.[8][17] It has been shown to increase the expression of mouse telomerase reverse transcriptase (mTERT).[8] Some evidence suggests that the MAPK pathway may be involved in regulating telomerase at the transcriptional level in response to TA-65.[8][18]

TA65_Pathway TA65 TA-65 MAPK_Pathway MAPK Pathway Regulation TA65->MAPK_Pathway Transcription_Factors JunB, c-Myc Upregulation MAPK_Pathway->Transcription_Factors TERT TERT Expression Increase Transcription_Factors->TERT Telomerase Telomerase Activation TERT->Telomerase Telomere Telomere Elongation Telomerase->Telomere Telomere_Length_qPCR Start DNA Extraction from Cells/Tissues qPCR_Telomere qPCR with Telomere-specific Primers Start->qPCR_Telomere qPCR_Gene qPCR with Single-Copy Gene Primers (e.g., 36B4) Start->qPCR_Gene Standard_Curve Generation of Standard Curves qPCR_Telomere->Standard_Curve qPCR_Gene->Standard_Curve Calculation Calculation of Telomere Length Relative to Single-Copy Gene Standard_Curve->Calculation Result Relative Telomere Length Calculation->Result TRAP_Assay Start Protein Extraction from Cells Incubation Incubation with Telomerase Substrate and dNTPs Start->Incubation PCR PCR Amplification of Telomeric Repeats Incubation->PCR Gel Polyacrylamide Gel Electrophoresis PCR->Gel Detection Detection of Telomerase Products (e.g., Radioactivity) Gel->Detection

References

A comparative analysis of Epitalon acetate and other senolytic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of senescent cells, which are cells that have entered a state of irreversible growth arrest, is a hallmark of aging and contributes to a variety of age-related diseases.[1] Two primary therapeutic strategies have emerged to combat the detrimental effects of cellular senescence: senolytics, which selectively eliminate senescent cells, and other approaches that aim to rejuvenate or modulate their function. This guide provides a comparative analysis of Epitalon acetate (B1210297), a tetrapeptide with purported anti-aging properties, and prominent senolytic compounds, including Dasatinib (B193332), Quercetin, Fisetin, and Navitoclax.

Epitalon Acetate: A Modulator of Cellular Aging

Epitalon (Ala-Glu-Asp-Gly) is a synthetic peptide that is based on a natural peptide called Epithalamin, which is extracted from the pineal gland of cattle.[2] Unlike senolytics that induce cell death, Epitalon is proposed to exert its effects by modulating fundamental processes of cellular aging. Its primary mechanism of action is believed to be the activation of the enzyme telomerase, which adds protective caps (B75204) to the ends of chromosomes called telomeres.[2][3] Telomere shortening is a key trigger for cellular senescence. By maintaining telomere length, Epitalon may delay the onset of senescence and extend the replicative lifespan of cells.[4]

Additional reported mechanisms of action for Epitalon include the regulation of the neuroendocrine system, normalization of circadian rhythms through its effects on the pineal gland, and antioxidant properties that protect cells from oxidative stress.[2][5]

Senolytic Compounds: Targeted Elimination of Senescent Cells

Senolytics are a class of drugs that selectively induce apoptosis (programmed cell death) in senescent cells, while sparing healthy, non-senescent cells.[1] Senescent cells are characterized by the upregulation of pro-survival pathways, often referred to as Senescent Cell Anti-apoptotic Pathways (SCAPs), which make them resistant to apoptosis. Senolytics work by inhibiting these specific SCAPs.[6]

This guide will focus on the following key senolytic compounds:

  • Dasatinib and Quercetin (D+Q): This combination therapy is one of the most studied senolytic treatments. Dasatinib, a tyrosine kinase inhibitor, and Quercetin, a flavonoid, target multiple pro-survival pathways in senescent cells.[1][7]

  • Fisetin: A naturally occurring flavonoid found in many fruits and vegetables, Fisetin has been identified as a potent senolytic that can eliminate senescent cells in various tissues.[8][9]

  • Navitoclax (ABT-263): A small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, Navitoclax has demonstrated significant senolytic activity by promoting apoptosis in senescent cells.[10][11][12]

Quantitative Comparison of Efficacy

The following tables summarize available quantitative data on the efficacy of this compound and the selected senolytic compounds. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions may vary between studies.

Table 1: Quantitative Effects of this compound on Cellular Aging Markers

CompoundCell TypeExperimental ConditionOutcome MeasureResultReference
EpitalonHuman Fetal FibroblastsNot specifiedTelomere ElongationAverage increase of 33.3%[4]
EpitalonHuman Fetal FibroblastsNot specifiedReplicative LifespanOvercame the Hayflick limit with 10 extra divisions[4]
Epitalon21NT Breast Cancer Cells1 µg/ml for 4 dayshTERT mRNA Expression12-fold upregulation[13]
EpitalonBT474 Breast Cancer Cells0.5 µg/ml for 4 dayshTERT mRNA Expression5-fold upregulation[13]
Epitalon21NT Breast Cancer Cells0.5 and 1 µg/ml for 4 daysTelomere LengthSignificant extension from 2.4 kb to 4 kb[13]
EpitalonBT474 Breast Cancer Cells0.2 µg/mlTelomere LengthMaximum extension to 8 kb[13]

Table 2: Quantitative Efficacy of Senolytic Compounds in Senescent Cell Clearance

Compound(s)Cell/Tissue TypeExperimental ModelOutcome MeasureResultReference
Dasatinib + QuercetinPerigonadal White Adipose TissueOld Mice (21 months)SA-β-gal+ cellsSignificant reduction[7]
Dasatinib + QuercetinPerigonadal White Adipose TissueOld Mice (21 months)p16 and p21 gene expressionSignificant reduction[7]
FisetinMouse Embryonic Fibroblasts (MEFs)Ercc1-/- miceSA-β-gal+ cells~40% reduction at 5 µM[8]
FisetinHuman Adipose-Derived Stem Cells (Passage 10)In vitroSA-β-gal+ cells (C12FDG)49.0% reduction at 50 µM[14]
FisetinHuman Adipose-Derived Stem Cells (Passage 10)In vitroReactive Oxygen Species78.4% reduction in positive cells at 50 µM[14]
NavitoclaxBone Marrow Stromal Cells (BMSCs)Aged Male Mice (24 months)SA-β-gal+ cells49% to 73% reduction[15]
NavitoclaxBone Marrow Stromal Cells (BMSCs)Aged Female Mice (24 months)SA-β-gal+ cells30% to 77% reduction[15]

Signaling Pathways and Mechanisms of Action

The distinct therapeutic approaches of this compound and senolytics are rooted in the different signaling pathways they modulate.

This compound: Telomerase Activation Pathway

Epitalon's primary proposed mechanism involves the activation of telomerase, which is crucial for maintaining telomere length and preventing replicative senescence.

Epitalon_Pathway cluster_nucleus Inside Nucleus Epitalon This compound Cell_Nucleus Cell Nucleus Epitalon->Cell_Nucleus Enters TERT_Gene TERT Gene (Telomerase Reverse Transcriptase) Telomerase Telomerase Enzyme TERT_Gene->Telomerase Upregulates expression Telomeres Telomeres Telomerase->Telomeres Maintains/Elongates Senescence Cellular Senescence Telomerase->Senescence Delays/Prevents Telomeres->Senescence Shortening leads to

Epitalon's proposed mechanism of telomerase activation.
Senolytics: Targeting Senescent Cell Anti-Apoptotic Pathways (SCAPs)

Senolytics function by disrupting the pro-survival pathways that are overactive in senescent cells, thereby triggering apoptosis.

Senolytic_Pathways Senescent_Cell Senescent Cell SCAPs Pro-survival Pathways (SCAPs) (e.g., Bcl-2, PI3K/Akt, p53 inhibitors) Senescent_Cell->SCAPs Upregulates Apoptosis Apoptosis SCAPs->Apoptosis Inhibits Senolytics Senolytic Compounds (Dasatinib+Quercetin, Fisetin, Navitoclax) Senolytics->SCAPs Inhibits Senolytics->Apoptosis Induces

General mechanism of action for senolytic compounds.

Experimental Protocols

Accurate assessment of cellular senescence and the effects of these compounds requires robust experimental methodologies.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining Protocol

This is a widely used biomarker for senescent cells. The assay detects β-galactosidase activity at a suboptimal pH of 6.0, which is specifically elevated in senescent cells.[16]

Materials:

  • Fixing Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • Wash Buffer (Phosphate-Buffered Saline - PBS)

  • Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)[17]

Procedure (for cultured cells):

  • Wash cells twice with PBS.

  • Fix cells with Fixing Solution for 3-5 minutes at room temperature.[18]

  • Wash cells three times with PBS.[18]

  • Add Staining Solution to the cells.

  • Incubate at 37°C without CO2 for 12-16 hours, or until a blue color develops in senescent cells.[18]

  • Observe and count blue-stained cells under a light microscope.

SA_Beta_Gal_Workflow start Start: Cultured Cells wash1 Wash with PBS start->wash1 fix Fix with Formaldehyde/ Glutaraldehyde wash1->fix wash2 Wash with PBS fix->wash2 stain Add SA-β-gal Staining Solution (pH 6.0) wash2->stain incubate Incubate at 37°C (12-16 hours) stain->incubate observe Observe under microscope (Blue senescent cells) incubate->observe end End: Quantify Senescence observe->end

Workflow for SA-β-gal staining.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[19][20]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL Reaction Mixture (containing TdT enzyme and fluorescently labeled dUTP)

  • Fluorescence Microscope or Flow Cytometer

Procedure (general steps):

  • Prepare and fix the cells or tissue sections.

  • Permeabilize the cells to allow the entry of the TUNEL reagents.

  • Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Wash the samples to remove unincorporated nucleotides.

  • Visualize the labeled apoptotic cells using a fluorescence microscope (for tissue sections or adherent cells) or a flow cytometer (for cell suspensions).[21]

TUNEL_Assay_Workflow start Start: Cells/Tissue fix Fixation (e.g., Paraformaldehyde) start->fix permeabilize Permeabilization (e.g., Triton X-100) fix->permeabilize labeling TUNEL Reaction (TdT Enzyme + Labeled dUTP) permeabilize->labeling wash Wash to remove unbound nucleotides labeling->wash analysis Analysis (Fluorescence Microscopy/Flow Cytometry) wash->analysis end End: Quantify Apoptosis analysis->end

Workflow for TUNEL assay.

Conclusion

This compound and senolytic compounds represent two distinct and potentially complementary strategies for targeting cellular senescence. Epitalon aims to delay the aging process at a cellular level, primarily through the maintenance of telomeres, while senolytics are designed to eliminate already-formed senescent cells. The choice between these approaches, or their potential combination, will depend on the specific research or therapeutic context. The quantitative data and experimental protocols provided in this guide offer a foundation for the objective comparison and further investigation of these promising anti-aging interventions. Further head-to-head studies are warranted to directly compare the efficacy and long-term outcomes of these different strategies.

References

A Comparative Analysis of Epitalon Acetate's Anti-Aging Effects Across Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Evaluating Epitalon Acetate (B1210297) in the Context of Cellular Aging.

This guide provides a comprehensive comparison of Epitalon acetate's anti-aging efficacy with other prominent bioactive peptides, GHK-Cu and Thymosin Alpha-1. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate an informed assessment of these compounds for research and development purposes.

Quantitative Assessment of Anti-Aging Markers

The anti-aging effects of this compound have been quantified in several studies, primarily focusing on its ability to counteract cellular senescence by modulating telomere length and telomerase activity. This section summarizes the key findings in tabular format, offering a comparison with available data on GHK-Cu and Thymosin Alpha-1. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a collation from individual research efforts.

Table 1: Effect of this compound on Telomere Length and hTERT mRNA Expression

Cell LineTreatmentConcentrationDurationChange in Telomere LengthhTERT mRNA Expression (Fold Change)
Normal Human Fibroblasts (IBR.3) Epitalon1 µg/ml3 weeksSignificant Increase~2.3
Normal Human Mammary Epithelial Cells (HMEC) Epitalon1 µg/ml3 weeksSignificant Increase~2.0
Breast Cancer (21NT) Epitalon1 µg/ml4 daysDose-dependent Increase~3.4
Breast Cancer (BT474) Epitalon1 µg/ml4 daysDose-dependent Increase~4.0

Table 2: Comparative Effects of Anti-Aging Peptides on Cellular Markers

PeptidePrimary MechanismKey Cellular EffectsQuantitative Data Highlights
This compound Telomerase Activation- Increases telomerase activity and telomere length in somatic cells. - Upregulates the expression of the catalytic subunit of telomerase (hTERT). - May activate chromatin in senescent cells.- Average telomere elongation of 33.3% in human somatic cells.
GHK-Cu Tissue Remodeling & Antioxidant- Stimulates collagen and elastin (B1584352) synthesis in fibroblasts. - Possesses anti-inflammatory and antioxidant properties. - Modulates gene expression for numerous antioxidant and anti-inflammatory pathways.- Increased collagen production in 70% of women treated topically. - 31.6% reduction in wrinkle volume compared to placebo.
Thymosin Alpha-1 Immunomodulation- Restores immune function by stimulating T-cell differentiation and maturation. - Mitigates immunosenescence. - Engages Toll-like receptors (TLR2 and TLR9) to enhance adaptive immunity.- Significantly increased peripheral blood T-cell counts in patients with advanced cancer.

Experimental Methodologies

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed protocols for the key assays used to measure the anti-aging effects of these peptides.

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

The TRAP assay is a highly sensitive PCR-based method to determine telomerase activity.

  • Cell Lysate Preparation:

    • Harvest approximately 10^5 - 10^6 cells and wash with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer) on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein extract. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • TRAP Reaction:

    • In a PCR tube, combine the cell extract (containing 0.5 - 1 µg of protein) with a reaction mixture containing a substrate oligonucleotide (TS primer), dNTPs, and TRAP buffer.

    • Incubate at 25°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.

    • Inactivate telomerase by heating at 95°C for 5 minutes.

    • Amplify the extended products via PCR using a forward primer (TS) and a reverse primer (ACX). A typical PCR cycle is 95°C for 30s, 52-60°C for 30s, and 72°C for 45s, for 30-35 cycles.

  • Detection and Quantification:

    • Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel.

    • Visualize the characteristic DNA ladder (6 bp increments) by staining with ethidium (B1194527) bromide or a fluorescent dye.

    • Quantify telomerase activity by densitometry of the ladder, often relative to an internal standard.

Telomere Length Measurement (Quantitative PCR - qPCR)

This method measures the average telomere length in a cell population relative to a single-copy gene.

  • DNA Extraction:

    • Isolate genomic DNA from cultured cells using a standard DNA extraction kit or protocol.

    • Ensure high purity and integrity of the DNA. Quantify DNA concentration using a spectrophotometer.

  • qPCR Reaction:

    • Prepare two separate qPCR reactions for each sample: one to amplify telomeric repeats (T) and one to amplify a single-copy reference gene (S) (e.g., 36B4 or albumin).

    • The telomere PCR mix includes primers specific for the TTAGGG repeat sequence. The reference gene PCR mix contains primers for the single-copy gene.

    • Use a SYBR Green-based qPCR master mix.

    • Perform the qPCR with a standard thermal cycling protocol, including a melt curve analysis to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the telomere (T) and single-copy gene (S) reactions for each sample.

    • Calculate the relative telomere length using the T/S ratio, often normalized to a reference DNA sample.

Cellular Senescence Assay (Senescence-Associated β-Galactosidase - SA-β-gal Staining)

This histochemical assay identifies senescent cells based on the increased activity of lysosomal β-galactosidase at pH 6.0.

  • Cell Preparation:

    • Culture cells in multi-well plates to the desired confluency.

    • Wash the cells twice with PBS.

  • Fixation:

  • Staining:

    • Prepare the SA-β-gal staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0.

    • Incubate the cells with the staining solution at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells.

  • Analysis:

    • Observe the cells under a light microscope.

    • Count the number of blue-stained (senescent) cells and the total number of cells to determine the percentage of senescent cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and the general experimental workflow for its evaluation.

A Comparative Analysis of Epitalon Acetate and CJC-1295/Tesamorelin on Cellular Aging

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms and effects of three prominent peptides on the hallmarks of cellular aging, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.

This guide offers an objective comparison of Epitalon acetate, a synthetic tetrapeptide, with two growth hormone-releasing hormone (GHRH) analogs, CJC-1295 and Tesamorelin, focusing on their impact on cellular aging. The information presented is supported by experimental data to aid in research and development decisions.

Overview of Mechanisms of Action

Cellular aging, or senescence, is a complex process characterized by a decline in cellular function and an increased risk of age-related diseases. Key hallmarks of cellular aging include telomere shortening, decreased telomerase activity, and the accumulation of senescent cells. The peptides discussed in this guide intervene in these processes through distinct mechanisms.

This compound is a synthetic peptide that mimics the effects of the natural pineal peptide epithalamin.[1] Its primary mechanism in combating cellular aging is the activation of the enzyme telomerase, which is crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes.[1][2][3][4][5][6][7][8] Telomere shortening is a natural consequence of cell division and is closely linked to cellular senescence.[8][9] By activating telomerase, Epitalon can counteract this shortening, thereby promoting cellular longevity.[1] Additionally, Epitalon exhibits antioxidant properties and modulates the immune system and circadian rhythms.[2][3][4]

CJC-1295 and Tesamorelin are synthetic analogs of growth hormone-releasing hormone (GHRH).[9][10][11][12][13][14][15][16][17][18][19][20][21] Their primary mechanism of action is to stimulate the pituitary gland to release growth hormone (GH) in a pulsatile manner, which in turn increases the production of insulin-like growth factor 1 (IGF-1).[9][10][11][13][16][17] The GH/IGF-1 axis plays a significant role in metabolism, cell growth, and tissue repair. While the immediate effects are on systemic hormonal balance, the long-term elevation of GH and IGF-1 can have complex and context-dependent effects on cellular aging. Some studies suggest a potential link between GHRH stimulation and DNA damage in certain cell types, which could be a precursor to senescence.[2][3] Conversely, a GHRH antagonist has been shown to increase telomerase activity, suggesting that sustained GHRH agonism might have the opposite effect.[12]

Comparative Data on Cellular Aging Markers

The following tables summarize the available quantitative data on the effects of this compound, CJC-1295, and Tesamorelin on key biomarkers of cellular aging.

Table 1: Effects on Telomerase and Telomeres

PeptideBiomarkerCell/Tissue TypeDosage/ConcentrationObserved EffectReference
This compound hTERT mRNA ExpressionNormal Human Fibroblasts (IBR.3)1 µg/mL (3 weeks)Significant upregulation[11][13]
hTERT mRNA ExpressionNormal Human Mammary Epithelial Cells (HMEC)1 µg/mL (3 weeks)Upregulation[11][13]
Telomerase ActivityNormal Human Fibroblasts (IBR.3)1 µg/mL (3 weeks)Significant increase[11][13]
Telomerase ActivityNormal Human Mammary Epithelial Cells (HMEC)1 µg/mL (3 weeks)Significant increase[11][13]
Telomere LengthNormal Human Fibroblasts (IBR.3)1 µg/mL (3 weeks)Significant increase[11]
Telomere LengthNormal Human Mammary Epithelial Cells (HMEC)1 µg/mL (3 weeks)Significant increase[11]
CJC-1295 Telomerase ActivityData not available---
Telomere LengthData not available---
Tesamorelin Telomerase ActivityData not available---
Telomere LengthData not available---

Table 2: Effects on Cellular Senescence and Related Markers

PeptideBiomarkerSubject/ModelDosage/ConcentrationObserved EffectReference
This compound Chromosome AberrationsBone Marrow Cells (SHR mice)~30-40 µg/kg (monthly for life)17.1% decrease[1][22]
Maximum LifespanSHR mice~30-40 µg/kg (monthly for life)12.3% increase[1][22]
CJC-1295 Cellular SenescenceData not available---
Tesamorelin tPA antigen (inflammatory marker)HIV patients with abdominal adiposity2 mg/day (26 weeks)Significant decrease (-2.2 ± 2.5 ng/mL vs. -1.6 ± 2.9 ng/mL for placebo)[3]
AdiponectinHIV patients with abdominal adiposity2 mg/day (26 weeks)Modest but significant increase (0.5 ± 2.7 µg/mL vs. -0.1 ± 1.3 µg/mL for placebo)[3]
Visceral Adipose Tissue (VAT)HIV patients with lipodystrophy2 mg/day (26 weeks)15-20% reduction[9][15][23]
Hepatic FatHIV patients with NAFLD2 mg/day (12 months)37% relative reduction[15]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and a comparative experimental workflow are provided below to facilitate a deeper understanding of the mechanisms and experimental designs.

Epitalon_Signaling_Pathway Epitalon This compound Pineal_Gland Pineal Gland Epitalon->Pineal_Gland Modulates Telomerase_Gene hTERT Gene (Telomerase Subunit) Epitalon->Telomerase_Gene Upregulates Expression Telomerase Telomerase Enzyme Telomerase_Gene->Telomerase Leads to Increased Synthesis Telomeres Telomeres Telomerase->Telomeres Elongates Cellular_Senescence Cellular Senescence Telomeres->Cellular_Senescence Prevents Shortening-induced Cellular_Longevity Cellular Longevity Telomeres->Cellular_Longevity Promotes GHRH_Analog_Signaling_Pathway GHRH_Analog CJC-1295 / Tesamorelin (GHRH Analogs) Pituitary Anterior Pituitary GHRH_Analog->Pituitary Stimulates GHRH Receptors GH Growth Hormone (GH) Pituitary->GH Pulsatile Release Liver Liver & Other Tissues GH->Liver Stimulates IGF1 Insulin-like Growth Factor 1 (IGF-1) Liver->IGF1 Production Cellular_Effects Metabolism, Cell Growth, Tissue Repair IGF1->Cellular_Effects Cellular_Aging Cellular Aging (Complex Effects) Cellular_Effects->Cellular_Aging Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Cellular Aging Marker Analysis Cell_Culture 1. Cell Culture (e.g., Human Fibroblasts) Peptide_Treatment 2. Peptide Treatment - Control - this compound - CJC-1295 - Tesamorelin Cell_Culture->Peptide_Treatment TRAP_Assay 3a. TRAP Assay (Telomerase Activity) Peptide_Treatment->TRAP_Assay qPCR 3b. qPCR (Telomere Length, hTERT) Peptide_Treatment->qPCR SA_beta_gal 3c. SA-β-gal Staining (Senescent Cells) Peptide_Treatment->SA_beta_gal Data_Analysis 4. Data Analysis & Comparison TRAP_Assay->Data_Analysis qPCR->Data_Analysis SA_beta_gal->Data_Analysis

References

Replicating Key Findings of Epitalon Acetate Research: A Comparative Guide for Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to validate the widely cited anti-aging effects of Epitalon acetate (B1210297), this guide provides a comprehensive comparison with key alternatives. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate the replication and verification of pivotal research findings.

Comparative Analysis of Performance

The following tables summarize the quantitative data on the performance of Epitalon acetate and its alternatives in key areas of anti-aging research: telomere elongation, telomerase activation, antioxidant effects, and modulation of pineal gland function.

Telomere Elongation and Telomerase Activation
CompoundExperimental ModelConcentrationTelomere Length Increase (%)Telomerase Activity (Fold Increase)Citation(s)
This compound Human fetal lung fibroblastsNot specified33.3% (average)-[1]
Human fibroblastsNot specified44%2.4[2]
Normal human epithelial and fibroblast cells1 µg/mlDose-dependent increaseSignificant increase[3]
Astragaloside IV Human lymphocytesNot specifiedSignificant lengthening-[[“]]
Human T-cell cultures (as TA-65)Not specified-1.3 - 3.3[5]
Rat nucleus pulposus cells3 and 5 mMSignificant increaseUpregulated TERT expression[6]
GHK-Cu ----
Thymalin PHA-stimulated human lymphocytes (KE peptide component)Not specifiedNormalizes telomere length-[7]
Coenzyme Q10 Elderly humans (with Selenium)Not specifiedStable or slightly increased-[8]
Human keratinocytes1.0 µMNo significant difference (short-term)51,527% increase in hTERT expression[9]

Note: Direct comparative studies are limited, and experimental conditions may vary between studies.

Antioxidant Effects
CompoundExperimental ModelKey FindingsQuantitative DataCitation(s)
This compound Mouse oocytesIncreased SOD activity-[10]
Astragaloside IV Mice with subarachnoid hemorrhagePromoted up-regulation of GSH-Px, CAT, and SOD-[11]
GHK-Cu Rabbit experimental woundsIncreased activity of antioxidant enzymes-[12]
Human studiesIncreases antioxidant enzyme levelsSOD-mimetic activity can be raised up to 223-fold with analogs[13]
Thymalin -Possesses antioxidant properties-[7]
Coenzyme Q10 Meta-analysis of human trialsSignificantly increased SOD and CAT activitySOD (SMD = 0.63), CAT (SMD = 0.44)[14]

Note: Quantitative data for direct comparison is often presented in different units or contexts. SMD refers to Standardized Mean Difference.

Pineal Gland Function and Melatonin (B1676174) Regulation
CompoundExperimental ModelKey FindingsCitation(s)
This compound Pinealocyte cultureDirect effect on melatonin synthesis via pCREB and AANAT[15]
Astragaloside IV -No direct studies found linking it to pineal gland function or melatonin.
GHK-Cu Topical formulationsOften combined with melatonin for hair growth, suggesting a supportive role.[16]
Thymalin Rats and humansMelatonin regulates thymulin production.[17]
Coenzyme Q10 -No direct studies found linking it to pineal gland function or melatonin.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

Objective: To measure the enzymatic activity of telomerase in cell or tissue extracts.

Methodology:

  • Cell Lysis:

    • Harvest cultured cells and wash with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., NP-40 based).

    • Incubate on ice for 30 minutes to lyse the cells and release cellular components, including telomerase.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.

    • Determine the protein concentration of the extract.

  • Telomerase Extension:

    • In a PCR tube, combine the cell extract with a reaction mixture containing a synthetic DNA primer (TS primer), dNTPs, and a reaction buffer.

    • Incubate at 25°C for 20-30 minutes. If telomerase is active, it will add TTAGGG repeats to the 3' end of the TS primer.

  • PCR Amplification:

    • Heat-inactivate the telomerase at 95°C for 5 minutes.

    • Add a reverse primer (e.g., ACX primer) and Taq polymerase to the reaction mixture.

    • Perform PCR to amplify the extended products. A typical cycling protocol is:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds

      • Extension: 72°C for 30-60 seconds

      • Repeat for 25-35 cycles.

  • Detection and Quantification:

    • Analyze the PCR products on a polyacrylamide gel. The presence of a ladder of bands indicates telomerase activity.

    • Alternatively, use a real-time PCR-based method (qTRAP) for quantitative analysis. The amount of amplified product is proportional to the telomerase activity in the initial extract.

Relative Telomere Length Measurement (qPCR)

Objective: To determine the average telomere length in a DNA sample relative to a single-copy gene.

Methodology:

  • Genomic DNA Extraction:

    • Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction kit.

    • Quantify the DNA concentration and assess its purity.

  • qPCR Plate Setup:

    • Prepare two separate qPCR master mixes, one for the telomere primers and one for a single-copy reference gene (e.g., 36B4 or ALB).

    • Each master mix should contain a fluorescent dye (e.g., SYBR Green), forward and reverse primers, and DNA polymerase.

    • Pipette the master mixes into a 96-well qPCR plate.

    • Add a standardized amount of genomic DNA to each well. Include no-template controls for each primer set.

  • qPCR Amplification:

    • Perform qPCR using a thermal cycler. A typical protocol includes:

      • Initial denaturation: 95°C for 10 minutes

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the telomere (T) and single-copy gene (S) reactions for each sample.

    • Calculate the delta Ct (ΔCt) for each sample: ΔCt = Ct(T) - Ct(S).

    • Calculate the relative telomere length (T/S ratio) using the 2^−ΔΔCt method, comparing the ΔCt of the sample to a reference DNA sample.

Antioxidant Enzyme Activity Assays (SOD and Catalase)

Objective: To measure the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT) in cell or tissue lysates.

Methodology for SOD Activity:

  • Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer and centrifuge to obtain the supernatant.

  • Assay Principle: This assay is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample will scavenge the superoxide radicals, thus inhibiting the colorimetric reaction.

  • Procedure:

    • Add the sample, xanthine (B1682287) oxidase, and the detection reagent to a 96-well plate.

    • Incubate at 37°C for 20-30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm).

    • Calculate the SOD activity based on the percentage of inhibition of the colorimetric reaction compared to a standard curve.

Methodology for Catalase Activity:

  • Sample Preparation: Similar to the SOD assay, prepare a clear lysate from cells or tissues.

  • Assay Principle: The assay measures the decomposition of hydrogen peroxide (H2O2) by catalase in the sample. The remaining H2O2 can be reacted with a probe to produce a colorimetric or fluorometric signal.

  • Procedure:

    • Add the sample to a solution of H2O2.

    • Incubate for a specific time.

    • Stop the reaction and add the detection reagent.

    • Measure the absorbance or fluorescence.

    • Calculate catalase activity based on the rate of H2O2 decomposition.

Melatonin Quantification (ELISA)

Objective: To measure the concentration of melatonin in serum, plasma, or cell culture supernatant.

Methodology:

  • Sample Collection and Preparation: Collect blood samples and separate serum or plasma. For in vitro studies, collect the cell culture medium.

  • ELISA Procedure (Competitive Assay):

    • Add standards, controls, and samples to the wells of a microplate pre-coated with an anti-melatonin antibody.

    • Add a fixed amount of biotinylated melatonin to each well. This will compete with the melatonin in the sample for binding to the antibody.

    • Incubate the plate.

    • Wash the plate to remove unbound components.

    • Add a streptavidin-HRP conjugate, which will bind to the captured biotinylated melatonin.

    • Wash the plate again.

    • Add a TMB substrate solution. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of melatonin in the original sample.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of melatonin in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Epitalon_Telomerase_Activation Epitalon This compound Nucleus Cell Nucleus Epitalon->Nucleus Enters hTERT_Gene hTERT Gene Nucleus->hTERT_Gene Interacts with promoter region hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Upregulates transcription Telomerase Telomerase Enzyme (hTERT + hTR) hTERT_mRNA->Telomerase Translation Telomere Telomere Elongation Telomerase->Telomere Catalyzes

Caption: Epitalon's signaling pathway for telomerase activation.

Antioxidant_Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, etc.) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: The Nrf2 signaling pathway for antioxidant defense.

Melatonin_Synthesis_Pathway Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin NAS N-acetylserotonin (NAS) Serotonin->NAS Acetylation Melatonin Melatonin NAS->Melatonin Methylation AANAT AANAT AANAT->Serotonin Catalyzes HIOMT HIOMT HIOMT->NAS Catalyzes

Caption: Simplified pathway of melatonin synthesis in the pineal gland.

TRAP_Assay_Workflow Start Start: Cell/Tissue Sample Lysis Cell Lysis & Extract Preparation Start->Lysis Extension Telomerase Extension Reaction (with TS primer & dNTPs) Lysis->Extension Amplification PCR Amplification (with reverse primer) Extension->Amplification Detection Detection of PCR Products (Gel Electrophoresis or qPCR) Amplification->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: Experimental workflow for the TRAP assay.

References

Comparing the gene expression profiles of cells treated with Epitalon acetate and other peptides

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Gene Expression Profiles: Epitalon Acetate (B1210297) vs. Other Peptides

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the effects of Epitalon acetate and the dipeptide Vilon on gene expression, supported by experimental data from peer-reviewed studies. We delve into their distinct mechanisms, present quantitative data in a structured format, and provide comprehensive experimental protocols for reproducibility.

Introduction to Bioregulatory Peptides: Epitalon and Vilon

Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that mimics the action of Epithalamin, a natural peptide extract from the pineal gland.[1][2] It is renowned for its geroprotective and anti-aging properties, primarily attributed to its ability to activate the enzyme telomerase, which extends the telomeres at the ends of chromosomes.[3][4] This mechanism is crucial for cellular longevity and overcoming the Hayflick limit of cell division.[5] Vilon (Lys-Glu) is a synthetic dipeptide bioregulator derived from the thymus, primarily known for its immunomodulatory effects.[6][7] Both peptides are capable of modulating gene expression, but they target different sets of genes and pathways, reflecting their distinct origins and biological functions.[8][9]

Quantitative Gene Expression Analysis

The following tables summarize the quantitative changes in gene expression observed in various cell types and tissues upon treatment with Epitalon and Vilon.

Table 1: Effects of Epitalon on Gene Expression

Gene/ProteinCell Type/TissueObserved EffectConcentration/DoseReference
hTERT mRNA Human Breast Cancer (21NT, BT474) & Normal Fibroblast/Epithelial Cells (IBR.3, HMEC)Upregulation of mRNA expression in all cell types.[3][10]0.5 - 1 µg/mL[3]
Various Genes Mouse HeartActivated 194 genes (up to 6.61x); Inhibited 48 genes (up to 2.71x).[2][11]Not Specified[11]
Nestin, GAP43, β-tubulin III, Doublecortin Human Gingival Mesenchymal Stem Cells (hGMSCs)Significant upregulation of mRNA and protein levels for all markers.[2][12]0.01 µg/mL[12]
PGC-1α, Sirt-1, tFAM, BCL2 Bovine Cumulus-Oocyte ComplexesMarkedly elevated mRNA expression.[2]Not Specified[2]
Neprilysin (NEP) mRNA Human Neuroblastoma NB7 Cells (Hypoxia)28% increase in mRNA expression compared to control.[13]50 nM[13]
Insulin-Degrading Enzyme (IDE) mRNA Human Neuroblastoma NB7 Cells (Hypoxia)Prevented hypoxia-induced downregulation of mRNA expression.[13]50 nM[13]
HER-2/neu mRNA FVB/N Female Mice Mammary Tumors3.7-fold lower mRNA expression compared to controls.[2]0.1 µ g/mouse [2]

Table 2: Effects of Vilon on Gene Expression

Gene/ProteinCell Type/TissueObserved EffectConcentration/DoseReference
Various Genes Mouse HeartChanged expression of 36 genes.[11]Not Specified[11]
Neprilysin (NEP) mRNA Human Neuroblastoma NB7 Cells (Hypoxia)No significant change in mRNA expression.[13]50 nM[13]
Interleukin-2 (IL-2) mRNA Mouse Spleen LymphocytesIncreased mRNA synthesis after 5 and 20 hours of incubation.[8]Not Specified[8]
CD5 Thymic CellsIncreased expression of the lymphocyte differentiation marker.[6][7]Not Specified[6][7]
c-fos Rat Hypothalamic NeuronsStimulated expression.[8]Not Specified[8]

Signaling Pathways and Experimental Workflows

Visual diagrams provide a clear understanding of the molecular pathways influenced by these peptides and the methodologies used to study them.

Epitalon_Pathway Epitalon Epitalon (Ala-Glu-Asp-Gly) Nucleus Cell Nucleus Epitalon->Nucleus Chromatin Chromatin Interaction (Binding to Histones/DNA) Nucleus->Chromatin hTERT_Gene hTERT Gene (Telomerase Subunit) Chromatin->hTERT_Gene Transcription Increased Transcription hTERT_Gene->Transcription hTERT_mRNA hTERT mRNA Transcription->hTERT_mRNA Translation Translation hTERT_mRNA->Translation Telomerase Telomerase Enzyme (hTERT Protein) Translation->Telomerase Telomere Telomere Elongation Telomerase->Telomere Senescence Delayed Cellular Senescence Telomere->Senescence

Caption: Epitalon's proposed signaling pathway for delaying cellular senescence.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_downstream Downstream Analysis Cell_Culture 1. Cell Culture (e.g., hGMSCs, Fibroblasts) Peptide_Treatment 2. Peptide Treatment (Epitalon or Vilon) Cell_Culture->Peptide_Treatment RNA_Extraction 3. Total RNA Extraction Peptide_Treatment->RNA_Extraction QC 4. RNA Quality & Quantity Control RNA_Extraction->QC Analysis_Method 5. Gene Expression Analysis QC->Analysis_Method qPCR qPCR (Targeted Gene Analysis) Analysis_Method->qPCR  Targeted Microarray DNA Microarray (Broad-Spectrum Profiling) Analysis_Method->Microarray  Screening Data_Analysis 6. Data Analysis (Fold Change, p-value) qPCR->Data_Analysis Microarray->Data_Analysis Interpretation 7. Biological Interpretation Data_Analysis->Interpretation Peptide_Relationships cluster_pineal Pineal Gland Derived cluster_thymus Thymus Gland Derived Bioregulators Peptide Bioregulators Epithalamin Epithalamin (Natural Extract) Bioregulators->Epithalamin Thymalin Thymalin (Natural Extract) Bioregulators->Thymalin Epitalon Epitalon (Synthetic Analog) Epithalamin->Epitalon basis for Gene_Expression Modulation of Gene Expression Epitalon->Gene_Expression Vilon Vilon (Synthetic Dipeptide) Thymalin->Vilon related to Vilon->Gene_Expression

References

A Head-to-Head Comparison of Epitalon Acetate and Resveratrol on Sirtuin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators of cellular health and longevity, making them a key target in therapeutic development for age-related diseases. Among the compounds known to modulate sirtuin activity, the naturally occurring polyphenol resveratrol (B1683913) has been extensively studied. More recently, the synthetic tetrapeptide Epitalon acetate (B1210297) has garnered attention for its geroprotective effects, with emerging evidence suggesting an influence on the sirtuin pathway. This guide provides a head-to-head comparison of Epitalon acetate and resveratrol, focusing on their respective impacts on sirtuin activity, supported by available experimental data.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and resveratrol on sirtuin pathways. It is important to note that direct comparative studies are scarce, and the available data for each compound measure different aspects of sirtuin regulation—gene expression for this compound and enzymatic activity for resveratrol.

Table 1: Effect of this compound on SIRT1 and PGC-1α mRNA Expression

CompoundCell TypeConcentrationTarget GeneFold Increase in mRNA ExpressionReference
EpitalonBovine cumulus cellsNot specifiedSIRT1Markedly elevated[1]
EpitalonBovine cumulus cellsNot specifiedPGC-1αMarkedly elevated[1]

Note: The term "markedly elevated" is used as the specific quantitative fold change was not available in the reviewed literature.

Table 2: Effect of Resveratrol on SIRT1 Enzymatic Activity

SubstrateResveratrol ConcentrationFold Activation of SIRT1EC50Reference
Fluor-de-Lys (FdL) peptide100 µM~3.5~50-100 µM[2]
SF38A-K23 peptideNot specifiedStimulated22 ± 16 µM[3]
p53-AMC peptide200 µM~8Not specified[4]

Mechanisms of Action and Signaling Pathways

Resveratrol: A Direct (but Complex) Sirtuin Activator

Resveratrol is often cited as a direct activator of SIRT1.[5] Its mechanism is thought to involve an allosteric interaction that enhances the binding of certain substrates to the SIRT1 enzyme.[6] However, this direct activation is a subject of debate, with some studies indicating that it is highly dependent on the specific substrate used, particularly those with a fluorophore tag in in vitro assays.[4]

Beyond direct activation, resveratrol also influences sirtuin activity indirectly. It can increase the intracellular levels of NAD+, the essential cofactor for sirtuin activity, by activating AMP-activated protein kinase (AMPK).[7] This multifaceted action places resveratrol as a significant modulator of the sirtuin pathway, impacting downstream processes like mitochondrial biogenesis, inflammation, and apoptosis.[7][8]

Resveratrol_SIRT1_Pathway Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK Activates SIRT1 SIRT1 Resveratrol->SIRT1 Directly Activates (Substrate-dependent) NAD NAD+ AMPK->NAD Increases NAD->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance FOXO->Stress_Resistance

Resveratrol's dual mechanism of SIRT1 activation.

This compound: An Upstream Regulator of Sirtuin Expression

The current body of evidence suggests that this compound's influence on the sirtuin pathway is primarily at the level of gene expression. A 2023 study by Ullah et al. demonstrated that administration of Epitalon led to a marked elevation in the mRNA levels of both SIRT1 and its key downstream target, PGC-1α, in bovine cumulus cells.[1] This indicates that Epitalon may act as an upstream regulator, promoting the transcription of sirtuin pathway components. The precise molecular mechanism by which Epitalon upregulates SIRT1 expression is yet to be fully elucidated but may involve epigenetic modifications, as Epitalon has been shown to interact with histone proteins.[9]

Epitalon_SIRT1_Pathway Epitalon This compound Epigenetic_Modulation Epigenetic Modulation? Epitalon->Epigenetic_Modulation SIRT1_Gene SIRT1 Gene Epigenetic_Modulation->SIRT1_Gene Upregulates Transcription PGC1a_Gene PGC-1α Gene Epigenetic_Modulation->PGC1a_Gene Upregulates Transcription SIRT1_mRNA SIRT1 mRNA SIRT1_Gene->SIRT1_mRNA PGC1a_mRNA PGC-1α mRNA PGC1a_Gene->PGC1a_mRNA SIRT1_Protein SIRT1 Protein SIRT1_mRNA->SIRT1_Protein Translation PGC1a_Protein PGC-1α Protein PGC1a_mRNA->PGC1a_Protein Translation Downstream_Effects Downstream Cellular Effects SIRT1_Protein->Downstream_Effects PGC1a_Protein->Downstream_Effects

Epitalon's proposed mechanism on SIRT1 expression.

Experimental Protocols

Measurement of SIRT1 Enzymatic Activity (Resveratrol)

A common method to determine the in vitro enzymatic activity of SIRT1 in the presence of resveratrol is a two-step fluorometric assay.

  • Deacetylation Reaction:

    • Recombinant human SIRT1 enzyme is incubated with a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1).

    • The reaction buffer contains NAD+ as a cofactor.

    • Varying concentrations of resveratrol (or a vehicle control) are added to the reaction mixture.

    • The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Development and Detection:

    • A developer solution containing a protease is added to the reaction. This protease specifically cleaves the deacetylated substrate, releasing the fluorophore.

    • The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

    • The increase in fluorescence is directly proportional to the deacetylase activity of SIRT1.

SIRT1_Activity_Assay cluster_0 Step 1: Deacetylation cluster_1 Step 2: Detection SIRT1 SIRT1 Enzyme Incubation Incubate at 37°C SIRT1->Incubation Substrate Fluorogenic Acetylated Peptide Substrate Substrate->Incubation NAD NAD+ NAD->Incubation Resveratrol Resveratrol Resveratrol->Incubation Deacetylated_Substrate Deacetylated Substrate Incubation->Deacetylated_Substrate Developer Developer (Protease) Deacetylated_Substrate->Developer Fluorophore Released Fluorophore Developer->Fluorophore Fluorescence_Measurement Measure Fluorescence Fluorophore->Fluorescence_Measurement

Workflow for a fluorometric SIRT1 activity assay.

Measurement of SIRT1 mRNA Expression (Epitalon)

The effect of Epitalon on SIRT1 gene expression is typically quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Cell Culture and Treatment:

    • A suitable cell line (e.g., bovine cumulus cells) is cultured under standard conditions.

    • Cells are treated with this compound at a specific concentration and for a defined duration. A control group receives a vehicle solution.

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from both treated and control cells using a commercial kit.

    • The quality and quantity of the extracted RNA are assessed.

    • The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR):

    • The qPCR reaction is prepared with cDNA as the template, primers specific for the SIRT1 gene, and a fluorescent dye (e.g., SYBR Green).

    • A housekeeping gene (e.g., GAPDH or β-actin) is also amplified as an internal control for normalization.

    • The reaction is run in a real-time PCR cycler, which monitors the fluorescence signal at each cycle.

    • The relative expression of the SIRT1 gene is calculated using the comparative Ct (ΔΔCt) method.[10]

Conclusion

The available experimental data reveal distinct mechanisms by which this compound and resveratrol modulate the sirtuin pathway. Resveratrol is known to act, at least in part, as a direct allosteric activator of SIRT1, leading to a rapid increase in its enzymatic activity. This effect, however, is subject to substrate-specificity. In contrast, this compound appears to function upstream, by upregulating the gene expression of SIRT1 and its downstream effector PGC-1α.

For researchers and drug development professionals, this comparison highlights different strategies for targeting the sirtuin pathway. Resveratrol and its analogues may be suited for applications requiring acute activation of sirtuin enzymatic function. Epitalon, on the other hand, represents a potential approach for long-term modulation of the sirtuin system through the regulation of gene expression. Further research, including direct comparative studies on enzymatic activity and in vivo models, is necessary to fully elucidate the therapeutic potential of these two compounds in the context of sirtuin biology.

References

The Synergistic Potential of Epitalon Acetate with Other Geroprotectors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding direct experimental studies on the synergistic effects of Epitalon acetate (B1210297) in combination with other well-known geroprotectors such as metformin, rapamycin (B549165), and resveratrol (B1683913). While the individual mechanisms of these compounds are well-documented, research into their combined efficacy is still in a nascent stage. This guide, therefore, provides a comprehensive overview based on the theoretical potential for synergy, derived from the distinct and potentially complementary anti-aging pathways each compound modulates. The experimental protocols detailed herein are based on established methodologies in aging research and are proposed as a framework for future studies to rigorously assess these potential synergies.

Introduction to Geroprotective Synergy

The multifaceted nature of aging, characterized by a confluence of cellular and molecular changes, suggests that combination therapies targeting multiple hallmarks of aging may offer a more effective strategy than single-agent interventions. The concept of geroprotective synergy posits that the combined effect of two or more compounds could be greater than the sum of their individual effects. This guide explores the theoretical synergistic potential of Epitalon acetate, a synthetic tetrapeptide known for its effects on telomerase activity and circadian rhythms, with three other prominent geroprotectors: metformin, rapamycin, and resveratrol.

Comparative Analysis of Geroprotector Mechanisms

A deeper understanding of the individual mechanisms of these compounds is crucial to hypothesizing their synergistic interactions.

This compound: This peptide is a synthetic version of Epithalamin, a polypeptide extract from the pineal gland. Its primary proposed mechanism of action is the activation of the enzyme telomerase, which helps to maintain the length of telomeres, the protective caps (B75204) at the ends of chromosomes.[1][2] Telomere shortening is a hallmark of cellular aging, and by counteracting this process, Epitalon may extend cellular lifespan.[1] Additionally, Epitalon is reported to regulate circadian rhythms and possess antioxidant properties.[3][4]

Metformin: A widely used anti-diabetic drug, metformin's geroprotective effects are primarily attributed to its activation of AMP-activated protein kinase (AMPK). AMPK is a key energy sensor in cells that, when activated, can inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[5] Metformin is also suggested to have anti-inflammatory and antioxidant effects.

Rapamycin: This macrolide compound is a potent and specific inhibitor of the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1).[6] Inhibition of mTOR signaling is one of the most robust and well-validated interventions to extend lifespan in various model organisms. By downregulating mTOR, rapamycin promotes autophagy, the cellular process of clearing out damaged components.

Resveratrol: A natural polyphenol found in grapes and other plants, resveratrol is known to activate sirtuins, particularly SIRT1.[7] Sirtuins are a class of proteins that play a crucial role in cellular health and longevity by regulating gene expression, DNA repair, and metabolism.

Theoretical Synergistic Interactions

The distinct yet interconnected pathways influenced by these four geroprotectors provide a strong theoretical basis for their synergistic application.

  • Epitalon and Rapamycin: The combination of a telomerase activator (Epitalon) and an mTOR inhibitor (rapamycin) is a compelling theoretical strategy. While Epitalon may help maintain genomic stability by preserving telomere length, rapamycin could enhance cellular health by promoting autophagy and reducing the pro-aging effects of mTOR signaling.[8][9] This dual approach could simultaneously address two critical aspects of cellular aging.

  • Epitalon and Metformin: Metformin's activation of AMPK and subsequent mild mTOR inhibition could complement Epitalon's telomere-protective effects.[5][10] Furthermore, both compounds have been reported to have antioxidant properties, which could lead to an additive or synergistic reduction in oxidative stress, another key driver of aging.

  • Epitalon and Resveratrol: The potential synergy here lies in the combination of telomere maintenance (Epitalon) and the broad-spectrum cellular benefits of sirtuin activation by resveratrol, including enhanced DNA repair and metabolic regulation.[7][11]

Data Presentation: Comparative Tables

The following tables summarize the key characteristics and potential synergistic actions of this compound with metformin, rapamycin, and resveratrol.

GeroprotectorPrimary Mechanism of ActionKey Downstream EffectsPotential for Synergy with Epitalon
This compound Telomerase ActivationTelomere elongation, regulation of circadian rhythms, antioxidant effects.Provides a foundation of genomic stability upon which other geroprotectors can act.
Metformin AMPK ActivationInhibition of mTOR, anti-inflammatory effects, antioxidant effects.Complementary inhibition of mTOR pathway; potential for additive antioxidant effects.
Rapamycin mTOR InhibitionPromotion of autophagy, reduced cell proliferation, anti-inflammatory effects.Addresses cellular maintenance and waste clearance while Epitalon maintains telomeres.
Resveratrol Sirtuin (SIRT1) ActivationEnhanced DNA repair, improved metabolic function, anti-inflammatory effects.Combines telomere maintenance with broad-spectrum cellular health and repair mechanisms.
CombinationTheoretical Synergistic OutcomeHallmarks of Aging Targeted
Epitalon + Metformin Enhanced cellular healthspan through telomere maintenance and improved metabolic function.Telomere attrition, deregulated nutrient sensing, oxidative stress.
Epitalon + Rapamycin Robust anti-aging effect by combining genomic stability with enhanced cellular autophagy.Telomere attrition, deregulated nutrient sensing, loss of proteostasis.
Epitalon + Resveratrol Comprehensive cellular protection through telomere maintenance and enhanced DNA repair and metabolic efficiency.Telomere attrition, genomic instability, mitochondrial dysfunction.

Experimental Protocols for Assessing Synergy

To empirically validate the theoretical synergies outlined above, a series of in vitro and in vivo experiments are necessary.

In Vitro Synergy Assessment

Objective: To determine if the combination of this compound with metformin, rapamycin, or resveratrol results in a synergistic effect on cellular lifespan and healthspan in a human cell culture model (e.g., human fibroblasts).

Methodology:

  • Cell Culture: Human diploid fibroblasts (e.g., IMR-90) will be cultured under standard conditions.

  • Treatment Groups: Cells will be treated with a range of concentrations of this compound, metformin, rapamycin, and resveratrol individually and in combination. A vehicle control group will also be included.

  • Assessment of Cellular Senescence:

    • Replicative Lifespan: The number of population doublings will be monitored until the cells reach replicative senescence.

    • Senescence-Associated β-galactosidase (SA-β-gal) Staining: The percentage of senescent cells will be quantified at various time points.

  • Telomere Length Analysis: Telomere length will be measured using quantitative PCR (qPCR) or Telomere Restriction Fragment (TRF) analysis.

  • Western Blot Analysis: Protein levels of key markers in the mTOR (e.g., phosphorylated S6K), AMPK (e.g., phosphorylated ACC), and sirtuin pathways will be assessed to confirm target engagement.

  • Synergy Analysis: The combination index (CI) will be calculated using the Chou-Talalay method to determine if the observed effects are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Vivo Synergy Assessment

Objective: To evaluate the synergistic effects of this compound in combination with other geroprotectors on the lifespan and healthspan of a model organism (e.g., C57BL/6 mice).

Methodology:

  • Animal Model: Aged C57BL/6 mice (e.g., 18 months old) will be used.

  • Treatment Groups: Mice will be randomly assigned to treatment groups receiving this compound, metformin, rapamycin, or resveratrol individually or in combination in their diet or via injection. A control group will receive a placebo.

  • Lifespan Analysis: The survival of the mice in each group will be monitored, and Kaplan-Meier survival curves will be generated.

  • Healthspan Assessments: A battery of functional tests will be performed at regular intervals, including:

    • Grip strength and rotarod performance to assess neuromuscular function.

    • Cognitive tests (e.g., Morris water maze) to evaluate memory and learning.

    • Metabolic parameters (e.g., glucose tolerance, insulin (B600854) sensitivity).

    • Biomarkers of aging in blood and tissues (e.g., inflammatory cytokines, telomere length in immune cells).

  • Statistical Analysis: Statistical tests such as the log-rank test will be used to compare lifespan between groups. Healthspan data will be analyzed using appropriate statistical methods (e.g., ANOVA, mixed-effects models).

Mandatory Visualizations

Signaling Pathways

Epitalon_Pathway Epitalon This compound Pineal_Gland Pineal Gland Epitalon->Pineal_Gland Regulates Telomerase Telomerase (hTERT) Epitalon->Telomerase Activates Circadian_Rhythms Circadian Rhythms Pineal_Gland->Circadian_Rhythms Regulates Telomeres Telomeres Telomerase->Telomeres Elongates Cellular_Senescence Cellular Senescence Telomeres->Cellular_Senescence Delays

Caption: this compound Signaling Pathway.

Geroprotector_Pathways cluster_Metformin Metformin cluster_Rapamycin Rapamycin cluster_Resveratrol Resveratrol Metformin Metformin AMPK AMPK Metformin->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Rapamycin Rapamycin Rapamycin->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates DNA_Repair DNA_Repair SIRT1->DNA_Repair Promotes

Caption: Signaling Pathways of Metformin, Rapamycin, and Resveratrol.

Experimental Workflow

Synergy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Human Fibroblast Culture Treatment Individual & Combination Geroprotector Treatment Cell_Culture->Treatment Senescence_Assay Senescence Assays (SA-β-gal, Pop. Doublings) Treatment->Senescence_Assay Telomere_Analysis Telomere Length Analysis Treatment->Telomere_Analysis Western_Blot Western Blot (AMPK, mTOR, SIRT1) Treatment->Western_Blot Synergy_Calc Synergy Calculation (CI) Senescence_Assay->Synergy_Calc Telomere_Analysis->Synergy_Calc Western_Blot->Synergy_Calc Animal_Model Aged Mice Model Treatment_InVivo Individual & Combination Geroprotector Diet/Injection Animal_Model->Treatment_InVivo Lifespan Lifespan Monitoring Treatment_InVivo->Lifespan Healthspan Healthspan Assessments Treatment_InVivo->Healthspan Data_Analysis Statistical Analysis Lifespan->Data_Analysis Healthspan->Data_Analysis

References

Independent Verification of the Long-Term Effects of Epitalon Acetate on Lifespan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term effects of Epitalon acetate (B1210297) on lifespan with other potential geroprotective agents, supported by experimental data. The information is intended to serve as a resource for researchers and professionals in the fields of aging, pharmacology, and drug development.

Introduction

Epitalon (also known as Epithalon or AEDG) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed based on the natural pineal gland peptide extract, Epithalamin.[1] It has been studied for its potential geroprotective effects, with research suggesting it may influence lifespan through various mechanisms, most notably the activation of telomerase.[2] This guide compares the evidence for Epitalon's effects on lifespan with two other well-studied compounds in the field of geroscience: metformin (B114582) and rapamycin (B549165).

Quantitative Data on Lifespan Extension in Rodents

The following tables summarize key quantitative findings from preclinical studies of Epitalon, metformin, and rapamycin in mice.

Table 1: Effects of Epitalon on Lifespan in Mice [1][3][4]

Mouse StrainSexKey FindingsPercentage ChangeStatistical SignificanceReference
Swiss-derived SHRFemaleIncreased maximum lifespan+12.3%Not specified[1][3]
Swiss-derived SHRFemaleIncreased lifespan of the last 10% of survivors+13.3%P<0.01[1][3][4]
Swiss-derived SHRFemaleDecreased frequency of chromosome aberrations-17.1%P<0.05[3][4]
Swiss-derived SHRFemaleInhibited development of leukemia6.0-fold decreaseNot specified[3][4]
HER-2/neu transgenicFemaleIncreased mean lifespan+7%Not specified[5]

Table 2: Effects of Metformin on Lifespan in Mice [1][5][6][7]

Mouse StrainSexKey FindingsPercentage Change in Mean LifespanStatistical SignificanceReference
C57BL/6MaleExtended mean lifespan (0.1% w/w in diet)+5.83%P=0.02[1][6]
B6C3F1MaleExtended mean lifespan (0.1% w/w in diet)+4.15%P=0.064[1]
Generic MiceMaleExtended lifespan~5%Not specified[7]
HER-2/neu transgenicFemaleIncreased mean lifespan+7%Not specified[5]

Table 3: Effects of Rapamycin on Lifespan in Mice [8][9][10]

Mouse StrainSexKey FindingsPercentage Change in Median LifespanStatistical SignificanceReference
Genetically heterogeneousMaleExtended median lifespan (from 9 months)+10%Not specified[10]
Genetically heterogeneousFemaleExtended median lifespan (from 9 months)+18%Not specified[10]
Genetically heterogeneousMaleExtended median lifespan (from 20 months)+9%P<0.0001[8]
Genetically heterogeneousFemaleExtended median lifespan (from 20 months)+14%P<0.0001[8]
C57BL/6J x BALB/cByJ F1FemaleExtended median lifespan (continuous from 20 months)+15%Not specified[9]

Signaling Pathways and Mechanisms of Action

Epitalon and Telomerase Activation

Epitalon's primary proposed mechanism of action is the activation of the enzyme telomerase, which adds telomeric repeats to the ends of chromosomes, thereby counteracting age-related telomere shortening.[2] This is thought to delay cellular senescence and extend cellular lifespan.

Epitalon_Pathway Epitalon Epitalon Nucleus Cell Nucleus Epitalon->Nucleus Enters TERT_Gene TERT Gene Nucleus->TERT_Gene Upregulates Expression Telomerase Telomerase (hTERT) TERT_Gene->Telomerase Leads to production of Telomeres Telomeres Telomerase->Telomeres Maintains/Lengthens Cellular_Senescence Cellular Senescence Telomeres->Cellular_Senescence Delays

Caption: Epitalon's proposed telomerase activation pathway.

Metformin and AMPK Activation

Metformin's effects on aging are largely attributed to its activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[11] Activation of AMPK can lead to a variety of downstream effects that are beneficial for longevity.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits

Caption: Metformin's primary signaling pathway via AMPK activation.

Rapamycin and mTOR Inhibition

Rapamycin is a well-established inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[12] Inhibition of the mTORC1 complex is a key mechanism through which rapamycin extends lifespan.

Rapamycin_Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds to Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12->Complex mTORC1 mTORC1 Complex->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Rapamycin's mechanism of action through mTORC1 inhibition.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a basis for replication and further investigation.

Generalized Experimental Workflow for Rodent Lifespan Studies

The following diagram illustrates a typical workflow for long-term studies investigating the effects of compounds on the lifespan of rodents.

Experimental_Workflow start Start of Study animal_model Select Animal Model (e.g., Swiss-derived SHR mice) start->animal_model grouping Randomly Assign to Groups (Treatment vs. Control) animal_model->grouping treatment Administer Treatment (e.g., Epitalon, Metformin, Rapamycin) or Vehicle (Control) grouping->treatment monitoring Monitor Health and Lifespan - Body weight - Food consumption - Biomarkers - Date of death treatment->monitoring Long-term data_analysis Data Analysis - Survival curves (Kaplan-Meier) - Mean and maximum lifespan - Statistical tests monitoring->data_analysis end End of Study data_analysis->end

Caption: A generalized workflow for rodent lifespan studies.

Protocol 1: Long-term Administration of Epitalon in Swiss-derived SHR Mice

This protocol is based on the study by Anisimov et al. (2003).[3][4]

  • Animal Model: Female outbred Swiss-derived SHR mice.

  • Grouping: 54 mice in the treatment group and 54 in the control group.

  • Treatment Schedule:

    • Age of Commencement: 3 months.

    • Frequency: Subcutaneous injections were administered on 5 consecutive days each month.

    • Duration: The treatment continued until the natural death of the animals.

  • Dosage and Administration:

    • Dose: 1.0 µg of Epitalon per mouse (approximately 30-40 µg/kg).

    • Vehicle: Epitalon was dissolved in 0.1 ml of normal saline.

    • Route of Administration: Subcutaneous injection.

  • Control Group: Received subcutaneous injections of 0.1 ml of normal saline according to the same schedule.

  • Parameters Monitored:

    • Food consumption and body weight.

    • Estrous function.

    • Frequency of chromosome aberrations in bone marrow cells.

    • Lifespan (mean, maximum, and survival of the last 10%).

    • Spontaneous tumor incidence.

Protocol 2: Metformin Administration in C57BL/6 Mice

This protocol is based on the study by Martin-Montalvo et al. (2013).[1]

  • Animal Model: Male C57BL/6 mice.

  • Grouping: Mice were divided into a control group and a metformin-treated group.

  • Treatment Schedule:

    • Age of Commencement: Middle age.

    • Duration: Long-term, until natural death.

  • Dosage and Administration:

    • Dose: 0.1% w/w metformin in the diet. A higher dose of 1% w/w was found to be toxic.

    • Route of Administration: Dietary.

  • Control Group: Fed a standard diet without metformin.

  • Parameters Monitored:

    • Lifespan.

    • Physical performance.

    • Insulin sensitivity.

    • LDL and cholesterol levels.

    • AMPK activity.

    • Oxidative damage and inflammation markers.

Protocol 3: Rapamycin Administration in Genetically Heterogeneous Mice

This protocol is based on the study by Harrison et al. (2009).[8]

  • Animal Model: Genetically heterogeneous mice (UM-HET3).

  • Grouping: Mice were divided into control and rapamycin-treated groups.

  • Treatment Schedule:

    • Age of Commencement: 600 days (late in life).

    • Duration: Until natural death.

  • Dosage and Administration:

    • Dose: Encapsulated rapamycin in the food.

    • Route of Administration: Dietary.

  • Control Group: Fed a diet with control microcapsules.

  • Parameters Monitored:

    • Lifespan (median and maximum).

    • Causes of death.

Conclusion

The available preclinical data suggests that Epitalon, metformin, and rapamycin can extend lifespan in rodent models, although the magnitude of the effect and the specific parameters of lifespan that are altered vary between studies and compounds. The primary mechanisms of action appear to be distinct, with Epitalon targeting telomere maintenance, metformin influencing cellular energy metabolism via AMPK, and rapamycin inhibiting the mTOR growth pathway.

It is important to note that much of the research on Epitalon's lifespan-extending effects originates from a limited number of research groups. Independent verification of these findings is crucial for validating its potential as a geroprotective agent. Further research is also needed to directly compare the efficacy and safety of these compounds in standardized, head-to-head studies. The detailed experimental protocols provided in this guide are intended to facilitate such future investigations.

References

Safety Operating Guide

Proper Disposal of Epitalon Acetate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Epitalon acetate (B1210297), a synthetic tetrapeptide. Adherence to these procedural steps is critical for mitigating risks and maintaining compliance with safety regulations.

Safety and Environmental Profile

According to safety data sheets, Epitalon acetate is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1][2]. However, it is designated as slightly hazardous to water, necessitating careful disposal to prevent environmental contamination[1]. The following table summarizes key safety and environmental data for this compound.

ParameterValueSource
GHS Classification Not classified as hazardous[1][2]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Water Hazard Class 1 (Self-assessment): Slightly hazardous for water[1]
Environmental Precaution Do not allow undiluted product or large quantities to reach ground water, water course or sewage system.[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound depends on the quantity and form of the waste (solid powder or solution). Always consult local, state, and federal regulations before proceeding with any disposal method.

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "this compound Waste" and include the concentration and date.

  • Segregate this compound waste from other chemical waste streams to avoid potential reactions.

2. Small Quantities of Solid Waste:

  • For very small, uncontaminated quantities of the lyophilized powder, some safety data sheets suggest disposal with household waste may be permissible[1]. However, for a laboratory setting, it is best practice to follow institutional guidelines, which typically require chemical waste disposal procedures.

  • If institutional policy allows, ensure the quantity is minimal and securely contained before disposing in general waste.

3. Large Quantities and Solutions:

  • Aqueous Solutions: Do not pour solutions down the drain[1]. Absorb the liquid with an inert material such as vermiculite, dry sand, or earth.

  • Spills: In case of a spill, wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. For larger spills or if the powder is aerosolized, a NIOSH-approved respirator is recommended[3].

  • Carefully sweep or scoop up the solid material or the absorbent material used for solutions, avoiding dust generation[3].

  • Place the waste into a clearly labeled, sealed container for disposal[3].

4. Contaminated Materials:

  • Dispose of any items that have come into contact with this compound, such as pipette tips, gloves, and empty vials, as chemical waste.

  • Place these items in a designated and clearly labeled waste container.

5. Final Disposal:

  • Arrange for the collection of the sealed waste containers by a licensed chemical waste disposal company.

  • Ensure all disposal activities are documented in accordance with your institution's safety protocols.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Epitalon_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_final Final Disposal start Start: this compound Waste Generated identify Identify and Segregate Waste start->identify ppe Wear Appropriate PPE identify->ppe assess_quantity Assess Quantity and Form ppe->assess_quantity small_quant Small Quantity (Solid) assess_quantity->small_quant Small large_quant Large Quantity or Solution assess_quantity->large_quant Large/Liquid containerize Place in Labeled, Sealed Container small_quant->containerize absorb Absorb Liquid Waste large_quant->absorb If liquid collect Collect Solid Waste large_quant->collect If solid absorb->containerize collect->containerize professional_disposal Dispose via Licensed Waste Contractor containerize->professional_disposal document Document Disposal professional_disposal->document end End document->end

Caption: Workflow for the safe disposal of this compound.

By following these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Epitalon Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Epitalon acetate (B1210297), a synthetic tetrapeptide. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research. While some safety data sheets (SDS) indicate that Epitalon acetate is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling chemicals to minimize exposure and ensure a safe laboratory environment.[1]

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use Case
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice. Always inspect gloves for integrity before use. Change gloves immediately if contaminated.[2]
Eye Protection Safety glasses or gogglesShould be worn at all times in the laboratory to protect against splashes or airborne particles.[2]
Body Protection Laboratory coatA standard lab coat should be worn to protect personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a fume hood or when there is a risk of aerosolization.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection. The following procedural guidance outlines the key steps from receipt to disposal.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Epitalon is typically supplied as a lyophilized powder.[2]

    • Store the lyophilized powder in a cool, dry, and well-ventilated area, protected from light.[2] For long-term storage, -20°C is recommended.

  • Handling and Preparation :

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.[2]

    • Handle the lyophilized powder in a chemical fume hood to minimize inhalation risk.

    • If a fume hood is not available, use a NIOSH-approved respirator.[2]

    • Avoid creating dust.

    • For reconstitution, slowly add the desired solvent to the vial.

  • Spill Management :

    • For small spills of the powder, carefully clean up to avoid raising dust. Use appropriate cleaning materials and wear full PPE.[2]

    • For larger spills, use a shovel to place the material into a convenient waste disposal container.[3]

  • Disposal :

    • Dispose of all waste, including empty vials, contaminated gloves, and other materials, in clearly labeled, sealed containers.[2]

    • Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the substance to enter sewers or surface and ground water.[1]

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[2][4]

  • Skin Contact : Immediately wash with water and soap and rinse thoroughly.[4] Generally, the product does not irritate the skin.[1][4]

  • Eye Contact : Rinse opened eye for several minutes under running water.[1][4]

  • Ingestion : Wash out the mouth with water and seek immediate medical attention.[2]

While this compound is not classified as hazardous, some data suggests potential for adverse effects such as anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects.[1] Therefore, minimizing exposure is crucial.

Below are diagrams illustrating the key safety and handling workflows for this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Disposal Receive Receive Inspect Inspect Receive->Inspect Check for damage Store Store Inspect->Store Store at -20°C Don PPE Don PPE Store->Don PPE Weigh Powder Weigh Powder Don PPE->Weigh Powder In fume hood Reconstitute Reconstitute Weigh Powder->Reconstitute Add solvent Spill Spill Weigh Powder->Spill Collect Waste Collect Waste Reconstitute->Collect Waste Label Waste Label Waste Collect Waste->Label Waste Clearly mark Dispose Dispose Label Waste->Dispose Follow regulations Clean Up Clean Up Spill->Clean Up Wear full PPE Clean Up->Collect Waste

Workflow for the safe handling and disposal of this compound.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Task Task Handling Powder? Handling Powder? Task->Handling Powder? Handling Solution? Handling Solution? Task->Handling Solution? Gloves Gloves Handling Powder?->Gloves Yes Goggles Goggles Handling Powder?->Goggles Yes Lab Coat Lab Coat Handling Powder?->Lab Coat Yes Respirator Respirator Handling Powder?->Respirator If outside fume hood Handling Solution?->Gloves Yes Handling Solution?->Goggles Yes Handling Solution?->Lab Coat Yes

Decision tree for selecting appropriate PPE for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epitalon acetate
Reactant of Route 2
Epitalon acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.